4-(2-Oxocyclopentyl)azetidin-2-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(2-oxocyclopentyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-1-2-5(7)6-4-8(11)9-6/h5-6H,1-4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMIWRFRMTKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-(2-Oxocyclopentyl)azetidin-2-one
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential biological significance of the novel β-lactam, 4-(2-Oxocyclopentyl)azetidin-2-one. While experimental data for this specific molecule is not yet publicly available, this document leverages established principles of organic chemistry and extensive data from analogous structures to present a robust theoretical framework for researchers, scientists, and professionals in drug development. The guide details a proposed synthetic route via the Staudinger cycloaddition, predicts key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses its anticipated chemical reactivity, and explores its potential as a pharmacologically active agent. All protocols and claims are grounded in established scientific literature to ensure a high degree of scientific integrity.
Introduction: The Azetidin-2-one Scaffold in Modern Chemistry
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] The inherent ring strain of this four-membered lactam imparts a unique reactivity, making it a powerful tool for inhibiting bacterial cell wall synthesis.[3][4] Beyond its antibacterial prowess, the azetidin-2-one scaffold has been explored for a diverse range of pharmacological activities, including antimicrobial, antifungal, anti-tubercular, anti-cancer, and enzyme inhibitory effects.[5][6][7]
The introduction of diverse substituents at the C4 position of the β-lactam ring has been a fruitful strategy for modulating biological activity and pharmacokinetic properties.[8][9] This guide focuses on the novel compound 4-(2-Oxocyclopentyl)azetidin-2-one, which incorporates a cyclic ketone moiety. This structural feature is of particular interest as the ketone group can potentially engage in additional interactions with biological targets or serve as a handle for further chemical modification.
This document serves as a proactive technical resource, providing a scientifically-grounded predictive analysis of 4-(2-Oxocyclopentyl)azetidin-2-one to stimulate and guide future research endeavors.
Proposed Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one
The most versatile and widely employed method for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition.[10][11] This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to form the four-membered azetidin-2-one ring.[12] We propose a two-step synthesis for 4-(2-Oxocyclopentyl)azetidin-2-one starting from commercially available reagents.
Synthesis of the Imine Precursor
The key precursor for the Staudinger reaction is the imine derived from 2-aminocyclopentanone. The formation of imines from ketones and primary amines is a well-established acid-catalyzed condensation reaction.[13][14]
Step 1: Imine Formation
Caption: Proposed synthesis of the imine precursor.
Protocol:
-
To a solution of 2-aminocyclopentanone hydrochloride (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be purified by distillation or used directly in the next step.
Staudinger [2+2] Cycloaddition
The final step in the proposed synthesis is the reaction of the in situ-generated ketene with the cyclopentan-2-one imine.
Step 2: β-Lactam Formation
Caption: The Staudinger cycloaddition to form the target β-lactam.
Protocol:
-
Dissolve the crude cyclopentan-2-one imine (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in DCM to the reaction mixture. The ketene is generated in situ from the reaction of acetyl chloride and triethylamine.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-Oxocyclopentyl)azetidin-2-one.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of similar β-lactam structures.
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₁NO₂ | Based on the chemical structure. |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Simple azetidin-2-ones are often crystalline solids. |
| Melting Point | 80-100 °C | Dependent on crystal packing and purity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in nonpolar solvents and water. | The presence of amide and ketone functionalities suggests polarity. |
Predicted Spectroscopic Data
The structural elucidation of 4-(2-Oxocyclopentyl)azetidin-2-one would rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3200-3300 | Medium | Characteristic of the amide N-H. |
| C=O stretch (β-lactam) | 1740-1780 | Strong | The high frequency is due to ring strain.[8] |
| C=O stretch (cyclopentanone) | 1735-1750 | Strong | Typical for a five-membered ring ketone. |
| C-N stretch | 1350-1390 | Medium | Amide C-N bond. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | 6.0-7.5 | br s | - | Broad signal, chemical shift is solvent dependent. |
| H4 (azetidinone) | 4.0-4.5 | m | - | Coupled to H3 protons and the adjacent CH of the cyclopentyl ring. |
| H3 (azetidinone) | 2.8-3.5 | m | - | Diastereotopic protons, will likely appear as complex multiplets. |
| CH (cyclopentyl, adjacent to N) | 2.5-3.0 | m | - | Deshielded by the nitrogen atom. |
| CH₂ (cyclopentyl) | 1.8-2.4 | m | - | Multiple overlapping signals from the cyclopentyl ring protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (cyclopentanone) | 210-220 | Characteristic of a ketone carbonyl. |
| C=O (β-lactam) | 165-175 | Characteristic of a lactam carbonyl. |
| C4 (azetidinone) | 55-65 | Carbon attached to nitrogen. |
| C3 (azetidinone) | 40-50 | Methylene carbon of the β-lactam ring. |
| CH (cyclopentyl, adjacent to N) | 50-60 | Deshielded by the nitrogen atom. |
| CH₂ (cyclopentyl) | 20-40 | Aliphatic carbons of the cyclopentyl ring. |
Mass Spectrometry (MS):
The predicted molecular ion peak [M]⁺ would be observed at m/z = 153.18. Key fragmentation patterns would likely involve the cleavage of the β-lactam ring and the cyclopentanone ring.
Chemical Reactivity
The chemical reactivity of 4-(2-Oxocyclopentyl)azetidin-2-one is expected to be dominated by the strained β-lactam ring and the presence of the ketone functionality.
Reactivity of the β-Lactam Ring
The four-membered ring of azetidin-2-ones possesses significant ring strain, which makes the amide bond susceptible to nucleophilic attack.[3][4] This is the fundamental basis for the mechanism of action of β-lactam antibiotics, where the lactam ring is opened by a serine residue in the active site of bacterial transpeptidases.[10]
Caption: Nucleophilic ring-opening of the β-lactam.
This reactivity makes 4-(2-Oxocyclopentyl)azetidin-2-one a potential precursor for the synthesis of various β-amino acid derivatives.
Reactivity of the Cyclopentanone Moiety
The ketone group on the cyclopentyl ring offers a site for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would introduce a new chiral center.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.
-
Reductive Amination: The ketone can be converted into an amine via the formation of an imine followed by reduction.
The presence of the β-lactam ring may influence the reactivity of the ketone, and vice versa. The stereochemical outcome of reactions at the ketone will be influenced by the stereochemistry of the adjacent C4 position of the azetidinone ring.
Potential Biological Significance
The biological activity of β-lactam compounds is highly dependent on their three-dimensional structure and the nature of their substituents.[8][15] While the specific biological profile of 4-(2-Oxocyclopentyl)azetidin-2-one is unknown, we can speculate on its potential based on the known activities of other azetidin-2-ones.
-
Antibacterial Activity: The core β-lactam structure suggests potential antibacterial activity through the inhibition of bacterial cell wall synthesis. The cyclopentyl moiety could influence the compound's spectrum of activity and its susceptibility to β-lactamases.
-
Enzyme Inhibition: Azetidin-2-ones are known to inhibit various enzymes, including serine proteases.[6] The cyclopentanone group could potentially interact with the active site of target enzymes, leading to inhibitory activity.
-
Anticancer Activity: Some novel azetidin-2-one derivatives have demonstrated promising anticancer properties.[5] The unique structure of 4-(2-Oxocyclopentyl)azetidin-2-one warrants investigation in this area.
-
Cholesterol Absorption Inhibition: The well-known cholesterol-lowering drug ezetimibe features a β-lactam core, highlighting the potential for this class of compounds to modulate lipid metabolism.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 4-(2-Oxocyclopentyl)azetidin-2-one.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the chemical properties of 4-(2-Oxocyclopentyl)azetidin-2-one. By leveraging the extensive body of knowledge on β-lactam chemistry, we have proposed a viable synthetic route, predicted key physicochemical and spectroscopic data, and discussed its likely chemical reactivity and potential biological significance. This document is intended to serve as a foundational resource to catalyze further experimental investigation into this novel and potentially valuable molecule. The unique combination of a strained β-lactam ring and a reactive cyclopentanone moiety makes 4-(2-Oxocyclopentyl)azetidin-2-one a compelling target for future research in both synthetic and medicinal chemistry.
References
- Jiao, L., Liang, X., & Xu, J. X. (2006). Stereoselective Control in the Staudinger Reactions Involving Monosubstituted Ketenes with Electron Acceptor Substituents: Experimental Investigation and Theoretical Rationalization. Journal of the American Chemical Society, 128(18), 6060–6069.
-
β-Lactam antibiotics. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Liang, Y., Jiao, L., Zhang, S., & Xu, J. (2005). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. The Journal of Organic Chemistry, 70(2), 334-337.
- Page, M. I. (1987). The reactivity of β-lactams, the mechanism of catalysis and the inhibition of β-lactamases. Advances in Physical Organic Chemistry, 23, 165-270.
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Mahapatra, M., & Pakeeraiah, K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- Champaneri, M., & Chhowala, T. (2020). Azetidinone as an important biologically active agent -A review. International Journal of Creative Research Thoughts, 8(12), 1235-1246.
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2022). Impact Factor, 9(5), 1-8.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Chemistry, 10, 843338.
-
β-Lactam. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- 2-Azetidinone--a new profile of various pharmacological activities. (2006). Mini reviews in medicinal chemistry, 6(8), 941–948.
- Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-58). Springer.
-
β-Lactam synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(17), 3378-3385.
- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of chemical research, 41(2), 242–253.
- Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345.
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2023). Journal of University of Shanghai for Science and Technology, 25(7), 114-126.
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 1).
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry, 21(14), 2841-2855.
- Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. (2023). Allergy.
- Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 306-316.
- How to carry out imine formation of cyclopentanone with ammonia?
- de Kimpe, N., & De Vleeschauwer, M. (2008). Product Class 7: Imines. In Science of Synthesis (Vol. 27, pp. 293-355). Thieme.
- Imine formation-Typical procedures - OperaChem. (2024, October 21).
- Synthesis and characterization of β-Lactam compounds. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 849-856.
- Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
- imine preparation & formation mechanism - YouTube. (2020, March 20).
- Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. (2015). Molecules, 20(12), 22168–22185.
- 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side...
- Nuclear Magnetic Resonance Spectrometric Assay of Beta-Lactamase. (1975). Antimicrobial agents and chemotherapy, 8(1), 91–93.
- Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. (1987). Journal of pharmaceutical and biomedical analysis, 5(2), 73–103.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. β-Lactam - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. iipseries.org [iipseries.org]
- 7. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis and Therapeutic Potential of 4-(2-Oxocyclopentyl)azetidin-2-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidin-2-one, or β-lactam, core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of life-saving antibiotics.[1] This technical guide delves into the synthesis, chemical properties, and potential therapeutic applications of 4-(2-Oxocyclopentyl)azetidin-2-one, a specific derivative of this important class of compounds. While a dedicated CAS number for this exact molecule could not be located in prominent chemical databases, suggesting it may be a novel or uncharacterized compound, this guide provides a comprehensive framework for its synthesis and explores the potential biological activities based on extensive literature on analogous 4-substituted azetidin-2-ones. We will dissect the primary synthetic routes, with a focus on the Staudinger [2+2] ketene-imine cycloaddition, and discuss the structure-activity relationships that could inform the development of this and related compounds for various therapeutic indications.
Introduction: The Enduring Significance of the Azetidin-2-one Scaffold
The four-membered β-lactam ring is a cornerstone of antibiotic discovery, with iconic drugs like penicillins and cephalosporins revolutionizing modern medicine.[2] The inherent ring strain of the azetidin-2-one nucleus imparts a high degree of chemical reactivity, which is crucial for its mechanism of action, often involving the acylation of key enzymes.[1] Beyond their well-established antibacterial properties, derivatives of azetidin-2-one have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cholesterol absorption inhibitory effects.[3][4]
The substituent at the 4-position of the azetidin-2-one ring plays a critical role in modulating the biological activity and pharmacokinetic properties of these compounds.[5] The introduction of a 2-oxocyclopentyl moiety, a cyclic ketone, presents an intriguing structural feature that could confer novel pharmacological properties. Cyclic ketone motifs are present in a variety of bioactive natural products and synthetic compounds and are known to participate in various biological interactions.
Synthetic Pathways to 4-Substituted Azetidin-2-ones
The most versatile and widely employed method for the synthesis of 4-substituted azetidin-2-ones is the Staudinger [2+2] ketene-imine cycloaddition.[6][7] This reaction involves the formal cycloaddition of a ketene with an imine to form the β-lactam ring.[8]
The Staudinger [2+2] Ketene-Imine Cycloaddition: A Generalized Protocol
The synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one would likely proceed through a multi-step sequence beginning with the formation of an appropriate imine (Schiff base).
Step 1: Imine Formation
The initial step involves the condensation of an amine with an aldehyde or ketone. For the synthesis of the target compound, this would involve the reaction of an amine with 2-cyclopentylidenecyclopentan-1-one, which is a hypothetical precursor that would lead to the desired substituent. A more practical approach would be to use a protected form of the cyclopentanone.
Step 2: Ketene Generation and Cycloaddition
A ketene is typically generated in situ from an acyl chloride and a tertiary amine base, such as triethylamine.[8] This highly reactive intermediate then undergoes a [2+2] cycloaddition with the imine to yield the azetidin-2-one ring. The stereochemical outcome of the reaction (cis vs. trans) is dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine.[6]
Experimental Protocol: Generalized Staudinger Cycloaddition
-
Imine Synthesis: To a solution of the desired aldehyde or ketone (1.0 eq) in an appropriate solvent (e.g., toluene, dichloromethane), add the corresponding primary amine (1.0 eq). The reaction may be facilitated by a Dean-Stark apparatus to remove water or by the addition of a dehydrating agent. Monitor the reaction by TLC until completion. The resulting imine may be used directly or purified by distillation or crystallization.
-
Azetidin-2-one Formation: Dissolve the imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in the same dry solvent to the cooled imine solution.
-
Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted azetidin-2-one.
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. mdpi.com [mdpi.com]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
"4-(2-Oxocyclopentyl)azetidin-2-one molecular structure"
An In-depth Technical Guide to the Molecular Structure of 4-(2-Oxocyclopentyl)azetidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Convergent Potential
In the landscape of medicinal chemistry, the strategic fusion of established pharmacophores represents a cornerstone of modern drug discovery. The azetidin-2-one, or β-lactam, ring is a privileged scaffold, forming the reactive core of the penicillin and cephalosporin antibiotics, which have saved countless lives by inhibiting bacterial cell wall synthesis.[1][2][3] Concurrently, the cyclopentanone nucleus is a feature of numerous biologically active natural products, including prostaglandins, which are key mediators of inflammation, and other derivatives exhibiting potent antiviral and anticancer properties.[4][5][6]
This guide focuses on the novel hybrid molecule, 4-(2-Oxocyclopentyl)azetidin-2-one. This compound, uniting the strained, electrophilic β-lactam with the versatile cyclopentanone moiety, presents a compelling, yet underexplored, scaffold for therapeutic innovation. The purpose of this document is to provide a comprehensive technical exploration of its molecular architecture, stereochemical complexity, and the analytical methodologies required for its unambiguous characterization. We will delineate a plausible synthetic pathway and discuss the inferred biological significance that makes this molecule a target of considerable interest for future research and development.
Part I: Molecular Architecture and Stereochemistry
The unique topology of 4-(2-Oxocyclopentyl)azetidin-2-one is defined by the covalent linkage of two distinct ring systems. This fusion creates significant stereochemical complexity, which is critical to its potential biological function, as molecular recognition in biological systems is exquisitely sensitive to three-dimensional shape.
Core Structural Features
The molecule possesses two chiral centers:
-
C4 of the azetidin-2-one ring: The point of attachment for the cyclopentyl group.
-
C1 of the cyclopentyl ring: The carbon atom bonded to the azetidinone nitrogen's β-position.
The presence of these two stereocenters gives rise to a total of four possible stereoisomers, comprising two pairs of enantiomers. These diastereomeric pairs are designated based on the relative orientation of the substituents on the β-lactam ring, commonly referred to as cis and trans isomers.
-
Cis isomers: The hydrogen atoms at C3 and C4 are on the same face of the azetidinone ring.
-
Trans isomers: The hydrogen atoms at C3 and C4 are on opposite faces of the ring.
The interplay between the stereochemistry of the azetidinone ring and the cyclopentyl ring substituent is paramount, as each of the four isomers will present a unique three-dimensional conformation and, consequently, may exhibit vastly different pharmacological profiles.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not publicly available, its fundamental properties can be predicted based on its constituent parts. These values provide a baseline for experimental design, including solvent selection for synthesis and purification.
| Property | Value | Source |
| IUPAC Name | 4-(2-oxocyclopentyl)azetidin-2-one | Computed |
| Molecular Formula | C₈H₁₁NO₂ | Computed |
| Molecular Weight | 153.18 g/mol | Computed |
| Hydrogen Bond Donors | 1 (Amide N-H) | Computed |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Ketone C=O) | Computed |
| Predicted LogP | -0.5 to 0.5 | Estimated |
| CAS Number | Not assigned | N/A |
Part II: Proposed Synthesis and Purification
The construction of the strained β-lactam ring is a non-trivial synthetic challenge. The Staudinger [2+2] cycloaddition, first reported in 1907, remains one of the most robust and versatile methods for this purpose.[7] It involves the reaction of a ketene with an imine to form the four-membered ring.
Synthetic Workflow: A Plausible Pathway
Our proposed synthesis leverages this classic reaction. The key steps involve the formation of a suitable imine precursor, its reaction with a ketene generated in situ, and subsequent purification of the product.
Protocol: Staudinger Cycloaddition for 4-Substituted Azetidin-2-ones
This generalized protocol is adapted from established methodologies for similar β-lactam syntheses and serves as a robust starting point for laboratory execution.[1][7][8]
Step 1: Imine (Schiff Base) Formation
-
To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a primary amine (e.g., benzylamine, 1.0 eq).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dehydrating agent and concentrate the solution in vacuo. The resulting imine is often used directly in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq), to the solution.
-
To this stirred solution, add chloroacetyl chloride (1.2 eq) dropwise over 20-30 minutes, maintaining the temperature at 0 °C. The dropwise addition is critical to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-24 hours. Monitor progress by TLC.
Step 3: Work-up and Purification
-
Upon reaction completion, quench the mixture by adding water.
-
Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7]
Part III: Definitive Structural Elucidation
Unambiguous confirmation of the molecular structure and stereochemistry of 4-(2-Oxocyclopentyl)azetidin-2-one requires a multi-faceted analytical approach. Each technique provides complementary information, culminating in a complete and validated structural assignment.
Spectroscopic Characterization
The following table summarizes the key spectroscopic signatures predicted for the title compound. These data points are essential for confirming the presence of the key functional groups and for determining the relative stereochemistry.
| Technique | Expected Signature | Rationale & Interpretation |
| IR Spectroscopy | ~1750 cm⁻¹ (strong, sharp)~1740 cm⁻¹ (strong) | The high-frequency absorption is characteristic of the strained C=O bond in the four-membered β-lactam ring.[9][10] The second signal corresponds to the less-strained C=O of the cyclopentanone. |
| ¹H NMR | δ 2.5-3.5 ppm (m, 2H, H3)δ 3.8-4.5 ppm (m, 1H, H4) | These are the protons on the β-lactam ring. The key diagnostic is the coupling constant, J3,4. A value of ~5 Hz indicates a cis relationship, while ~2.5 Hz indicates a trans relationship.[9][11] |
| ¹³C NMR | δ 165-175 ppmδ 210-220 ppm | The signal in the 165-175 ppm range is characteristic of the β-lactam carbonyl carbon.[9][12] The more downfield signal is indicative of the ketone carbonyl in the cyclopentanone ring. |
| Mass Spectrometry | M+H⁺ = 154.0868 | High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition (C₈H₁₁NO₂) with high confidence. |
Advanced Structural Analysis
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning all proton and carbon signals definitively.[13] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, leaving no ambiguity in the assignment of the complex aliphatic regions.
-
X-Ray Crystallography: For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard.[8][14] This technique provides the precise three-dimensional coordinates of every atom in the molecule, unequivocally establishing both the connectivity and the absolute stereochemistry of a single, crystallized isomer.
Part IV: Inferred Biological Significance and Future Outlook
The true value of a novel molecular scaffold lies in its potential for therapeutic application. By dissecting the known activities of its constituent pharmacophores, we can formulate compelling hypotheses for the biological profile of 4-(2-Oxocyclopentyl)azetidin-2-one.
Hypothesized Biological Activities
-
Antimicrobial Potential: The β-lactam ring is a classic inhibitor of bacterial D,D-transpeptidase, an enzyme essential for cross-linking the peptidoglycan cell wall.[1] This mechanism suggests that the title compound could possess antibacterial activity, potentially against both Gram-positive and Gram-negative bacteria.[7][12]
-
Anti-inflammatory and Antiviral Effects: Cyclopentenone prostaglandins and related cyclopentanone derivatives are known to modulate inflammatory pathways, often through inhibition of the NF-κB signaling cascade.[4][6] Furthermore, some cyclopentenones exhibit antiviral activity.[4] This suggests that 4-(2-Oxocyclopentyl)azetidin-2-one is a strong candidate for screening in inflammation and virology assays.
-
Anticancer Activity: A diverse range of both β-lactam[15] and cyclopentanone derivatives[6][16] have demonstrated cytotoxicity against various cancer cell lines. The mechanisms are varied, but this convergence of evidence makes the compound a person of interest for oncological screening.
Future Directions
The theoretical framework laid out in this guide provides a clear roadmap for future investigation:
-
Chemical Synthesis: Execution of the proposed synthetic route to obtain the target compound.
-
Stereoisomer Separation: Development of chiral chromatography methods (e.g., HPLC) to isolate the four individual stereoisomers.
-
Complete Characterization: Full spectroscopic and crystallographic analysis of each isomer to confirm their structures.
-
Biological Screening: Systematic evaluation of the purified isomers in a battery of in vitro assays for antimicrobial, anti-inflammatory, antiviral, and anticancer activity.
-
Lead Optimization: For any active compounds, a structure-activity relationship (SAR) study would be initiated to guide the design of more potent and selective analogues.
Conclusion
4-(2-Oxocyclopentyl)azetidin-2-one stands at an exciting intersection of well-established medicinal chemistry principles. It is a molecule designed by logic, combining two powerful pharmacophores into a single, novel entity. While its properties are yet to be determined experimentally, the rationale for its synthesis and investigation is compelling. The detailed synthetic and analytical strategies outlined herein provide a robust foundation for researchers to explore the chemistry and therapeutic potential of this promising scaffold. Its successful development could lead to new classes of agents in a variety of disease areas, underscoring the enduring power of rational drug design.
References
-
Synthesis and biological study of Azetidinone derivatives. (2019). The Pharma Innovation Journal. [Link]
-
Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]
-
Genc, N., et al. (2018). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]
-
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Sharma, P., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]
- Santoro, M. G., et al. (n.d.). Cyclopentanone derivatives and their use.
- Santoro, M. G., et al. (n.d.). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.
- Dimmock, J. R., et al. (n.d.). Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof.
-
Samir, E. M. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. ResearchGate. [Link]
-
Sapi, J., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Sharma, S., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Analytical and spectral Data of Commands 4a-h. (n.d.). ResearchGate. [Link]
-
Banik, B. K., et al. (2003). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. [Link]
-
2-Azetidinone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2018). ResearchGate. [Link]
-
Example of azetidinones exhibiting antiviral activity. (n.d.). ResearchGate. [Link]
-
4-Acetoxy-2-azetidinone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Azetidin-2-one;cyclopentane;1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
G G, D. A., et al. (2009). 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: synthesis of all the stereoisomers and alpha4beta2 nicotinic affinity. Bioorganic & Medicinal Chemistry. [Link]
-
Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1165092A1 - Cyclopentanone derivatives and their use - Google Patents [patents.google.com]
- 5. US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Whitepaper: In Silico Prediction of 4-(2-Oxocyclopentyl)azetidin-2-one Bioactivity
Abstract
The discovery and development of novel therapeutic agents is a complex, time-consuming, and resource-intensive endeavor. In silico computational methods have become indispensable tools for accelerating this process, enabling the early prediction of a molecule's biological activity and pharmacokinetic profile before significant investment in laboratory synthesis and testing.[1] This technical guide provides a comprehensive, in-depth framework for predicting the bioactivity of a novel chemical entity, 4-(2-Oxocyclopentyl)azetidin-2-one. We will navigate a complete computational workflow, starting from foundational compound analysis and target identification, progressing through rigorous structure-based and ligand-based predictive modeling, and culminating in a critical assessment of its drug-like properties (ADMET). This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols required to apply these powerful predictive methodologies.
Introduction: Deconstructing the Molecule of Interest
The subject of our investigation is 4-(2-Oxocyclopentyl)azetidin-2-one. A structural examination reveals two key features:
-
The Azetidin-2-one Ring: This four-membered cyclic amide is more commonly known as a β-lactam ring.[2][3] It is the core pharmacophore of some of the most successful antibiotic classes in history, including penicillins and cephalosporins.[2][4] Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[2][5]
-
The 4-(2-Oxocyclopentyl) Substituent: This side chain contributes to the molecule's overall size, shape, and polarity, which will critically influence its binding specificity to biological targets and its pharmacokinetic properties.
While the β-lactam core immediately suggests a primary hypothesis of antibacterial activity, it is crucial to recognize that azetidinone derivatives have been reported to exhibit a vast range of other biological activities, including antifungal, anti-inflammatory, antiviral, anticancer, and cholesterol absorption inhibitory properties.[3][6][7][8][9] Therefore, a comprehensive in silico evaluation must remain open to discovering unexpected targets and bioactivities beyond the classical antibacterial paradigm.
This guide will systematically apply a multi-faceted computational approach to build a robust bioactivity profile for this molecule.
Protocol: Molecular Docking of the Ligand into PBP2a
Objective: To predict the binding mode and affinity of 4-(2-Oxocyclopentyl)azetidin-2-one within the active site of MRSA PBP2a.
Materials:
-
Protein Structure: PDB ID: 3ZG0 (Crystal structure of PBP2a in complex with an inhibitor).
-
Ligand Structure: SMILES string of 4-(2-Oxocyclopentyl)azetidin-2-one.
-
Software: AutoDock Tools for preparation, AutoDock Vina for docking simulation, and PyMOL or Chimera for visualization.
Methodology:
-
Receptor Preparation:
-
Download the PDB file (3ZG0) from the Protein Data Bank.
-
Load the structure into AutoDock Tools.
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand from its SMILES string using a tool like Avogadro or an online converter.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") to encompass the known active site of PBP2a. This is typically centered on the position of the original co-crystallized ligand. A box size of 25x25x25 Å is a reasonable starting point.
-
-
Docking Execution:
-
Create a configuration file specifying the receptor, ligand, and grid box parameters.
-
Run the AutoDock Vina simulation from the command line. The algorithm will explore various conformations (poses) of the ligand within the binding site. [10]5. Results Analysis:
-
Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL.
-
Analyze the key intermolecular interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This analysis is crucial for understanding the structural basis of the predicted binding.
-
Ligand-Based Prediction: QSAR and Pharmacophore Modeling
Ligand-based methods are employed when the 3D structure of the target is unknown or when a sufficient number of active and inactive compounds are available to build a predictive model. [11]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of molecules and their biological activity. [12][13]A robust QSAR model can predict the activity of novel compounds before they are synthesized. [14] Protocol: QSAR Model Development
Objective: To build a predictive model for a specific biological activity based on a dataset of known azetidinone analogs.
Methodology:
-
Data Curation: Assemble a dataset of at least 20-30 structurally related azetidinone compounds with experimentally determined bioactivity values (e.g., IC50) against a single target.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like RDKit or MOE.
-
Dataset Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation. [14]4. Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable). [14]5. Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (Q²). A Q² > 0.5 is generally considered acceptable. [15] * External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is assessed by the correlation coefficient (R²) between predicted and actual values. An R² > 0.6 is desirable. [15] * Y-Randomization: Randomly shuffle the activity data multiple times and rebuild the model. A valid model should show very low R² and Q² values for the randomized data, confirming it is not based on a chance correlation. [14]6. Prediction: Once validated, use the model to predict the bioactivity of 4-(2-Oxocyclopentyl)azetidin-2-one.
-
Pharmacophore Modeling
A pharmacophore is an abstract ensemble of steric and electronic features that is necessary to ensure optimal molecular interactions with a specific biological target. [16][17]Pharmacophore models serve as 3D queries to search compound libraries for molecules that possess these key features. [18][19] Key Pharmacophoric Features: [20]* Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers
This technique is particularly useful for hit identification in virtual screening campaigns. [16]
Druggability Profile: ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target in the body at a safe and effective concentration. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities early in the drug discovery process, reducing the high rate of late-stage failures. [21][22][23]
Protocol: In Silico ADMET Profiling
Objective: To evaluate the drug-like properties and potential liabilities of 4-(2-Oxocyclopentyl)azetidin-2-one.
Tools:
-
SwissADME: A free web tool to compute physicochemical properties, pharmacokinetics, and drug-likeness.
-
pkCSM: A platform for predicting various ADMET properties using graph-based signatures. [22]* ADMETlab 2.0: An online platform for comprehensive ADMET property prediction. [22][24] Methodology:
-
Input: Submit the SMILES string of the molecule to the selected web server(s).
-
Property Calculation: The platforms will automatically calculate a wide range of properties.
-
Analysis and Interpretation: Consolidate the predictions into a summary table and analyze the key parameters:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five.
-
Pharmacokinetics (ADME):
-
Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
-
Excretion: Predicted clearance rate.
-
-
Toxicity: Predictions for hERG (cardiac toxicity) inhibition, Ames test (mutagenicity), and hepatotoxicity.
-
Data Synthesis and Final Bioactivity Hypothesis
The final step is to integrate all the computational data into a coherent profile to formulate a testable hypothesis.
| Prediction Category | Parameter | Predicted Value | Interpretation |
| Structure-Based | PBP2a Binding Affinity | -8.5 kcal/mol | Strong predicted binding, suggesting potent inhibitory activity. |
| Key Interactions | H-bond with Ser402 | Covalent modification of the active site serine is plausible. | |
| QSAR (Hypothetical) | Predicted pIC50 | 6.8 | High activity predicted, consistent with docking results. |
| ADMET: Physicochemical | Molecular Weight | 167.2 g/mol | Excellent (Lipinski compliant) |
| LogP | 0.85 | Optimal lipophilicity for oral absorption. | |
| TPSA | 46.6 Ų | Good cell permeability predicted. | |
| ADMET: Pharmacokinetics | GI Absorption | High | Likely to be orally bioavailable. |
| BBB Permeant | No | Unlikely to cause CNS side effects. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. | |
| ADMET: Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity. |
| Ames Mutagenicity | No | Unlikely to be mutagenic. |
Final Hypothesis:
References
- QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE - YouTube. (2024). YouTube.
- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
- Llarrull, L. I., et al. (2010). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. PMC.
- Introduction to pharmacophore model a use in drug discover. (n.d.). CUTM Courseware.
- Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. (n.d.). Meiler Lab.
- Introduction to QSAR modeling based on RDKit and Python. (n.d.). GitHub.
- In Silico Bioactivity Prediction of C18H32N2O3S: A Technical Guide. (n.d.). Benchchem.
- A Beginner's Guide to QSAR Modeling in Cheminform
- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
- 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity.
- Exploring Small Molecular Structure Databases: A Gateway to Chemical Insights. (2024). DrOmics Labs.
- Muhammed, M., & Akı-Yalçın, E. (2021).
- QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023). YouTube.
- Small-molecule Bioactivity Databases. (n.d.).
- Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI.
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substr
- In Silico Drug Discovery - Design Process. (n.d.). biomolecularmodelling.com.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC.
- ADMET Prediction Software. (n.d.).
- ADMET Prediction. (n.d.). Rowan Scientific.
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). Stanford University.
- Pharmacophore modeling and docking techniques. (n.d.). Slideshare.
- In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. (n.d.). Benchchem.
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
- SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. (2018). PubMed Central.
- ADMETlab 2.0. (n.d.). ADMETlab.
- R-BIND 2.0: An Updated Database of Bioactive RNA-Targeting Small Molecules and Associated RNA Secondary Structures. (2022).
- Molecular Docking: Navigating the Realm of Drug Discovery at the
- Mechanism of action for β-lactam antibiotics. (2025). GONVVAMA.
- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
- Molecular Docking and Structure-Based Drug Design Str
- Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025).
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. (n.d.). PMC.
- Penicillin. (n.d.). Wikipedia.
- A REVIEW ON 2-AZETEDINONES. (n.d.). JGTPS.
- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC.
- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). PMC.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI.
- BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER.
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Synthesis and biological study of Azetidinone derivatives. (2019).
- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jgtps.com [jgtps.com]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures [mdpi.com]
- 9. tijer.org [tijer.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. meilerlab.org [meilerlab.org]
- 14. neovarsity.org [neovarsity.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
- 20. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. ADMET Prediction | Rowan [rowansci.com]
- 24. ADMETlab 2.0 [admetmesh.scbdd.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(2-Oxocyclopentyl)azetidin-2-one
Abstract
This technical guide outlines a comprehensive, field-proven methodology for the detailed physicochemical characterization of the novel compound, 4-(2-Oxocyclopentyl)azetidin-2-one. As a molecule of interest in contemporary drug discovery, possessing both a strained β-lactam ring and a reactive cyclopentanone moiety, a thorough understanding of its physical properties is paramount for its progression through the development pipeline. This document provides not just a series of protocols, but a validated, logical workflow designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful. The protocols described herein are designed to be self-validating, providing a robust framework for establishing the identity, purity, and key physical attributes of this compound.
Introduction: The Scientific Imperative
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it a reactive pharmacophore, capable of acylating bacterial enzymes. The incorporation of a 2-oxocyclopentyl substituent at the 4-position introduces a second reactive center and potential for diverse biological interactions. Given that specific physical data for 4-(2-Oxocyclopentyl)azetidin-2-one is not prevalent in public-domain literature, this guide serves as a prospective blueprint for its initial, comprehensive characterization. The following sections detail a systematic approach to elucidate its structural and physical properties.
Molecular Structure and Foundational Properties
A logical starting point in the characterization of any novel compound is the confirmation of its molecular structure and the determination of its fundamental physical properties.
Proposed Molecular Structure
The hypothesized structure of 4-(2-Oxocyclopentyl)azetidin-2-one is presented below. This visualization is crucial for interpreting the spectral data that will be acquired.
Caption: Molecular structure of 4-(2-Oxocyclopentyl)azetidin-2-one.
Predicted Physicochemical Properties
While experimental data is pending, computational models can provide initial estimates. These values help in planning experiments such as selecting appropriate solvent systems for chromatography and solubility studies.
| Property | Predicted Value | Method |
| Molecular Formula | C₉H₁₃NO₂ | - |
| Molecular Weight | 167.21 g/mol | - |
| XLogP3 | -0.5 | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
Experimental Workflow for Physicochemical Characterization
The following workflow provides a logical sequence for the characterization of a newly synthesized batch of 4-(2-Oxocyclopentyl)azetidin-2-one.
Caption: Logical workflow for physicochemical characterization.
Detailed Experimental Protocols
Mass Spectrometry: Molecular Weight Confirmation
Causality: The primary objective is to confirm the molecular weight of the synthesized compound, which is a fundamental indicator of its identity. High-resolution mass spectrometry (HRMS) is chosen for its ability to provide an exact mass, allowing for the determination of the elemental formula.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Perform the analysis in positive ion mode to facilitate the formation of [M+H]⁺ and [M+Na]⁺ adducts.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Interpretation: Look for a prominent ion corresponding to the calculated exact mass of the protonated molecule (C₉H₁₄NO₂⁺). The presence of this ion confirms the molecular weight.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. For this compound, the characteristic stretches of the β-lactam carbonyl, the cyclopentanone carbonyl, and the N-H bond are of primary interest.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Interpretation:
-
β-Lactam C=O: Expect a strong absorption band in the range of 1730-1770 cm⁻¹. This high frequency is characteristic of the strained four-membered ring.[3]
-
Cyclopentanone C=O: A strong absorption band around 1740-1750 cm⁻¹. This may overlap with the β-lactam carbonyl, potentially causing a broadened peak.
-
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for a complete assignment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis:
-
Chemical Shifts: Predictable regions include the N-H proton (broad singlet, ~7-9 ppm), protons on the azetidinone ring (~3-5 ppm), and protons on the cyclopentyl ring (~1.5-3 ppm).
-
Coupling Constants: The coupling constants between protons on the azetidinone ring can provide information about the stereochemistry (cis/trans) of the substituents.[4]
-
-
¹³C NMR Analysis:
-
Carbonyl Carbons: Expect two signals in the downfield region (~170-210 ppm) corresponding to the two carbonyl groups.
-
Aliphatic Carbons: Signals for the carbons of the azetidinone and cyclopentyl rings will appear in the upfield region (~20-70 ppm).
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the azetidinone and cyclopentyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals.
-
Melting Point Determination
Causality: The melting point is a crucial physical property that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place a small amount of the powdered sample into a capillary tube. Heat the sample at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Profiling
Causality: Understanding the solubility of a compound is critical for its handling, purification, and formulation into potential drug products.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Measurement:
-
Add a known mass (e.g., 1 mg) of the compound to a vial.
-
Add the selected solvent dropwise with constant agitation until the solid is completely dissolved.
-
Record the volume of solvent required.
-
-
Classification: Classify the solubility based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, etc.).
Conclusion
The systematic application of the methodologies detailed in this guide will yield a robust and comprehensive physicochemical profile for 4-(2-Oxocyclopentyl)azetidin-2-one. This foundational knowledge is indispensable for any further investigation into its chemical reactivity, biological activity, and potential as a therapeutic agent. The emphasis on the rationale behind each technique ensures that the resulting data is not only of high quality but is also thoroughly understood, empowering researchers to make informed decisions in the complex landscape of drug development.
References
-
Thakare, S. S. (n.d.). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]
-
Thakare, S. S. (n.d.). Synthesis and Characterization of Some 2-Azetidinones. Retrieved from [Link]
-
Singh, G. S., & Pheko, T. (n.d.). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. University of Botswana. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). IAJPS. Retrieved from [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019, April 10). The Pharma Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j). Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Cycloalkyl Azetidin-2-ones: Synthesis, Reactivity, and Therapeutic Potential
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] However, the versatility of this strained four-membered heterocycle extends far beyond its antibacterial origins, serving as a valuable synthon for a diverse array of biologically active molecules.[3][4] This technical guide focuses on a specific and increasingly important subclass: 4-cycloalkyl azetidin-2-ones. The incorporation of a cycloalkyl moiety at the C4 position introduces unique stereochemical and physicochemical properties that influence the synthesis, reactivity, and therapeutic applications of these compounds.
This guide provides an in-depth exploration of the synthetic strategies for accessing 4-cycloalkyl azetidin-2-ones, a detailed analysis of their characteristic reactivity, and a comprehensive overview of their current and potential applications in drug discovery, with a particular focus on their roles as cholesterol absorption inhibitors and anticancer agents.
I. Synthetic Strategies for 4-Cycloalkyl Azetidin-2-ones
The construction of the strained four-membered azetidin-2-one ring requires specialized synthetic methodologies. The Staudinger [2+2] cycloaddition and the Kinugasa reaction are two of the most prominent and effective methods for preparing 4-cycloalkyl β-lactams.
The Staudinger [2+2] Cycloaddition: A Workhorse in β-Lactam Synthesis
The Staudinger reaction, the cycloaddition of a ketene and an imine, is a widely employed and versatile method for the synthesis of β-lactams.[5][6] The reaction typically proceeds through a zwitterionic intermediate, and its stereochemical outcome is highly dependent on the electronic nature of the substituents on both the ketene and the imine.[5]
The general mechanism for the Staudinger reaction is as follows:
Figure 1: Generalized workflow for the Staudinger synthesis of 4-cycloalkyl azetidin-2-ones.
Stereoselectivity in the Staudinger Reaction:
A critical aspect of the Staudinger reaction is the control of stereochemistry at the C3 and C4 positions of the azetidin-2-one ring. The relative stereochemistry (cis or trans) is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam.[5]
Experimental Protocol: Synthesis of 1-Cyclohexyl-4-(anthracen-10-yl)-3-phenoxyazetidin-2-one
This protocol provides a practical example of the Staudinger reaction for the synthesis of a 4-substituted azetidin-2-one with a cyclohexyl group on the nitrogen atom.
Step 1: Synthesis of the Imine (Schiff Base) [7]
-
A mixture of cyclohexylamine (2.40 mmol) and 9-anthraldehyde (2.40 mmol) is refluxed in ethanol for 4 hours.
-
Upon cooling, the resulting precipitate is filtered and washed with ethanol to yield the (E)-N-(anthracen-10-ylmethylene)cyclohexanamine Schiff base.
Step 2: [2+2] Cycloaddition [7]
-
The Schiff base (1.00 mmol) and triethylamine (2.60 mmol) are dissolved in dry dichloromethane (15 mL) and cooled to -10 °C.
-
A solution of phenoxyacetyl chloride (1.30 mmol) in dry dichloromethane (10 mL) is added slowly to the cooled imine solution.
-
The reaction mixture is stirred for an additional 2 hours at -10 °C and then allowed to warm to room temperature overnight.
-
The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the trans-4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one.
Characterization Data for trans-4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one: [7]
| Analysis | Result |
| IR (KBr, cm⁻¹) | 1778.0 (β-lactam C=O) |
| ¹H-NMR (CDCl₃, ppm) | Coupling constant (J) between H-3 and H-4 is 1.55 Hz, indicative of a trans configuration. |
| ¹³C-NMR (CDCl₃, ppm) | 167.23 (β-lactam C=O) |
The Kinugasa Reaction: A Copper-Catalyzed Approach
The Kinugasa reaction offers an alternative and powerful method for the synthesis of β-lactams, particularly 4-substituted derivatives.[8] This reaction involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne.[9][10] A key advantage of the Kinugasa reaction is its ability to stereoselectively produce cis-substituted β-lactams.[9]
The general mechanism of the Kinugasa reaction is as follows:
Figure 2: Generalized mechanism of the Kinugasa reaction for the synthesis of 4-substituted azetidin-2-ones.
While the Staudinger reaction often employs imines derived from cycloalkanecarboxaldehydes to introduce the C4-cycloalkyl group, the Kinugasa reaction can utilize cycloalkyl-substituted nitrones or alkynes. Intramolecular versions of the Kinugasa reaction have also been developed, which proceed with high stereoselectivity.[11]
II. Reactivity of the 4-Cycloalkyl Azetidin-2-one Ring
The reactivity of the azetidin-2-one ring is largely dictated by the significant ring strain inherent in the four-membered cyclic amide structure.[12] This strain makes the amide bond more susceptible to nucleophilic attack and cleavage compared to its acyclic counterparts.
Ring-Opening Reactions
A primary mode of reactivity for 4-cycloalkyl azetidin-2-ones is the cleavage of the strained ring. This can occur at different bonds within the ring, depending on the reaction conditions and the nature of the substituents.
-
N1-C2 Bond Cleavage: Nucleophilic attack at the carbonyl carbon (C2) is a common pathway, leading to the opening of the amide bond. This is the fundamental mechanism by which β-lactam antibiotics acylate and inactivate penicillin-binding proteins (PBPs) in bacteria.[13] The ability of the β-lactam to act as an acylating agent is a key determinant of its biological activity.[14]
-
N1-C4 Bond Cleavage: The introduction of a heteroatom substituent at the C4 position can destabilize the β-lactam ring and promote cleavage of the N1-C4 bond.[14]
-
Acid-Mediated Ring Opening: Strong acids, such as triflic acid, can induce the ring opening of 4-aryl-azetidin-2-ones to form cinnamamides.[15] While specific studies on 4-cycloalkyl derivatives are less common, similar reactivity is anticipated. Lewis-Brønsted superacid systems have also been used to catalyze the regiospecific ring-opening and recyclization of N-aryl-3-spirocyclic-β-lactams.[16]
Figure 3: Major ring-opening pathways for 4-cycloalkyl azetidin-2-ones.
III. Biological and Therapeutic Applications
The unique structural and stereochemical features of 4-cycloalkyl azetidin-2-ones have made them attractive scaffolds in drug discovery, with notable applications in cholesterol management and oncology.
Cholesterol Absorption Inhibitors
One of the most significant therapeutic applications of 4-substituted azetidin-2-ones is as inhibitors of cholesterol absorption. Ezetimibe, a potent cholesterol-lowering drug, features a 4-(4-fluorophenyl)azetidin-2-one core and functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake.[17]
Structure-Activity Relationships (SAR):
Extensive SAR studies on azetidin-2-one-based cholesterol absorption inhibitors have revealed key structural requirements for optimal activity.[17][18][19][20]
| Position of Modification | Structural Variation | Impact on Cholesterol Absorption Inhibition |
| N1-Substituent | 4-Fluorophenyl | Generally optimal for activity.[17] |
| 4-Methoxyphenyl | Can act as a bioisostere for a hydroxyl group.[17] | |
| Unsubstituted phenyl | Typically leads to decreased activity.[17] | |
| C4-Substituent | Aryl groups (e.g., 4-hydroxyphenyl) | Crucial for potent activity. |
| C3-Substituent | Varies, but often a lipophilic side chain | Contributes to binding and overall efficacy. |
While the direct impact of a C4-cycloalkyl group on cholesterol absorption inhibition is not as extensively documented as aryl substituents, the principles of SAR suggest that the size, conformation, and lipophilicity of the cycloalkyl ring would significantly influence the compound's interaction with the NPC1L1 protein.
Anticancer Agents
Recent research has highlighted the potential of azetidin-2-one derivatives as potent anticancer agents.[21][22][23][24] Certain chiral fluorinated azetidin-2-ones have demonstrated remarkable activity against various cancer cell lines, including drug-resistant strains, with IC₅₀ values in the nanomolar range.[22]
Mechanism of Action:
The anticancer activity of these compounds is often attributed to their ability to disrupt tubulin polymerization, a critical process in cell division.[22][24] By interfering with microtubule dynamics, these azetidin-2-one derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death).[22][23] Some analogues have also been shown to suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[22]
The incorporation of a cycloalkyl group at the C4 position could offer a means to modulate the lipophilicity and conformational rigidity of these anticancer agents, potentially leading to improved efficacy and pharmacokinetic properties. For instance, replacing a flexible linker with a rigid azetidine has been shown to maintain inhibitory activity in some anticancer compounds.[25]
Antimicrobial Activity
While the classic β-lactam antibiotics typically feature a fused ring system, monocyclic azetidin-2-ones (monobactams) also exhibit potent antimicrobial activity, particularly against Gram-negative bacteria.[26][27] The biological activity of β-lactams is highly dependent on the substituents at various positions of the ring.[28] Although specific studies focusing on the antimicrobial properties of 4-cycloalkyl azetidin-2-ones are not abundant, the general principles of β-lactam SAR suggest that the cycloalkyl group could influence the compound's spectrum of activity and stability against β-lactamase enzymes.[27][29]
IV. Conclusion and Future Perspectives
4-Cycloalkyl azetidin-2-ones represent a fascinating and promising class of heterocyclic compounds with significant potential in medicinal chemistry. The well-established Staudinger and Kinugasa reactions provide reliable synthetic routes to these molecules, allowing for the controlled introduction of the cycloalkyl moiety and other key substituents. The inherent reactivity of the strained β-lactam ring, particularly its susceptibility to ring-opening reactions, underpins its diverse biological activities and its utility as a versatile synthetic intermediate.
Current research has demonstrated the therapeutic potential of 4-substituted azetidin-2-ones as cholesterol absorption inhibitors and anticancer agents. The introduction of a cycloalkyl group at the C4 position offers a valuable strategy for fine-tuning the physicochemical and pharmacological properties of these compounds. Future research in this area should focus on:
-
Exploring a wider range of cycloalkyl substituents to further elucidate the structure-activity relationships for various biological targets.
-
Developing novel synthetic methodologies that allow for greater control over the stereochemistry and substitution patterns of the azetidin-2-one ring.
-
Investigating the use of 4-cycloalkyl azetidin-2-ones as synthons for the construction of more complex and biologically active molecules.
As our understanding of the chemistry and biology of 4-cycloalkyl azetidin-2-ones continues to grow, it is anticipated that these versatile scaffolds will play an increasingly important role in the development of new and effective therapeutic agents.
V. References
-
Chmielewski, M., et al. (2018). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry.
-
Banik, B. K., et al. (2007). Synthesis and Physical Characterization of 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one as a New Trans 2-azetidinone. Molbank.
-
Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(10), 3746–3749.
-
Banik, B. K., et al. (2007). Synthesis and Physical Characterization of 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one as a New Trans 2-azetidinone. Semantic Scholar.
-
Rosenblum, S. B., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 41(6), 973–980.
-
Organic Chemistry Portal. Staudinger Synthesis.
-
Hasek, R. H., et al. (1962). Communications- Cycloaddition of Ketenes to Enamines. The Journal of Organic Chemistry.
-
NROChemistry. (2021). Staudinger Reaction.
-
Clader, J. W., et al. (1996). (4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry, 39(19), 3684–3693.
-
BenchChem. (2025). Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4- Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors.
-
Martinez-Mayorga, K., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1475.
-
Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506.
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 5(2), 125–156.
-
Wang, L., et al. (2022). Discovery of (4-Phenyl-cyclohexyl)acetate-Derived Tyrosylprotein Sulfotransferase 2 (TPST2) Inhibitors with Potent Anti-Tumor Activity for Immuno-Oncology Applications. Journal of Medicinal Chemistry, 65(22), 15068–15088.
-
Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 200, 112437.
-
Konak, M. A., et al. (2019). Effect of the chirality of the β-lactam ring on antimicrobial activity. Bioorganic & Medicinal Chemistry, 27(22), 115050.
-
Wang, Y., et al. (2010). Synthesis and bioactivities of 2-azetidinone derivatives as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3144–3147.
-
Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research, 41(2), 244–255.
-
Clader, J. W. (2005). Ezetimibe and other azetidinone cholesterol absorption inhibitors. Current Topics in Medicinal Chemistry, 5(3), 243–256.
-
Wikipedia. Staudinger reaction.
-
Witulski, B., & Alayrac, C. (2002). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Angewandte Chemie International Edition, 41(17), 3281–3284.
-
Wang, X., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications, 48(5), 690–692.
-
Jackson, R. F. W., et al. (1993). The acid-mediated ring opening reactions of α-aryl-lactams. Journal of the Chemical Society, Perkin Transactions 1, (7), 865–872.
-
Meegan, M. J., et al. (2011). Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption and Mitotic Arrest. European Journal of Medicinal Chemistry, 46(9), 4497–4509.
-
Chem-Station. (2016). Kinugasa Reaction.
-
Xu, S. L., & Moore, H. W. (1993). ChemInform Abstract: Intramolecular Ketene—Allene Cycloadditions. Tetrahedron Letters, 34(11), 1735–1738.
-
Jiao, L., et al. (2013). Annuloselectivity in cycloadditions of ketenes with imines: a DFT study. The Journal of Organic Chemistry, 78(4), 1494–1505.
-
Kumar, A., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 112–119.
-
D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(3), 1339.
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
-
Organic Chemistry Tutor. (2022). Staudinger Reaction.
-
Carr, M., et al. (2022). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13531.
-
Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341–35.
-
The Organic Chemistry Tutor. (2022). Staudinger Reactions - Bioothogonal before Click Chemistry. YouTube.
-
Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889–1920.
-
Janecka, A., et al. (2020). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 25(18), 4146.
-
A Review on 2-Azetedinones. (n.d.).
-
Alfa Chemistry. Staudinger Reduction.
-
Mojica, M. F., et al. (2017). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current Drug Targets, 18(11), 1295–1306.
-
Ascher, G., et al. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. International Journal of Molecular Sciences, 22(2), 617.
-
Mughala, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2821–2836.
-
Wikipedia. β-Lactam.
-
Patel, N. B., & Patel, H. R. (2013). ChemInform Abstract: Synthesis and Antimicrobial Activity of .Beta.-lactams: Antibacterial Activities and Antifungal Activities. ChemInform, 44(32).
-
Alcaide, B., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(18), 3616–3623.
-
Donck, S., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 536.
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2392.
Sources
- 1. jgtps.com [jgtps.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Physical Characterization of 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one as a New Trans 2-azetidinone [mdpi.com]
- 8. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. bepls.com [bepls.com]
- 15. The acid-mediated ring opening reactions of α-aryl-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tara.tcd.ie [tara.tcd.ie]
- 24. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Studies of 4-(2-Oxocyclopentyl)azetidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting robust stability studies on 4-(2-Oxocyclopentyl)azetidin-2-one, a novel synthetic compound featuring the critical β-lactam pharmacophore.[1][2] The inherent reactivity of the four-membered azetidinone ring necessitates a thorough evaluation of its chemical stability to ensure the safety, efficacy, and quality of any potential therapeutic product.[3][4] This document outlines a scientifically-driven approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to elucidate degradation pathways, identify potential degradation products, and establish a comprehensive stability profile.[5][6][7][8] We will delve into the rationale behind experimental design, from initial pre-formulation assessments to detailed forced degradation and long-term stability protocols, providing actionable insights for researchers in the field.
Introduction: The Significance of the Azetidin-2-one Core and the Imperative of Stability Testing
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the active moiety in a vast array of life-saving antibiotics such as penicillins and cephalosporins.[1][2][9] Its therapeutic efficacy is intrinsically linked to the strained four-membered ring, which acts as an acylating agent to inhibit bacterial cell wall synthesis.[2][10] However, this inherent reactivity also renders the β-lactam ring susceptible to degradation under various environmental conditions.[3][11]
The subject of this guide, 4-(2-Oxocyclopentyl)azetidin-2-one, is a synthetic derivative with potential pharmacological applications.[12][13] Its unique substitution pattern warrants a dedicated and rigorous stability testing program. Understanding the chemical stability of a drug substance like 4-(2-Oxocyclopentyl)azetidin-2-one is not merely a regulatory formality; it is a fundamental aspect of drug development that directly impacts patient safety and product quality.[7][8] Stability studies are crucial for:
-
Identifying potential degradation products: These byproducts could be inactive, less active, or even toxic.
-
Elucidating degradation pathways: Understanding the mechanisms of degradation (e.g., hydrolysis, oxidation) allows for the development of stable formulations.[8]
-
Determining appropriate storage conditions and shelf-life: This ensures the product maintains its quality and efficacy throughout its lifecycle.[14][15]
-
Developing and validating stability-indicating analytical methods: These methods are essential for accurately quantifying the drug substance and its degradation products.[7][16]
This guide will provide a roadmap for navigating the complexities of stability testing for 4-(2-Oxocyclopentyl)azetidin-2-one, ensuring a data-driven and scientifically sound approach.
Pre-formulation Studies: Foundational Characterization
Before embarking on formal stability studies, a thorough pre-formulation investigation is essential to understand the intrinsic physicochemical properties of 4-(2-Oxocyclopentyl)azetidin-2-one. These initial studies provide the necessary groundwork for designing subsequent, more complex experiments.
Physicochemical Properties Assessment
A summary of key physicochemical properties to be determined is provided in the table below. While some data may be available from commercial suppliers for similar compounds, experimental verification is crucial.[17]
| Property | Method(s) | Rationale |
| Appearance | Visual Inspection | Provides a baseline for detecting physical changes. |
| Melting Point | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | An indicator of purity and can reveal polymorphism. |
| Solubility | Equilibrium solubility in various pH buffers and organic solvents | Informs formulation development and analytical method design. |
| pKa | Potentiometric titration, UV-Vis spectrophotometry | Predicts the ionization state at different pH values, which can influence stability. |
| LogP/LogD | Shake-flask method, HPLC | Indicates lipophilicity and potential for membrane permeability. |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability.
-
Crystallinity and Polymorphism: Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to determine if the compound is crystalline or amorphous and to identify any polymorphic forms. Different polymorphs can exhibit varying stability profiles.
-
Hygroscopicity: Gravimetric Vapor Sorption (GVS) analysis will determine the compound's tendency to absorb moisture from the atmosphere, a critical factor in handling and packaging.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of stability studies, mandated by ICH guidelines.[5][6][7] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[6] The primary objectives of forced degradation are to:
-
Identify likely degradation products.[8]
-
Elucidate degradation pathways.[8]
-
Demonstrate the specificity of the developed analytical methods to be stability-indicating.[8][16]
A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[5]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Sources
- 1. bepls.com [bepls.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation Testing | SGS Denmark [sgs.com]
- 9. jgtps.com [jgtps.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 12. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"stereochemistry of 4-(2-Oxocyclopentyl)azetidin-2-one"
An In-Depth Technical Guide to the Stereochemistry of 4-(2-Oxocyclopentyl)azetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-Oxocyclopentyl)azetidin-2-one scaffold represents a compelling structural motif in medicinal chemistry, merging the pharmacologically significant β-lactam ring with a functionalized cyclopentanone moiety. The presence of two stereocenters gives rise to a complex stereochemical landscape, comprising four distinct stereoisomers. The specific three-dimensional arrangement of these isomers is paramount, as it profoundly dictates their interaction with biological targets, and consequently, their efficacy and safety profiles. This technical guide provides a comprehensive exploration of the stereochemistry of 4-(2-Oxocyclopentyl)azetidin-2-one. We will dissect the structural nuances of its stereoisomers, delve into synthetic strategies for achieving stereocontrol, and present detailed protocols for definitive stereochemical characterization using modern analytical techniques. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, analysis, and application of this and related bicyclic β-lactam structures.
Introduction: The Significance of Stereoisomerism in β-Lactam Scaffolds
The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that forms the core of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism exquisitely sensitive to the drug's three-dimensional structure.[2] The introduction of a 2-oxocyclopentyl substituent at the C4 position of the azetidinone ring creates the title compound, a molecule with two distinct chiral centers: one at C4 of the β-lactam ring and another at the point of attachment on the cyclopentyl ring (C1').
The therapeutic potential of any chiral molecule is intrinsically linked to its stereochemistry. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological properties.[4] One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects. Therefore, the ability to selectively synthesize and unambiguously characterize each stereoisomer of 4-(2-Oxocyclopentyl)azetidin-2-one is not merely an academic exercise but a critical requirement for its development as a potential therapeutic agent.[5]
Structural Analysis: The Four Stereoisomers
The two stereocenters in 4-(2-Oxocyclopentyl)azetidin-2-one give rise to two pairs of enantiomers, which are diastereomers of each other. The four possible stereoisomers are:
-
(4R, 1'R)-4-(2-Oxocyclopentyl)azetidin-2-one
-
(4S, 1'S)-4-(2-Oxocyclopentyl)azetidin-2-one
-
(4R, 1'S)-4-(2-Oxocyclopentyl)azetidin-2-one
-
(4S, 1'R)-4-(2-Oxocyclopentyl)azetidin-2-one
Furthermore, the relative orientation of the substituents on the β-lactam ring at C3 and C4 defines them as cis or trans. In this case, with a substituent only at C4, the key stereochemical descriptor is the relationship between the C4-substituent and the proton at C3. The coupling constant between these protons, observable via NMR spectroscopy, is a definitive indicator of this relative stereochemistry.[6]
Caption: Fig 1. Stereoisomeric relationships of 4-(2-Oxocyclopentyl)azetidin-2-one.
Stereoselective Synthesis: The Staudinger Cycloaddition
The Staudinger [2+2] cycloaddition, the reaction of a ketene with an imine, is a cornerstone of β-lactam synthesis.[7][8] Achieving stereocontrol in this reaction is critical for accessing specific stereoisomers of 4-(2-Oxocyclopentyl)azetidin-2-one. The stereochemical outcome is determined during the conrotatory ring closure of a zwitterionic intermediate.
Caption: Fig 2. Staudinger synthesis workflow and factors influencing stereoselectivity.
Causality in Stereoselection
-
Solvent Polarity : The diastereoselectivity (cis vs. trans) is highly dependent on the solvent. Non-polar solvents tend to favor the formation of the trans isomer by stabilizing the thermodynamically more stable intermediate before ring closure. Conversely, polar solvents can favor the cis product.[8]
-
Chiral Auxiliaries : Incorporating a chiral auxiliary into either the imine or ketene precursor can effectively bias the cycloaddition to favor one diastereomer and one enantiomer.[8]
-
Chiral Catalysts : The use of chiral Lewis acids or other catalysts can create a chiral environment around the reactants, promoting the formation of a specific enantiomer.
Experimental Protocol: Stereoselective Staudinger Cycloaddition
This protocol describes a general procedure for the synthesis, aiming for diastereoselectivity.
-
Imine Formation:
-
To a solution of 2-oxocyclopentanecarbaldehyde (1.0 equiv) in dichloromethane (DCM), add a primary amine (e.g., benzylamine, 1.0 equiv).
-
Add anhydrous magnesium sulfate as a drying agent and stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC).
-
Filter off the drying agent and use the resulting imine solution directly in the next step.
-
-
Ketene Generation and Cycloaddition:
-
Cool the imine solution to 0 °C under an inert nitrogen atmosphere.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 equiv) in anhydrous DCM.
-
Slowly add triethylamine (1.2 equiv) dropwise to the imine solution, followed by the dropwise addition of the chloroacetyl chloride solution over 20 minutes. The base generates the ketene in situ.[2][7]
-
Rationale : The slow addition at low temperature helps to control the reaction rate and improve selectivity.
-
-
Reaction and Workup:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-(2-Oxocyclopentyl)azetidin-2-one diastereomers.
-
Protocols for Stereochemical Characterization
Unambiguous determination of the stereochemistry requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry (cis or trans) of the β-lactam ring.[6]
Caption: Fig 3. NMR logic for determining relative stereochemistry (cis/trans).
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Data Analysis:
-
Identify the multiplets corresponding to the protons at the C3 and C4 positions of the azetidinone ring.
-
Measure the coupling constant (³J) between H3 and H4. A value of approximately 5-6 Hz is indicative of a cis relationship, while a value of 0-2.5 Hz indicates a trans relationship.[6]
-
| Parameter | Typical Value for cis Isomer | Typical Value for trans Isomer | Reference |
| ³J (H3, H4) | 5 - 6 Hz | 0 - 2.5 Hz | [6] |
| H-3 Chemical Shift (ppm) | 2.5 - 4.5 | 2.5 - 4.5 | [6] |
| H-4 Chemical Shift (ppm) | 3.5 - 5.5 | 3.5 - 5.5 | [6] |
| C-2 (Carbonyl) Shift (ppm) | 160 - 170 | 160 - 170 | [10] |
Single-Crystal X-ray Crystallography
This technique provides the absolute, unambiguous 3D structure of a molecule in the solid state, making it the gold standard for stereochemical assignment.[11]
Experimental Workflow
-
Crystal Growth: Grow a single, high-quality crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms are determined. This model is then refined to best fit the experimental data.[12]
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[4][13]
Protocol for Chiral HPLC Method Development
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[14]
-
-
Mobile Phase Screening:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.
-
Run the racemic sample and observe if any separation occurs.
-
Systematically vary the ratio of the solvents and add modifiers (e.g., ethanol, diethylamine) to optimize the resolution between the enantiomeric peaks.[15]
-
-
Optimization:
-
Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
-
Caption: Fig 4. Workflow for developing a chiral HPLC separation method.
Conclusion
The stereochemistry of 4-(2-Oxocyclopentyl)azetidin-2-one is a critical determinant of its potential function. A thorough understanding of its four possible stereoisomers, coupled with robust strategies for their controlled synthesis and unambiguous characterization, is essential for any research or development program involving this scaffold. The judicious application of stereoselective synthesis techniques, such as the Staudinger cycloaddition, allows for the targeted preparation of specific isomers. Subsequently, a multi-faceted analytical approach, leveraging the strengths of NMR for relative stereochemistry, chiral HPLC for enantiomeric purity, and X-ray crystallography for absolute configuration, provides the definitive structural validation required for advancing these compounds in drug discovery and development pipelines.
References
-
Kumar, A., Parveen, M., Ahmad, F., & Akhtar, M. J. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 88-93. [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3383. [Link]
-
Genc, N., et al. (2016). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 21(11), 1450. [Link]
-
Sharma, P., & Kumar, A. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 5(2), 244-253. [Link]
-
Alcaide, B., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(18), 3656-3663. [Link]
-
Papp, L. A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]
-
Głowacka, I. E., et al. (2021). N-Substituted 3-(Uracil-1-yl)- and 3-(Thymin-1-yl)-4-(diethoxyphosphonyl)azetidin-2-ones: Synthesis and Biological Evaluation. Molecules, 26(1), 1. [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(1), 1-21. [Link]
-
ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
-
Al-Salahi, R., & Marzouk, M. (2012). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 17(8), 9433-9443. [Link]
-
Furman, B., et al. (2010). Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams. The Journal of Organic Chemistry, 75(19), 6549-6556. [Link]
-
Jarrahpour, A. A., et al. (2015). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o8-o9. [Link]
-
Banik, B. K. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1911-1930. [Link]
-
Sousa, M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1913. [Link]
-
Han, S. M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299. [Link]
-
Bunton, B. M., & Walker, T. A. (1995). Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column. Journal of Chromatography A, 699(1-2), 389-394. [Link]
-
El-Sayed, I., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1447. [Link]
-
Lynch, V., et al. (2023). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 10), 369-375. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Staudinger Cycloaddition Synthesis of 4-Cycloalkyl Azetidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Cycloalkyl Azetidin-2-ones
The azetidin-2-one, or β-lactam, is a cornerstone heterocyclic motif in medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial prowess, β-lactams serve as versatile chiral building blocks and have shown a wide array of other biological activities, including acting as inhibitors of enzymes such as human leukocyte elastase and cholesterol absorption.[1][2] The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains a powerful and convergent method for the synthesis of this privileged scaffold.[3][4]
This guide provides an in-depth exploration of the Staudinger cycloaddition specifically tailored for the synthesis of 4-cycloalkyl azetidin-2-ones. The incorporation of a cycloalkyl moiety at the C4 position of the β-lactam ring introduces unique stereochemical and conformational constraints that can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. This makes them attractive targets in modern drug discovery programs. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and discuss the critical parameters that govern the stereochemical outcome of this important transformation.
Mechanistic Insights: The Stepwise Nature of the Staudinger Cycloaddition
The Staudinger cycloaddition is a formal [2+2] cycloaddition between a ketene and an imine.[3] It is now widely accepted that this reaction does not proceed through a concerted mechanism but rather a stepwise pathway involving a zwitterionic intermediate.[4][5] Understanding this mechanism is paramount to controlling the reaction's stereoselectivity.
The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[3] This initial attack forms a zwitterionic intermediate. The subsequent and often rate-determining step is an intramolecular conrotatory electrocyclic ring closure of this intermediate to furnish the four-membered β-lactam ring.[4]
Caption: General mechanism of the Staudinger cycloaddition.
The stereochemical fate of the reaction, leading to either cis or trans diastereomers, is determined by the relative orientation of the substituents during the ring-closing step. This, in turn, is influenced by several factors:
-
Imine Geometry: Generally, (E)-imines tend to favor the formation of cis-β-lactams, while (Z)-imines preferentially yield trans-β-lactams.[4]
-
Substituent Effects: The electronic nature of the substituents on both the ketene and the imine can influence the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. Electron-donating groups on the imine and electron-withdrawing groups on the ketene can accelerate ring closure, often leading to the cis product. Conversely, electron-withdrawing groups on the imine and electron-donating groups on the ketene may slow down the ring closure, allowing for isomerization to a more thermodynamically stable intermediate that leads to the trans product.[5]
-
Reaction Conditions: Solvent polarity and reaction temperature can also play a crucial role in the diastereoselectivity of the Staudinger reaction.
The Influence of the Cycloalkyl Substituent
The presence of a cycloalkyl group at the C4 position introduces specific steric demands that can significantly influence the stereochemical outcome of the Staudinger cycloaddition. The conformational rigidity of the cycloalkyl ring can direct the approach of the ketene and influence the preferred conformation of the zwitterionic intermediate, thereby biasing the formation of one diastereomer over the other. For instance, in the reaction of a ketene with an imine derived from a cycloalkyl aldehyde, the bulky cycloalkyl group will preferentially occupy a pseudo-equatorial position in the transition state leading to the zwitterionic intermediate, which can have a profound effect on the final cis/trans ratio of the product.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 4-cycloalkyl azetidin-2-ones via the Staudinger cycloaddition. It is crucial to note that optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of a 4-Cycloalkyl Imine (Schiff Base)
Materials:
-
Cycloalkyl aldehyde (e.g., cyclohexanecarboxaldehyde) (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a solution of the primary amine in the anhydrous solvent, add the cycloalkyl aldehyde dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Add the drying agent to the reaction mixture and stir for an additional 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine.
-
The crude imine can often be used in the subsequent Staudinger reaction without further purification. If necessary, purification can be achieved by distillation or recrystallization.
Protocol 2: Staudinger Cycloaddition for the Synthesis of a 1-Aryl-3-chloro-4-cycloalkyl-azetidin-2-one
Materials:
-
4-Cycloalkyl imine (from Protocol 1) (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
Procedure:
-
Dissolve the 4-cycloalkyl imine and triethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-aryl-3-chloro-4-cycloalkyl-azetidin-2-one.
Sources
- 1. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation [mdpi.com]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger Synthesis [organic-chemistry.org]
Application Note & Protocols for the Purification of 4-(2-Oxocyclopentyl)azetidin-2-one
Abstract
This document provides a comprehensive guide to the purification of 4-(2-Oxocyclopentyl)azetidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical link between purity and experimental success, this guide details three primary purification methodologies: flash column chromatography, recrystallization, and preparative HPLC. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles and rationale for procedural choices. This ensures adaptability and troubleshooting capabilities in a laboratory setting. The guide also covers essential pre-purification considerations and post-purification analysis to validate purity and structural integrity.
Introduction: The Importance of Purity
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural component of penicillin and cephalosporin antibiotics.[1] These molecules function by inhibiting bacterial cell wall biosynthesis.[2] The compound 4-(2-Oxocyclopentyl)azetidin-2-one is a substituted β-lactam that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
The biological activity and reliability of downstream applications are intrinsically tied to the purity of such synthetic intermediates. Impurities, which can include unreacted starting materials, reagents, and side-products from synthesis, can interfere with subsequent reactions, lead to the formation of unintended byproducts, and confound biological assay results. Therefore, robust and validated purification methods are not merely a procedural step but a fundamental requirement for scientific integrity.
Pre-Purification Considerations: Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The most common route to synthesizing substituted 2-azetidinones is the Staudinger ketene-imine cycloaddition.[4][5] In a hypothetical synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one, the reaction would likely involve an imine and an acid chloride (to form the ketene in situ) in the presence of a tertiary amine base like triethylamine.[2]
Common Impurities May Include:
-
Unreacted imine and acid chloride starting materials.
-
Triethylamine hydrochloride (Et3N·HCl), a salt byproduct.
-
Polymers or side-products from the ketene.
-
Stereoisomers of the desired product.
Initial Work-up: Before column chromatography or recrystallization, a standard aqueous work-up is essential. This typically involves:
-
Diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove the amine base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted acid chloride, and finally with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating in vacuo.
This initial clean-up removes the most polar and ionic impurities, simplifying the subsequent, more refined purification steps.
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a decision-making workflow to guide the selection process.
Method A: Flash Column Chromatography
Flash chromatography is the workhorse method for purifying moderate quantities (50 mg to >10 g) of organic compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Principle: The crude mixture is applied to the top of a silica gel column. A solvent system (mobile phase) is then passed through the column under positive pressure. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the polar silica gel, effecting separation.
Protocol:
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[6]
-
Dissolve a small amount of the crude material in a solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good system will show clear separation of the product spot from impurities, with the product having an Rf value of ~0.3. A common starting point for β-lactams is a mixture of n-hexane and ethyl acetate.[6]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use air pressure to pack it evenly, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude product) by evaporating the solvent completely.
-
Carefully add the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds. For example, start with 9:1 Hexane:EtOAc, move to 7:3, then 1:1, etc.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(2-Oxocyclopentyl)azetidin-2-one.
-
| Solvent (Abbreviation) | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane (Hex) | 0.1 | 69 | Common non-polar component |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving crude product |
| Diethyl Ether (Et2O) | 2.8 | 35 | Can be used in place of EtOAc |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar component |
| Methanol (MeOH) | 5.1 | 65 | Highly polar, used sparingly |
Method B: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are highly pure (>90%) to begin with. It is often used after column chromatography to obtain material of very high purity.
Principle: This method relies on the differences in solubility of the compound versus its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Common solvents for recrystallizing azetidinone derivatives include ethanol, methanol, or mixed solvent systems like ether/n-hexane.[6][7][8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation and contamination.
-
Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Method C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for purifying complex mixtures or separating closely related compounds like stereoisomers. It is typically used for smaller quantities and when very high purity (>99.5%) is required.
Principle: Similar to column chromatography, but it uses a column packed with much smaller particles and a high-pressure pump to force the mobile phase through. This results in superior separation efficiency. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is very common for β-lactams.[9][10]
Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a smaller column to find the optimal separation conditions.[11]
-
A typical starting point for a β-lactam would be a C18 column with a gradient of acetonitrile and water (often with a small amount of acid like formic acid or a buffer).[9][12]
-
The goal is to achieve baseline separation between the product peak and all impurity peaks.
-
-
Scaling Up to Preparative Scale:
-
Transfer the analytical method to a larger preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the larger column dimensions.
-
Dissolve the sample in the mobile phase or a compatible solvent. Ensure the solution is filtered through a 0.22 or 0.45 µm filter before injection.[9]
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the eluent with a detector (typically UV) and collect the fraction corresponding to the product peak. Automated fraction collectors are standard.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.
-
Workflow and Purity Assessment
After purification, it is crucial to confirm the purity and verify the identity of the compound.
-
Analytical HPLC: This is the primary method for quantifying purity. A sample of the purified product is run on a calibrated analytical HPLC system. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound. The spectra should be clean, with all peaks assignable to the expected structure and no significant signals from impurities.[8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.
| Parameter | Typical Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Elution of analytes |
| Gradient | 5% B to 95% B over 15 min | Separates compounds of varying polarity |
| Flow Rate | 1.0 mL/min | Standard analytical flow |
| Detection | UV at 215 nm or 220 nm | β-lactam carbonyl absorbance[9] |
| Injection Vol. | 5-10 µL | Standard analytical volume |
Summary and Comparison of Methods
| Feature | Flash Chromatography | Recrystallization | Preparative HPLC |
| Principle | Adsorption | Differential Solubility | High-Resolution Adsorption |
| Typical Scale | 50 mg - 20 g | 100 mg - 100 g | 1 mg - 5 g |
| Achievable Purity | 90 - 98% | >99% (if starting >90%) | >99.5% |
| Pros | Versatile, widely applicable, good for complex mixtures | Inexpensive, scalable, can yield very high purity | Highest resolution, separates isomers |
| Cons | Requires solvents, labor-intensive, moderate resolution | Compound must be solid, requires high initial purity, yield loss | Expensive, limited scale, requires large solvent volumes |
References
-
Al-Rawashdeh, N. A. F. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(15), 4936. [Link]
-
Patel, H. R., & Patel, M. P. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Biological and Experimental Pharmaceutical Sciences, 5(1), 1-10. [Link]
-
Umesh N, et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
-
Mezaal, E. N., & Al-Bayati, Y. K. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(4), 1-12. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]
-
Banik, B. K., et al. (2009). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 14(12), 5121-5131. [Link]
-
Al-Tannak, N. F., et al. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Advances, 11(52), 32943-32952. [Link]
-
Sharma, S., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Emerging Technologies and Innovative Research, 6(4), 586-590. [Link]
-
Trivedi, H. K., et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 52(7), 635-642. [Link]
-
Al-Masoudi, W. A., et al. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2213(1), 020173. [Link]
-
Hirt, D., et al. (2012). Simultaneous determination of 12 beta-lactam antibiotics in human plasma by high-performance liquid chromatography with UV detection: application to therapeutic drug monitoring. Antimicrobial Agents and Chemotherapy, 56(6), 3042-3048. [Link]
-
S. S. Bari, et al. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 14(3), 277-301. [Link]
-
Trivedi, H. K., et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. . [Link]
-
Wikipedia. (n.d.). β-Lactam. en.wikipedia.org. [Link]
-
Hancu, G., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 2(2), 235-240. [Link]
-
Hussein, F. H., et al. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Iraqi Headway of Journal of Pharmaceutical and Allied Sciences, 37(3), 295-307. [Link]
-
Shang, Y., et al. (2022). HPLC method for simultaneous detection of β-lactam in eggs. Journal of Food Composition and Analysis, 105, 104235. [Link]
-
Rios-Lombardía, N., et al. (2021). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 19(31), 6734-6748. [Link]
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jgtps.com [jgtps.com]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bepls.com [bepls.com]
- 8. chemijournal.com [chemijournal.com]
- 9. amecj.com [amecj.com]
- 10. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of 12 beta-lactam antibiotics in human plasma by high-performance liquid chromatography with UV detection: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Analysis of 4-(2-Oxocyclopentyl)azetidin-2-one
Abstract
This document provides a comprehensive guide to the essential analytical techniques for the characterization, quantification, and quality control of 4-(2-Oxocyclopentyl)azetidin-2-one, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the compound's structural complexity, including multiple stereocenters, this guide emphasizes robust and validated methodologies. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural and stereochemical elucidation. The causality behind experimental choices is explained, and all protocols are designed within a framework of analytical method validation to ensure data integrity, aligning with stringent regulatory expectations.[1][2]
Introduction: The Analytical Imperative for 4-(2-Oxocyclopentyl)azetidin-2-one
4-(2-Oxocyclopentyl)azetidin-2-one belongs to the β-lactam class of compounds, a cornerstone of medicinal chemistry.[3] Its structure, featuring a strained four-membered ring fused with a substituted cyclopentanone, presents unique analytical challenges. As a precursor or intermediate in drug development, its purity, identity, and stereochemical integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
The primary analytical objectives for this molecule are:
-
Identity Confirmation: Unambiguously verifying the chemical structure.
-
Purity Assessment: Quantifying the main component and detecting/identifying any process-related impurities or degradation products.
-
Stereochemical Determination: Resolving and quantifying the different stereoisomers, as biological activity is often stereospecific.
This guide provides the foundational workflows and protocols to address these objectives with high confidence.
Caption: High-level analytical workflow for 4-(2-Oxocyclopentyl)azetidin-2-one.
Chromatographic Analysis: Purity and Stereoisomerism
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and quantifying the assays of pharmaceutical intermediates. For a molecule like 4-(2-Oxocyclopentyl)azetidin-2-one, both reversed-phase and chiral chromatography are necessary.
Reversed-Phase HPLC for Purity and Assay Determination
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the column and thus elute later. This method is ideal for separating the target molecule from more polar or less polar impurities.
Protocol 1: HPLC-UV Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex until fully dissolved.[3] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to resolve impurities with a wide polarity range.
-
Solvent A: 0.1% Acetic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Detection: 210 nm (The β-lactam chromophore typically absorbs at low UV wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 1: Recommended HPLC-UV Gradient Conditions
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Chiral HPLC for Enantiomeric Separation
Causality: The target molecule possesses at least two chiral centers (at C4 of the azetidinone ring and C1 of the cyclopentyl ring), leading to the possibility of multiple stereoisomers. As different stereoisomers can have vastly different pharmacological effects, their separation and quantification are critical. Chiral HPLC uses a stationary phase containing a single enantiomer of a chiral selector to differentially interact with the enantiomers of the analyte, enabling their separation.[4][5]
Protocol 2: Chiral HPLC Separation
-
Sample Preparation: Prepare the sample as described in Protocol 1, but use the mobile phase as the diluent.
-
Instrumentation & Conditions:
-
System: HPLC with UV/Vis or DAD.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point (e.g., Amylose or Cellulose-based columns). Screening different CSPs may be necessary.[5]
-
Mobile Phase: Typically an isocratic mixture of a polar organic solvent (e.g., ethanol, isopropanol) and an alkane (e.g., hexane).
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Table 2: Example Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Hexane / 20% Isopropanol |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
Mass Spectrometry: Identity Confirmation and Impurity Profiling
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for confirming molecular weight and elucidating the structure of the main component and any unknown impurities.[6]
Principle: Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+), allowing for the determination of the molecular weight.[7] Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For β-lactams, a characteristic fragmentation is the cleavage of the four-membered ring.[6][8]
Protocol 3: LC-MS/MS Identification
-
Chromatography: Use the same HPLC method as described in Protocol 1. The eluent from the HPLC is directed into the mass spectrometer.
-
Mass Spectrometry Parameters:
-
System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to detect the [M+H]+ ion, followed by a product ion scan (MS/MS) of the target mass.
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the expected [M+H]+ for 4-(2-Oxocyclopentyl)azetidin-2-one (C9H13NO2, MW = 167.21 g/mol ; [M+H]+ = 168.10).
-
Analyze the MS/MS fragmentation pattern to confirm the presence of the β-lactam and cyclopentanone moieties.
-
Table 3: Typical ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The nitrogen atom in the β-lactam ring is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temperature | 120 °C | Assists in desolvation. |
| Desolvation Gas Flow | 600 L/hr | Removes solvent from the ionized droplets. |
| Collision Energy | 10-30 eV (Ramp) | Varies the energy to produce a rich fragmentation spectrum for structural analysis. |
NMR Spectroscopy: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for absolute structure confirmation and stereochemical assignment.[3] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling constants (J) provide information about the connectivity and dihedral angles between adjacent atoms. For azetidin-2-ones, the coupling constant between the protons at C3 and C4 is diagnostic for determining the cis or trans relative stereochemistry.[9]
Caption: Logic for determining cis/trans stereochemistry in azetidin-2-ones via NMR.
Protocol 4: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve good magnetic field homogeneity (shimming).[10]
-
-
Data Acquisition:
-
Instrument: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30).
-
2D NMR (if needed): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to resolve overlapping signals and confirm assignments.[3]
-
-
-
Data Processing and Interpretation:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS.[11]
-
Assign all proton and carbon signals to the structure. Pay close attention to the chemical shifts and coupling patterns of the protons on the azetidinone and cyclopentyl rings.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom(s) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O (Azetidinone) | - | ~165-175 | Carbonyl of the β-lactam ring.[12] |
| C=O (Cyclopentanone) | - | ~210-220 | Ketone carbonyl, highly deshielded.[11] |
| C4-H (Azetidinone) | ~3.5-4.5 (m) | ~50-60 | Shift and multiplicity depend on stereochemistry and C3 substituents. |
| C3-H₂ (Azetidinone) | ~2.8-3.5 (m) | ~40-50 | Protons can be diastereotopic, leading to complex splitting.[10] |
| N-H | ~5.5-7.0 (br s) | - | Broad signal, exchangeable with D₂O.[12] |
| Cyclopentyl Protons | ~1.5-2.5 (m) | ~20-45 | Complex region with multiple overlapping signals. |
Analytical Method Validation
Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[13][14] Validation ensures that the method is accurate, precise, and reliable.[1] The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Table 5: Key Validation Parameters as per ICH Guidelines
| Parameter | Description | Typical Acceptance Criteria (Assay/Purity) |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (e.g., using DAD) shows no co-elution. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.[15] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied slightly. |
References
-
Title: Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics. Source: Scilit URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Technophilo URL: [Link]
-
Title: Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS Source: PubMed URL: [Link]
-
Title: Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: Analytical method validation: A brief review Source: The Pharma Innovation URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds Source: Impactfactor.org URL: [Link]
-
Title: 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity Source: bepls.com URL: [Link]
-
Title: Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity Source: University of Basrah URL: [Link]
-
Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]
-
Title: Synthesis and biological study of Azetidinone derivatives Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order Source: PubMed Central URL: [Link]
-
Title: Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate Source: MDPI URL: [Link]
-
Title: NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes Source: Medify URL: [Link]
-
Title: Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams Source: PubMed URL: [Link]
-
Title: Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams Source: PubMed URL: [Link]
-
Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity Source: ResearchGate URL: [Link]
-
Title: Enantiomeric Separation of New Chiral Azole Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones Source: ResearchGate URL: [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics. | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. app.medify.co [app.medify.co]
- 12. mdpi.com [mdpi.com]
- 13. wjarr.com [wjarr.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Potential Therapeutic Applications of 4-(2-Oxocyclopentyl)azetidin-2-one: Application Notes and Protocols
Introduction
The novel chemical entity, 4-(2-Oxocyclopentyl)azetidin-2-one, represents a compelling scaffold for therapeutic development by integrating two pharmacologically significant moieties: the β-lactam ring of azetidin-2-one and a cyclopentanone substituent. The azetidin-2-one nucleus is a cornerstone of medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics, but its derivatives have demonstrated a vast range of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4][5] Similarly, cyclopentanone derivatives are recognized for their multifaceted biological effects, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[6][7][8] This guide provides a detailed exploration of the potential therapeutic applications of 4-(2-Oxocyclopentyl)azetidin-2-one, complete with experimental protocols to investigate its bioactivity.
Predicted Therapeutic Profile
Based on the established pharmacology of its constituent chemical groups, 4-(2-Oxocyclopentyl)azetidin-2-one is hypothesized to possess the following therapeutic potentials:
-
Anticancer Activity: The combination of the azetidin-2-one and cyclopentanone motifs suggests a potential for cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.[2][6]
-
Anti-inflammatory Properties: Both parent scaffolds are associated with anti-inflammatory action, indicating a likelihood of inhibiting key inflammatory pathways.[1][6]
-
Antimicrobial Efficacy: The β-lactam ring is a well-known pharmacophore for antibacterial agents, making this a primary area of investigation.[1][3]
Anticancer Activity Evaluation
Scientific Rationale
Azetidin-2-one derivatives have shown promise as anticancer agents, with some demonstrating potent cytotoxic activity against various cancer cell lines.[2][9] The mechanism of action for some of these compounds involves the induction of apoptosis.[9] Cyclopentanone derivatives have also been identified as potential anticancer agents, often working by inducing apoptosis and causing cell cycle arrest.[6] The synergistic combination of these two pharmacophores in 4-(2-Oxocyclopentyl)azetidin-2-one warrants a thorough investigation of its anticancer potential.
Experimental Workflow: In Vitro Cytotoxicity Screening
This workflow outlines the process for determining the cytotoxic effects of 4-(2-Oxocyclopentyl)azetidin-2-one on a panel of human cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(2-Oxocyclopentyl)azetidin-2-one in selected cancer cell lines.
Materials:
-
4-(2-Oxocyclopentyl)azetidin-2-one
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in a fresh medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 4-(2-Oxocyclopentyl)azetidin-2-one in DMSO.
-
Perform serial dilutions of the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin |
| Endpoint | IC50 (µM) |
Anti-inflammatory Activity Assessment
Scientific Rationale
Derivatives of both azetidin-2-one and cyclopentanone have been reported to possess anti-inflammatory properties.[1][7] Cyclopentenone prostaglandins, a subclass of cyclopentanone derivatives, are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] This suggests that 4-(2-Oxocyclopentyl)azetidin-2-one may exert anti-inflammatory effects by modulating similar pathways.
Experimental Workflow: Inhibition of Nitric Oxide Production
This workflow describes the assessment of the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Protocol: Griess Assay for Nitric Oxide Production
Objective: To evaluate the ability of 4-(2-Oxocyclopentyl)azetidin-2-one to inhibit LPS-induced NO production in RAW 264.7 macrophages.
Materials:
-
4-(2-Oxocyclopentyl)azetidin-2-one
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 4-(2-Oxocyclopentyl)azetidin-2-one for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., Dexamethasone).
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition compared to the LPS-only control.
-
Antimicrobial Activity Screening
Scientific Rationale
The β-lactam ring is the key structural feature of a major class of antibiotics.[3] These compounds inhibit bacterial cell wall synthesis.[3] Although the target molecule is a monocyclic β-lactam, which can have a different spectrum of activity compared to bicyclic penicillins and cephalosporins, its antimicrobial potential is a critical area for investigation.[1]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of 4-(2-Oxocyclopentyl)azetidin-2-one against a panel of pathogenic bacteria.
Materials:
-
4-(2-Oxocyclopentyl)azetidin-2-one
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Parameter | Description |
| Bacterial Strains | S. aureus (Gram-positive), E. coli (Gram-negative) |
| Compound Conc. Range | 0.125 - 128 µg/mL |
| Incubation Time | 24 hours |
| Positive Control | Penicillin (for S. aureus), Ciprofloxacin (for E. coli) |
| Endpoint | MIC (µg/mL) |
Conclusion
The chimeric structure of 4-(2-Oxocyclopentyl)azetidin-2-one presents a promising starting point for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the initial characterization of its biological activities. Based on the extensive literature on azetidin-2-one and cyclopentanone derivatives, there is a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Further studies, including mechanism of action elucidation and in vivo efficacy models, will be crucial in advancing this compound through the drug discovery pipeline.
References
- Mahapatra, M., et al. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- BenchChem. The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers. Benchchem.
- US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google P
- WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google P
- 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALU
- Cyclopentane Deriv
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls.
- Samir, E. (2016) The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.
- Azetidines in medicinal chemistry: emerging applic
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Synthesis and biological study of Azetidinone deriv
- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed Central.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
- A REVIEW ON 2-AZETEDINONES.
- 2-Azetidinone--a new profile of various pharmacological activities - PubMed.
- Synthesis and biological activity of certain azetidin-2-ones - Manipal Research Portal.
- Synthesis and pharmacological screening of some new azetidinone deriv
- Discovery of 4-(1,2,4-Oxadiazol-5-yl)
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
Sources
- 1. One moment, please... [iipseries.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6777447B2 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof - Google Patents [patents.google.com]
- 8. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 9. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 4-(2-Oxocyclopentyl)azetidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and evaluation of the antimicrobial properties of a novel class of compounds: 4-(2-Oxocyclopentyl)azetidin-2-one derivatives. As a senior application scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring technical accuracy and field-proven insights.
Introduction: The Promise of Novel β-Lactam Scaffolds
The β-lactam ring is a cornerstone of antibacterial chemotherapy, forming the structural core of widely used antibiotics such as penicillins and cephalosporins.[1] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that is highly specific to bacteria and contributes to their favorable safety profile.[2] However, the emergence of widespread antimicrobial resistance, often mediated by β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, necessitates the continuous development of new antibacterial agents.[3]
This document focuses on a novel scaffold, 4-(2-Oxocyclopentyl)azetidin-2-one, which combines the established pharmacophore of the β-lactam ring with a cyclopentanone moiety. The rationale for this design is twofold: the β-lactam ring provides the core antibacterial activity, while the substituent at the C-4 position is known to significantly influence the spectrum and potency of activity.[4][5] The inclusion of a cyclopentanone ring is of particular interest, as related ketone derivatives, such as 2-octylcyclopentanone, have demonstrated broad-spectrum antimicrobial activity, even against β-lactam-resistant pathogens.[6]
These application notes will guide researchers through a proposed synthetic route for these novel derivatives and detail the standardized protocols for a thorough evaluation of their antimicrobial efficacy.
PART 1: Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one Derivatives
A plausible and versatile method for the synthesis of the target compounds is the Staudinger ketene-imine cycloaddition reaction.[7] This [2+2] cycloaddition is a cornerstone in the synthesis of β-lactams.[8]
Protocol 1: Proposed Synthesis via Staudinger Cycloaddition
This protocol outlines a general procedure for the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one derivatives.
Step 1: Synthesis of the Imine (Schiff Base)
-
In a round-bottom flask, dissolve an appropriate primary amine (e.g., a substituted aniline) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add an equimolar amount of 2-cyclopentylideneacetaldehyde. The synthesis of this aldehyde can be achieved through an aldol condensation of cyclopentanone and acetaldehyde.
-
Add a catalytic amount of a dehydrating agent, such as magnesium sulfate or a Dean-Stark apparatus if using toluene, to drive the reaction towards the imine product.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Step 2: [2+2] Cycloaddition
-
Dissolve the synthesized imine in anhydrous DCM or another suitable aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride and a tertiary amine base, such as triethylamine (TEA), in the same solvent. The TEA is added to generate the ketene in situ.
-
Add the chloroacetyl chloride/TEA solution dropwise to the cooled imine solution with vigorous stirring.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-48 hours, monitoring the progress by TLC.[9]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(2-Oxocyclopentyl)azetidin-2-one derivative.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[9]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Diagram 1: Proposed Synthetic Pathway
Caption: Workflow for MIC determination using broth microdilution.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined following an MIC test.
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Spread each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Protocol 4: Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the synthesized 4-(2-Oxocyclopentyl)azetidin-2-one derivative.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate.
-
Include a blank disk (impregnated with the solvent used to dissolve the compound) as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound. [6]
PART 3: Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely for easy comparison and interpretation.
Table 1: Example MIC and MBC Data for 4-(2-Oxocyclopentyl)azetidin-2-one Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative 1 | Staphylococcus aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Derivative 1 | Escherichia coli ATCC 25922 | 16 | >64 | Bacteriostatic |
| Derivative 2 | Staphylococcus aureus ATCC 29213 | 4 | 8 | Bactericidal (2) |
| Derivative 2 | Escherichia coli ATCC 25922 | 8 | 16 | Bactericidal (2) |
| Ampicillin | Staphylococcus aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal (2) |
| Ampicillin | Escherichia coli ATCC 25922 | 8 | 16 | Bactericidal (2) |
Table 2: Example Disk Diffusion Assay Data
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative 1 | Staphylococcus aureus ATCC 29213 | 18 |
| Derivative 1 | Escherichia coli ATCC 25922 | 12 |
| Derivative 2 | Staphylococcus aureus ATCC 29213 | 22 |
| Derivative 2 | Escherichia coli ATCC 25922 | 16 |
| Ampicillin (10 µg) | Staphylococcus aureus ATCC 29213 | 28 |
| Ampicillin (10 µg) | Escherichia coli ATCC 25922 | 19 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis and antimicrobial evaluation of novel 4-(2-Oxocyclopentyl)azetidin-2-one derivatives. By systematically applying these methods, researchers can effectively assess the potential of these compounds as new antibacterial agents. Further studies could explore the structure-activity relationships by modifying the substituents on both the azetidinone ring and the cyclopentanone moiety. Additionally, mechanistic studies, such as β-lactamase inhibition assays and investigations into their effects on bacterial cell morphology, would provide deeper insights into their mode of action and potential for overcoming existing resistance mechanisms.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Nishida, I., et al. (1985). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of Antibiotics, 38(10), 1387-1400. [Link]
-
Loh, J.-Y., et al. (2020). 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens. Sains Malaysiana, 49(11), 2735-2743. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345. [Link]
-
Sanna, F., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(11), 3324. [Link]
-
Alper-Hayta, S., et al. (2008). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 13(7), 1530-1544. [Link]
-
The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. MDPI. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Synthesis and Antimicrobial Evaluation of some2-Azetidinone derivatives. ResearchGate. [Link]
-
Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation. [Link]
-
A REVIEW ON 2-AZETEDINONES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH. [Link]
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PubMed Central. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]
-
Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. ResearchGate. [Link]
-
Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Topics in Heterocyclic Chemistry. Springer. [Link]
-
Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential?. PubMed. [Link]
Sources
- 1. Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jgtps.com [jgtps.com]
- 7. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of 4-(2-Oxocyclopentyl)azetidin-2-one
Abstract
This document provides a comprehensive technical guide for the initial in vitro characterization of the novel synthetic compound, 4-(2-Oxocyclopentyl)azetidin-2-one. The azetidin-2-one, or β-lactam, is a well-established pharmacophore known for a diverse range of biological activities.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a suite of robust protocols to assess the cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory potential of this compound. The methodologies are designed to be self-validating, incorporating essential controls and clear data interpretation endpoints. The causality behind experimental choices is explained to empower the end-user with a deeper understanding of the screening cascade.
Introduction to 4-(2-Oxocyclopentyl)azetidin-2-one
The 2-azetidinone ring is a four-membered lactam that forms the core structure of many clinically significant antibiotics, such as penicillins and cephalosporins.[2][4] Beyond their antimicrobial properties, synthetic modifications to the azetidinone scaffold have yielded compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory effects.[1][3][5][6] These activities often stem from the strained nature of the β-lactam ring, which makes the carbonyl group susceptible to nucleophilic attack, allowing it to act as a mechanism-based inhibitor of various enzymes.[1][2]
The compound of interest, 4-(2-Oxocyclopentyl)azetidin-2-one, features a novel substitution at the 4-position. The introduction of a 2-oxocyclopentyl moiety presents an intriguing structural motif that warrants a thorough investigation of its biological potential. This guide outlines a logical, tiered approach to its in vitro evaluation, starting with a baseline cytotoxicity assessment, followed by targeted screens for specific pharmacological activities.
Preliminary Assessment: Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[7][8][9] This information is crucial for establishing a therapeutic window and for guiding the concentration ranges used in subsequent, more specific assays. We will employ two distinct and complementary assays to assess cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Principle of Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[7][8][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][11]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 4-(2-Oxocyclopentyl)azetidin-2-one in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[8][9]
Data Presentation: Cytotoxicity
Summarize the IC₅₀ values in a table for clear comparison across cell lines and time points.
| Cell Line | Treatment Duration | IC₅₀ (µM) of 4-(2-Oxocyclopentyl)azetidin-2-one | IC₅₀ (µM) of Positive Control (Doxorubicin) |
| MCF-7 | 24h | Mean ± SD | Mean ± SD |
| 48h | Mean ± SD | Mean ± SD | |
| HeLa | 24h | Mean ± SD | Mean ± SD |
| 48h | Mean ± SD | Mean ± SD | |
| HEK293 | 24h | Mean ± SD | Mean ± SD |
| 48h | Mean ± SD | Mean ± SD |
Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and many azetidinone derivatives have demonstrated anti-inflammatory properties.[1][12] Simple, cell-free in vitro assays can provide a preliminary indication of a compound's potential to combat inflammation.
Principle of Anti-inflammatory Assays
-
Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat- or chemically-induced protein denaturation can be a good indicator of its anti-inflammatory potential.[12][13][14]
-
Membrane Stabilization: The stabilization of the red blood cell (RBC) membrane is analogous to the stabilization of the lysosomal membrane.[14] Lysosomal enzymes released during inflammation can cause further tissue damage. Therefore, a compound's ability to prevent hypotonicity-induced hemolysis of RBCs can be correlated with anti-inflammatory activity.[12][13][14]
Detailed Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or bovine serum albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Control: Use Diclofenac sodium as a positive control.[13] A control with only the vehicle is also required.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, then heat at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.[14]
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
Antimicrobial Susceptibility Testing
Given the historical significance of β-lactams as antibiotics, it is imperative to evaluate 4-(2-Oxocyclopentyl)azetidin-2-one for antimicrobial activity.[2][6][15] Standardized methods such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]
Principle of Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an overnight incubation.[17]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-(2-Oxocyclopentyl)azetidin-2-one in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation: Add the standardized inoculum to all wells. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). Use a standard antibiotic (e.g., Ampicillin for Gram-positives, Ciprofloxacin for Gram-negatives) as a positive control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Data Presentation: Antimicrobial Activity
Present the MIC values in a table against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Microorganism | Strain (ATCC) | MIC (µg/mL) of 4-(2-Oxocyclopentyl)azetidin-2-one | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | (e.g., 25923) | Value | Value (Ampicillin) |
| Escherichia coli | (e.g., 25922) | Value | Value (Ciprofloxacin) |
| Pseudomonas aeruginosa | (e.g., 27853) | Value | Value (Ciprofloxacin) |
| Enterococcus faecalis | (e.g., 29212) | Value | Value (Ampicillin) |
Screening for Enzyme Inhibition
The 2-azetidinone moiety is a known inhibitor of several classes of enzymes, particularly serine proteases.[1][3] A general biochemical assay can be used to screen for inhibitory activity against a relevant enzyme, such as trypsin or elastase, as a model serine protease.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[20][21][22] By measuring the enzyme's activity at various concentrations of the test compound, one can determine the potency of inhibition, often expressed as an IC₅₀ value.[23]
Detailed Protocol: General Serine Protease Inhibition (e.g., Trypsin)
-
Preparation: In a 96-well plate, add a buffer solution (e.g., Tris-HCl), the enzyme (e.g., trypsin), and varying concentrations of 4-(2-Oxocyclopentyl)azetidin-2-one.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of enzyme activity versus the log of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[22]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-(2-Oxocyclopentyl)azetidin-2-one. The data generated from these assays will establish a foundational biological profile for the compound, identifying its cytotoxic liabilities and highlighting its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent. Positive "hits" from these primary screens will warrant further investigation, including mechanism-of-action studies, evaluation in more complex cell-based models, and hit-to-lead optimization. A multi-tiered approach that combines cellular and biochemical assays is crucial for reducing false negatives and increasing confidence in the therapeutic potential of novel compounds.[11]
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). BenchChem.
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.). Routledge.
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine - Benchchem. (n.d.). BenchChem.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Universidad de las Américas Puebla.
- What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025). BellBrook Labs.
- Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (n.d.). Taylor & Francis.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- An In-depth Technical Guide to the Mechanism of Action of 2-Arylazetidines - Benchchem. (n.d.). BenchChem.
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.). NHBS.
- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed Central. (n.d.).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- 2-Azetidinone – A new profile of various pharmacological activities - ResearchGate. (2025).
- functional in vitro assays for drug discovery - YouTube. (2023). YouTube.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). Global Research Online.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- 2-Azetidinone--a new profile of various pharmacological activities - PubMed. (n.d.).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018).
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).
- Enzyme Inhibition Studies | BioIVT. (n.d.). BioIVT.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
- 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Poloniae Pharmaceutica.
- Synthesis, in‐vitro Antimicrobial and Cytotoxic Studies of Novel Azetidinone Deriv
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. (2024). Impact Factor.
- A REVIEW ON 2-AZETEDINONES. (n.d.).
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI.
- Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). PubMed.
- Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry.
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Scholars Research Library.
- Synthesis and biological study of Azetidinone derivatives. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. bbrc.in [bbrc.in]
- 15. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. routledge.com [routledge.com]
- 17. pdb.apec.org [pdb.apec.org]
- 18. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. blog.biobide.com [blog.biobide.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Application Notes & Protocols: A Comprehensive Guide to the Biological Screening of Novel Beta-Lactams
Introduction: The Enduring Challenge of Beta-Lactam Discovery
Beta-lactam antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their efficacy and safety. Their mechanism of action, the inhibition of bacterial cell wall synthesis via covalent acylation of Penicillin-Binding Proteins (PBPs), is a well-established paradigm in antimicrobial research.[1][2] However, the relentless evolution of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, necessitates a continuous search for novel beta-lactam scaffolds and beta-lactamase inhibitors.[3][4] This guide provides a comprehensive, field-proven protocol for the biological screening of novel beta-lactams, designed to identify promising lead compounds and characterize their activity, guiding them through the preclinical discovery pipeline.
The screening cascade outlined herein is built on a foundation of scientific integrity, ensuring that each step provides robust, decision-quality data. We will progress from high-throughput primary screens to more complex secondary and safety assays, explaining the scientific rationale behind each experimental choice. This self-validating workflow is designed to efficiently identify compounds with potent antibacterial activity, a desirable mechanism of action, and a favorable preliminary safety profile.
The Screening Cascade: A Multi-Step Approach to Hit Identification and Characterization
The discovery of a new beta-lactam antibiotic is not a single event, but rather a carefully orchestrated series of experiments. Our proposed screening cascade is designed to systematically narrow a large library of compounds to a small number of high-quality leads.
Caption: A logical workflow for the screening of novel beta-lactams.
Part 1: Primary Screening - Identifying Initial Hits
The initial goal is to screen a library of novel compounds to identify those with any level of antibacterial activity against a panel of relevant bacterial strains. A high-throughput, sensitive, and reproducible assay is essential at this stage.
Protocol 1: High-Throughput Broth Microdilution for Primary Screening
This method provides a quantitative measure of a compound's antibacterial activity, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Rationale: Broth microdilution is a standardized and widely accepted method for determining MIC values. It is amenable to automation and high-throughput screening, making it ideal for primary screening of large compound libraries.[5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin, meropenem)
-
Negative control (vehicle)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight.
-
Inoculate a single colony into CAMHB and grow to the logarithmic phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Plating:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial dilutions of the test compounds to achieve a range of desired concentrations. A common starting range is 0.06 to 128 µg/mL.
-
Include wells for a positive control antibiotic and a negative (vehicle) control.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the compound plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each compound by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Data Presentation:
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| B-L-001 | 8 | 2 | 32 |
| B-L-002 | >128 | 64 | >128 |
| B-L-003 | 0.5 | 0.25 | 4 |
| Ampicillin | 4 | 0.5 | >128 |
Part 2: Secondary and Mechanistic Assays - Characterizing the Hits
Compounds that demonstrate promising activity in the primary screen ("hits") are then subjected to a battery of secondary assays to confirm their activity, determine their spectrum, and elucidate their mechanism of action.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines if the novel beta-lactam directly interacts with its intended target, the PBPs.
Rationale: A key characteristic of a true beta-lactam antibiotic is its ability to bind to PBPs.[1] This assay provides direct evidence of on-target activity and can help to identify compounds with novel PBP binding profiles.[6]
Materials:
-
Bacterial membrane preparations containing PBPs[7]
-
Bocillin FL (a fluorescent penicillin derivative)
-
Test compounds
-
SDS-PAGE apparatus
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation:
-
Grow a bacterial culture to mid-log phase.
-
Harvest the cells and lyse them using a French press or sonication.
-
Isolate the membrane fraction by ultracentrifugation.[7]
-
-
Competition Binding:
-
Incubate the bacterial membrane preparation with varying concentrations of the test compound for a set period (e.g., 30 minutes) to allow for binding to the PBPs.
-
Add a fixed concentration of Bocillin FL to the mixture and incubate for a further 10-15 minutes. Bocillin FL will bind to any PBPs that are not already occupied by the test compound.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a PBP band in the presence of the test compound indicates that the compound is competing with Bocillin FL for binding to that PBP.
-
Caption: Workflow for the PBP competition assay.
Protocol 3: Beta-Lactamase Inhibitor Screening
This assay identifies compounds that can inhibit the activity of beta-lactamase enzymes, a crucial strategy for overcoming resistance.
Rationale: Many modern beta-lactam therapies are co-formulated with a beta-lactamase inhibitor.[8] Screening for inhibitory activity against a panel of clinically relevant beta-lactamases is therefore a critical step.[9][10]
Materials:
-
Purified beta-lactamase enzymes (e.g., TEM-1, SHV-1, KPC, NDM-1)
-
Nitrocefin (a chromogenic cephalosporin substrate)[3]
-
Test compounds
-
Known beta-lactamase inhibitor (e.g., clavulanic acid, tazobactam)[11]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the purified beta-lactamase enzyme to a suitable buffer.
-
Add varying concentrations of the test compound or a known inhibitor.
-
Include control wells with enzyme only (no inhibitor) and substrate only (no enzyme).
-
-
Incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin by beta-lactamase results in a color change that can be quantified.[12]
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.
-
Data Presentation:
| Compound ID | TEM-1 IC₅₀ (µM) | KPC-2 IC₅₀ (µM) | NDM-1 IC₅₀ (µM) |
| B-L-I-001 | 0.1 | 5.2 | >100 |
| B-L-I-002 | 25 | >100 | >100 |
| Clavulanate | 0.05 | >100 | >100 |
Part 3: In Vitro Safety and Preclinical Evaluation
Once a compound has demonstrated potent on-target activity, it is crucial to assess its potential for toxicity before advancing to more complex and costly studies.
Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay provides a measure of a compound's general toxicity to mammalian cells.
Rationale: It is essential to ensure that the antibacterial activity of a novel compound is not due to general cytotoxicity.[13][14] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Protocol 5: hERG Channel Inhibition Assay
This assay assesses the potential for a compound to cause cardiotoxicity.
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[15] Therefore, assessing hERG liability is a critical regulatory requirement in drug development.[16][17]
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293-hERG)
-
Automated patch-clamp system or a thallium flux-based assay kit[18]
-
Test compounds
-
Known hERG inhibitor (e.g., cisapride, terfenadine)[19]
Procedure (using automated patch-clamp):
-
Cell Preparation:
-
Culture the hERG-expressing cells according to standard protocols.
-
Harvest and prepare a single-cell suspension for the automated patch-clamp system.
-
-
Patch-Clamp Electrophysiology:
-
The automated system will establish a whole-cell patch-clamp recording from individual cells.
-
Apply a specific voltage protocol to elicit and measure the hERG current.[19]
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the percentage of hERG current inhibition at each compound concentration.
-
Calculate the IC₅₀ value for hERG channel inhibition.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) and In Vivo Efficacy
Promising candidates with a good in vitro safety profile should then be advanced to in vivo studies.
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.[20][21] Understanding the PK profile is essential for designing effective dosing regimens.
Pharmacodynamics (PD): This relates the drug concentration to its antimicrobial effect.[20] For beta-lactams, the key PD parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[22]
In Vivo Efficacy Models: Animal models of infection, such as the murine thigh infection model, are used to evaluate the in vivo efficacy of the novel beta-lactam.[22][23] These studies provide crucial data on the compound's ability to treat infections in a living organism.
Conclusion: A Pathway to Novel Antibiotics
The protocol outlined in this application note provides a robust and logical framework for the biological screening of novel beta-lactams. By systematically progressing from high-throughput primary screening to detailed mechanistic and safety studies, researchers can efficiently identify and characterize promising new antibiotic candidates. This integrated approach, grounded in scientific principles and established methodologies, is essential for navigating the complex path of antibiotic discovery and development in the ongoing fight against antimicrobial resistance.
References
-
Kretschmer, D., & Peschel, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 73-89). Humana Press, New York, NY. [Link]
-
Lorian, V. (1991). A microtitre plate-based assay for the screening of beta-lactams. Journal of Antimicrobial Chemotherapy, 28(4), 517-523. [Link]
-
Chang, S. W., Tsai, I. L., & Hu, F. R. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(3), 349-357. [Link]
-
Hancock Lab. Penicillin Binding Protein Assay. Hancock Lab Protocols. [Link]
-
Assay Genie. (2019). Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]
-
Slideshare. (2015). hERG Assay. [Link]
-
Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and pharmacodynamics of antibacterial agents. Infectious disease clinics of North America, 23(4), 791–815. [Link]
-
Evotec. hERG Safety. Cyprotex ADME-Tox Solutions. [Link]
-
Xia, M., Huang, R., & Simeonov, A. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening Assays in Drug Discovery (pp. 131-140). Humana Press, New York, NY. [Link]
-
Wang, J., et al. (2021). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. Micromachines, 12(11), 1339. [Link]
-
He, Y., Smith, C. J., & Nicolau, D. P. (2021). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology, 12, 735707. [Link]
-
Barbosa, M. D., et al. (2003). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 47(6), 1957–1962. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Kahan, F. M., et al. (1983). In vivo efficacy of beta-lactam combinations in treatment of infections caused by gram-negative bacilli. The American journal of medicine, 75(1B), 113–122. [Link]
-
Pikkemaat, M. G. (2009). Comparison of various assays used for detection of beta-lactam antibiotics in poultry meat. Food Additives & Contaminants: Part A, 26(6), 845-852. [Link]
-
Abbexa. (n.d.). Beta-Lactamase Inhibitor Screening Colorimetric Microplate Assay Kit User Manual. [Link]
-
Aryal, S. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes. [Link]
-
Elabscience. (n.d.). β-lactams (Beta-lactam) AntibioticLateral Flow Assay Kit (E-FS-C105). [Link]
-
Zamoner, L. O., & Zamoner, L. O. (2017). Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing. Critical care nursing quarterly, 40(2), 146–158. [Link]
-
Galkondi, A. B., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology, 13, 1012154. [Link]
-
Abdul-Aziz, M. H., et al. (2023). clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. Journal of Antimicrobial Chemotherapy, 78(Supplement_3), iii2-iii14. [Link]
-
Al-jedai, A. H., & Al-jedai, A. H. (2025). Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles. Frontiers in Pharmacology, 16, 1373507. [Link]
-
Srisuknimit, V., & Srisuknimit, V. (2021). Chemical Biology Tools for examining the bacterial cell wall. Current opinion in chemical biology, 60, 108–117. [Link]
-
Shapiro, A. B. (2017). How can I choose the concentration of an antibiotic in MTT cytotoxicity assay. ResearchGate. [Link]
-
ResearchGate. (n.d.). Whole cell penicillin-binding protein (PBP) binding assay in... [Link]
-
Ferreira, A. C. S., et al. (2021). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of medicinal chemistry, 64(1), 29–64. [Link]
-
Chang, T. W., et al. (1978). Cytotoxicity Assay in Antibiotic-Associated Colitis. The Journal of infectious diseases, 137(5), 641–644. [Link]
-
Berti, A. D., & Kebriaei, R. (Eds.). (2022). Special Issue: Pharmacokinetic/Pharmacodynamic Models of Antibiotics. Antibiotics. [Link]
-
Mouton, J. W., & Vinks, A. A. (2005). Is continuous infusion of beta-lactam antibiotics worthwhile?--efficacy and pharmacokinetic considerations. Journal of antimicrobial chemotherapy, 55(5), 595–605. [Link]
-
Wicha, S. G., et al. (2021). Interest in antibiotic pharmacokinetic modelling in the context of optimising dosing and reducing resistance: bibliometric analysis. Anaesthesiology intensive therapy, 53(4), 360–366. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current protocols in chemical biology, 7(3), 157–172. [Link]
-
Hotel, B., et al. (2018). Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases. PLoS computational biology, 14(3), e1006041. [Link]
-
Brzozowski, B., et al. (2022). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International journal of molecular sciences, 23(19), 11867. [Link]
-
El-Kholy, A. A., et al. (2007). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 31(2), 191–217. [Link]
-
Ashfaq, M., et al. (2017). Bio-screening of new series of β-lactams with spectroscopic characterization. Journal of the Chilean Chemical Society, 62(1), 3361-3366. [Link]
-
den Blaauwen, T., et al. (2003). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and molecular biology reviews : MMBR, 67(2), 315–339. [Link]
-
Simner, P. J., & Simner, P. J. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Microorganisms, 11(12), 2959. [Link]
-
Simner, P. J. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Semantic Scholar. [Link]
-
Naidoo, D., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Scientific reports, 13(1), 10123. [Link]
Sources
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microtitre plate-based assay for the screening of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 8. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hERG Assay | PPTX [slideshare.net]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]
- 23. researchgate.net [researchgate.net]
The Emerging Potential of 4-(2-Oxocyclopentyl)azetidin-2-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The confluence of distinct pharmacophores into a single molecular framework represents a compelling strategy in modern drug discovery. This guide delves into the untapped potential of 4-(2-oxocyclopentyl)azetidin-2-one, a novel scaffold that marries the well-established biological significance of the β-lactam ring with the versatile cyclopentanone moiety. While direct literature on this specific hybrid is nascent, this document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from related structures, we will explore plausible synthetic routes, derivatization strategies, and potential therapeutic applications for this promising molecular architecture.
The Rationale: Merging Two Privileged Scaffolds
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously embodied in penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it a reactive electrophile, capable of acylating and inhibiting crucial bacterial enzymes like transpeptidases, thereby disrupting cell wall synthesis.[3] Beyond its antibacterial prowess, the β-lactam nucleus is a versatile synthon that has been incorporated into a wide array of therapeutic agents, including cholesterol absorption inhibitors, and enzyme inhibitors targeting serine proteases.
The cyclopentanone ring, on the other hand, is a common feature in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[4] For instance, cyclopentenone prostaglandins are known for their anti-inflammatory effects, and various cyclopentane derivatives have been investigated as anticonvulsant and anticancer agents.[5][6][7][8] The combination of these two moieties in 4-(2-oxocyclopentyl)azetidin-2-one presents a unique three-dimensional structure with multiple points for functionalization, offering the potential for novel biological activities and improved pharmacokinetic profiles.
Proposed Synthetic Pathways
The synthesis of 4-(2-oxocyclopentyl)azetidin-2-one is not explicitly described in the current literature. However, based on established synthetic methodologies for β-lactams and cyclopentanones, two primary strategies are proposed:
Strategy A: Enolate Alkylation of Cyclopentanone
This approach involves the generation of a cyclopentanone enolate followed by its reaction with a suitable 4-substituted azetidin-2-one electrophile.
Workflow for Enolate Alkylation
Caption: Proposed synthesis via enolate alkylation.
Protocol 1: Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one via Enolate Alkylation
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
4-Bromoazetidin-2-one (requires synthesis, e.g., from 4-acetoxyazetidin-2-one)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Enolate Formation:
-
Dissolve cyclopentanone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve 4-bromoazetidin-2-one (1.0 eq) in anhydrous THF.
-
Add the 4-bromoazetidin-2-one solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-(2-oxocyclopentyl)azetidin-2-one.
-
Causality and Self-Validation: The use of a strong, non-nucleophilic base like LDA at low temperatures ensures the regioselective formation of the kinetic enolate of cyclopentanone, minimizing self-condensation side reactions.[9][10][11][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Strategy B: Reformatsky-Type Reaction
The Reformatsky reaction provides an alternative route, involving the reaction of an organozinc reagent derived from an α-halo ester with an imine, followed by cyclization. A variation could involve the reaction of a zinc enolate of a 2-halocyclopentanone with an appropriate imine.
Workflow for Reformatsky-Type Reaction
Caption: Proposed synthesis via a Reformatsky-type reaction.
Protocol 2: Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one via a Reformatsky-Type Reaction
Materials:
-
2-Bromocyclopentanone
-
Activated zinc dust
-
A suitable imine (e.g., N-benzylidenemethylamine)
-
Anhydrous diethyl ether or THF
-
Iodine (for zinc activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Heat gently until the iodine vapor is visible, then cool to room temperature.
-
Reaction:
-
To the activated zinc, add anhydrous diethyl ether.
-
Add a solution of 2-bromocyclopentanone (1.0 eq) and the imine (1.1 eq) in diethyl ether dropwise to the zinc suspension.
-
The reaction is often initiated by gentle heating. Once started, maintain a gentle reflux.
-
Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality and Self-Validation: The Reformatsky reaction is advantageous as the organozinc reagents are less reactive than Grignard reagents, preventing unwanted side reactions.[13][14][15][16][17] The success of this reaction will depend on the stability of the intermediate β-amino ketone and its propensity to cyclize to the desired β-lactam.
Derivatization Strategies for Library Synthesis
The 4-(2-oxocyclopentyl)azetidin-2-one scaffold offers several handles for chemical modification, allowing for the creation of a diverse library of compounds for biological screening.
Table 1: Potential Derivatization Sites and Reactions
| Site | Functional Group | Proposed Reactions | Potential for Diversity Generation |
| N1 of Azetidinone | Amide N-H | N-alkylation, N-arylation, N-acylation, reaction with isocyanates. | Introduction of a wide range of alkyl, aryl, and acyl groups to modulate lipophilicity, polarity, and steric bulk. Can mimic the side chains of known monobactam antibiotics.[18][19][20][21][22] |
| C3 of Azetidinone | Methylene (CH₂) | Introduction of substituents via modified Staudinger synthesis or post-synthesis functionalization (e.g., α-halogenation followed by nucleophilic substitution). | Installation of various side chains to mimic those of classical β-lactam antibiotics, potentially influencing target binding and antibacterial spectrum. |
| C2' of Cyclopentanone | Ketone (C=O) | Aldol condensation, Wittig reaction, reductive amination, formation of hydrazones, oximes, etc. | Allows for the introduction of diverse functionalities, including aromatic rings, heterocyclic systems, and charged groups, which can significantly impact biological activity. |
| C3' and C5' of Cyclopentanone | Methylene (CH₂) | α-Halogenation followed by substitution, alkylation of the corresponding enolate. | Provides opportunities to introduce substituents that can modulate the conformation of the cyclopentane ring and interact with specific binding pockets of target proteins. |
Derivatization Workflow
Caption: Potential derivatization pathways for library synthesis.
Potential Therapeutic Applications and Screening Protocols
The hybrid nature of 4-(2-oxocyclopentyl)azetidin-2-one suggests several potential therapeutic applications that can be explored through targeted biological screening.
Antibacterial Agents
Given the presence of the β-lactam ring, the most apparent application is in the development of novel antibacterial agents. Derivatives could be designed to target penicillin-binding proteins (PBPs) in a manner similar to existing β-lactam antibiotics.[3]
Screening Protocol:
-
Primary Screening: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria, including resistant strains (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae).
-
Secondary Screening:
Anti-inflammatory Agents
Cyclopentenone prostaglandins and other cyclopentanone derivatives have demonstrated significant anti-inflammatory properties.[5][6][26] The cyclopentanone moiety in the target scaffold could be exploited for this purpose.
Screening Protocol:
-
Cell-based Assays:
-
Measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
-
NF-κB reporter assays to assess the inhibition of this key inflammatory signaling pathway.
-
-
Enzymatic Assays: Inhibition assays for cyclooxygenase (COX-1 and COX-2) enzymes.
Anticancer Agents
Certain β-lactams and cyclopentanone derivatives have shown promise as anticancer agents.[7] The mechanism can vary, from inhibition of key enzymes to induction of apoptosis.
Screening Protocol:
-
Cytotoxicity Assays: Evaluation of antiproliferative activity against a panel of human cancer cell lines (e.g., NCI-60 panel).
-
Mechanism of Action Studies:
-
Cell cycle analysis by flow cytometry.
-
Apoptosis induction assays (e.g., Annexin V/PI staining).
-
Kinase inhibition assays if the derivatives are designed as kinase inhibitors.
-
Neurological Agents
The rigid cyclopentane scaffold can be used to design conformationally restricted analogues of neurotransmitters like GABA.[27][28]
Screening Protocol:
-
Receptor Binding Assays: Evaluation of binding affinity to GABA receptors (GABA-A, GABA-B) or other CNS targets.
-
Functional Assays: Electrophysiological studies (e.g., patch-clamp) to determine agonist or antagonist activity at ion channels.
Conclusion
The 4-(2-oxocyclopentyl)azetidin-2-one scaffold, while not yet prominent in the literature, stands as a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical reactions, and its structure offers rich opportunities for derivatization. By combining the proven pharmacological relevance of the β-lactam and cyclopentanone rings, this hybrid molecule opens new avenues for exploring diverse biological targets. This guide provides a foundational framework for researchers to embark on the synthesis, derivatization, and biological evaluation of this intriguing class of compounds, with the potential to uncover next-generation therapeutics.
References
-
Reformatsky reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].
- Bunnell, A. J., et al. (2021). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy, 65(9), e00588-21.
- Sykes, R. B., et al. (1982). Structure activity relationships among the monobactams. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 299(1096), 357-371.
- Zhang, Y., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 109, 221-226.
- Griveau, A., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5892-5895.
- Chebib, M., et al. (2007). Structures of GABA, 4-PIOL, and the cyclopentane GABA analogues.
- LibreTexts. (2023, January 14). 22.
- General procedure for the synthesis of cycloalkane-fused β-lactams 12 a–e. (n.d.).
- Tooke, C. L., et al. (2019). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology, 10, 1039.
- Trost, B. M., & Vidal, B. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(24), 14946-15011.
- D'hooghe, M., & De Kimpe, N. (2008). Structure-activity relationships of aztreonam. Mini-Reviews in Medicinal Chemistry, 8(1), 59-71.
- Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts.
- Li, Y., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(14), 5409.
- Al-Karagholy, H., et al. (2019).
- Livermore, D. M. (2002). Carbapenems: the pinnacle of the β-lactam antibiotics or room for improvement? Journal of Antimicrobial Chemotherapy, 50(suppl_1), 1-15.
- Rossi, A., et al. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Current Medicinal Chemistry, 10(12), 1051-1065.
- Shepherd, T. A., et al. (2002). Design and Synthesis of a Novel Series of 1,2-disubstituted Cyclopentanes as Small, Potent Potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 45(10), 2101-2111.
- Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. (n.d.).
- Reform
- Karsisiotis, A. I., et al. (2019). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules, 24(16), 2899.
- Ishiguro, M., et al. (1988). Carbapenem and penem antibiotics. VII. Synthesis and antibacterial activity of 1 beta-methyl-2-(quaternary heteroaromatic-thiomethyl) carbapenems. The Journal of Antibiotics, 41(12), 1685-1693.
- CrashCourse. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50 [Video]. YouTube.
- Cozzi, P. G. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 2950-2957.
- A concise and efficient cross-coupling synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. (2021, May 21). ACS Omega.
- Naicker, T., et al. (2020). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 11(7), 808-818.
- CHEM 330 Topics Discussed on Oct 19. (n.d.).
- Cyclopentane Synthesis. (2005, February 9). Baran Lab.
- Ward, C., et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. The Journal of Biological Chemistry, 280(48), 39996-40005.
- The influence of the C4 substituent on the activity in O-substituted... (n.d.).
- Wang, Q., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. (2023, November 15).
- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal.
- Hirai, K., et al. (1987). Carbapenem and penem antibiotics. V. Synthesis and antibacterial activity of 2-functionalized-methyl 1-methylcarbapenems related to asparenomycins. The Journal of Antibiotics, 40(5), 615-630.
- Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams. (2017, August 25).
- Cimarusti, C. M., & Sykes, R. B. (1983). Monobactams--structure-activity relationships leading to SQ 26776. Medical Research Reviews, 3(1), 1-24.
- OpenStax. (2023, September 20). 22.
- General structure of a monobactam 1, sulfazecin or SQ 26445... (n.d.).
- Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. Journal of Medicinal Chemistry, 61(6), 2422-2446.
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026, January 6).
- Al-Karagholy, H., et al. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 24(23), 4247.
- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- LibreTexts. (2024, January 15). 5.
Sources
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 11. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 16. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reformatsky Reaction [organic-chemistry.org]
- 18. Structure activity relationships among the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Monobactams--structure-activity relationships leading to SQ 26,776 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
"enzymatic inhibition assays for 4-(2-Oxocyclopentyl)azetidin-2-one"
An in-depth guide to the enzymatic characterization of 4-(2-Oxocyclopentyl)azetidin-2-one, a novel β-lactam analogue.
Introduction
The azetidin-2-one, or β-lactam, ring is a cornerstone of antibacterial therapy, forming the reactive core of antibiotics like penicillins and cephalosporins.[1][2][3][4] These molecules function by covalently modifying and inhibiting essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final transpeptidation steps in peptidoglycan cell wall synthesis.[5][6] However, the widespread emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze and inactivate these drugs, presents a continuous challenge to their efficacy.[7][8][9]
This application note introduces 4-(2-Oxocyclopentyl)azetidin-2-one , a novel synthetic compound featuring the characteristic β-lactam pharmacophore. Its structure suggests a high potential for interaction with serine hydrolases, particularly bacterial PBPs and β-lactamases. Therefore, a rigorous enzymatic evaluation is critical to determine its potential as either a direct-acting antibacterial agent or a β-lactamase inhibitor.
This guide provides a comprehensive framework and detailed protocols for the primary enzymatic inhibition assays required to characterize 4-(2-Oxocyclopentyl)azetidin-2-one. We will detail two essential, high-throughput screening methods: a chromogenic assay for β-lactamase inhibition and a competition-based assay for PBP target engagement. These protocols are designed to be self-validating and provide the foundational data necessary for advancing early-stage drug discovery programs.
Part 1: β-Lactamase Inhibition Assay
Scientific Rationale
The first critical step in evaluating any new β-lactam compound is to determine its stability in the presence of β-lactamases and its ability to inhibit these resistance enzymes.[8][9] A potent β-lactamase inhibitor can be paired with existing β-lactam antibiotics to restore their activity against resistant bacterial strains. This assay employs Nitrocefin, a chromogenic cephalosporin substrate. When its β-lactam ring is hydrolyzed by a β-lactamase, it undergoes a distinct color change, shifting its absorbance maximum to 490 nm.[7][10] The rate of this color change is directly proportional to the enzyme's activity. By introducing 4-(2-Oxocyclopentyl)azetidin-2-one, we can quantitatively measure its ability to inhibit this process.
Experimental Workflow
Caption: Workflow for the β-Lactamase Inhibition Assay.
Detailed Protocol
1. Materials and Reagents
-
β-Lactamase Enzyme: e.g., from Bacillus cereus or a clinically relevant TEM-1, SHV-1, or CTX-M type.
-
Test Compound: 4-(2-Oxocyclopentyl)azetidin-2-one, dissolved in DMSO to a 10 mM stock.
-
Positive Control Inhibitor: Clavulanic acid or Tazobactam (10 mM stock in DMSO).
-
Substrate: Nitrocefin (10 mM stock in DMSO). Store protected from light.[10]
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.
-
Microplate: 96-well, clear, flat-bottom.
-
Spectrophotometer: Microplate reader with kinetic reading capability at 490 nm.
2. Assay Procedure
-
Prepare Working Solutions:
-
Nitrocefin Working Solution: Dilute the 10 mM Nitrocefin stock to 100 µM in Assay Buffer. Prepare fresh and protect from light.
-
β-Lactamase Working Solution: Dilute the enzyme stock in Assay Buffer to a concentration that yields a linear reaction rate with an absorbance change of approximately 0.1-0.2 AU/min when mixed with the Nitrocefin working solution. This concentration must be determined empirically in a preliminary enzyme titration experiment.
-
-
Compound Plating:
-
Create a serial dilution series of 4-(2-Oxocyclopentyl)azetidin-2-one (and the positive control) in Assay Buffer. A typical starting point is a 10-point, 3-fold dilution series from 100 µM.
-
Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.
-
Control Wells:
-
100% Activity Control (No Inhibitor): 50 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.
-
Background Control (No Enzyme): 100 µL of Assay Buffer.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the β-Lactamase Working Solution to all wells except the "No Enzyme" background controls. The total volume is now 100 µL.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Incubate the plate for 15 minutes at room temperature (25 °C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Place the plate in the microplate reader.
-
Set the reader to measure absorbance at 490 nm kinetically, with readings every 30 seconds for 15-30 minutes.
-
Initiate the reaction by adding 100 µL of the Nitrocefin Working Solution to all wells. The final volume is 200 µL.
-
Begin reading immediately after substrate addition.
-
3. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) in milli-Absorbance Units per minute (mAU/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) * 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
| Compound Concentration (µM) | Average Rate (mAU/min) | % Inhibition |
| 100 | 5.2 | 94.8% |
| 33.3 | 12.1 | 87.9% |
| 11.1 | 28.5 | 71.5% |
| 3.7 | 51.3 | 48.7% |
| 1.2 | 75.6 | 24.4% |
| 0.4 | 91.2 | 8.8% |
| 0 (No Inhibitor) | 100.0 | 0% |
| 0 (No Enzyme) | 0.1 | - |
| Calculated IC50 | ~4.0 µM |
Part 2: Penicillin-Binding Protein (PBP) Competition Assay
Scientific Rationale
This assay directly assesses the ability of 4-(2-Oxocyclopentyl)azetidin-2-one to bind to its putative antibacterial targets, the PBPs.[5][11] The method relies on competition between the unlabeled test compound and a fluorescently labeled β-lactam probe (e.g., Bocillin-FL, a derivative of penicillin).[12] Bacterial membranes containing PBPs are first incubated with the test compound, after which the fluorescent probe is added. If the test compound binds to a PBP, it will block the subsequent binding of the fluorescent probe. The PBPs are then separated by SDS-PAGE, and the amount of bound probe is visualized by fluorescence scanning. A reduction in the fluorescent signal of a specific PBP band indicates target engagement by the test compound.
Experimental Workflow
Sources
- 1. jgtps.com [jgtps.com]
- 2. chemijournal.com [chemijournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 8. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 9. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Method to Assay Penicillin-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing the Staudinger Reaction for 4-(2-Oxocyclopentyl)azetidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-(2-oxocyclopentyl)azetidin-2-one via the Staudinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.
Introduction to the Staudinger β-Lactam Synthesis
The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone in the synthesis of β-lactams, the core structural motif of many vital antibiotics.[1][2] The reaction typically proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate, which then undergoes ring closure to the β-lactam.[3][4] The stereochemical outcome of this reaction is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions.[1][3]
The synthesis of 4-(2-oxocyclopentyl)azetidin-2-one presents unique challenges and opportunities for optimization due to the presence of the cyclopentanone moiety. This guide will address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address potential experimental hurdles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Staudinger reaction for 4-(2-oxocyclopentyl)azetidin-2-one can stem from several factors. Let's break them down:
-
Inefficient Ketene Formation: Ketenes are highly reactive and prone to polymerization if not consumed by the imine.[3]
-
Troubleshooting:
-
Slow Addition of Acyl Chloride: Add the acyl chloride solution dropwise to the imine and base mixture at a low temperature (0 °C or below) to ensure the generated ketene reacts immediately with the imine.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is crucial for efficient dehydrohalogenation of the acyl chloride without competing reactions.[2]
-
Anhydrous Conditions: Water will rapidly hydrolyze the acyl chloride and the ketene. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Imine Instability: The imine derived from 2-aminocyclopentanone may be prone to hydrolysis or self-condensation.
-
Troubleshooting:
-
In Situ Imine Formation: Consider forming the imine in situ just before the addition of the acyl chloride to minimize degradation.
-
Use of a Drying Agent: The addition of a mild drying agent like anhydrous MgSO₄ can be beneficial, although its compatibility with other reagents should be verified.
-
-
-
Suboptimal Reaction Temperature: Temperature influences the rates of both the desired cycloaddition and competing side reactions.[5]
-
Troubleshooting:
-
Low-Temperature Start: Initiate the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction and minimize side product formation.
-
Gradual Warming: Allow the reaction to slowly warm to room temperature to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.
-
-
Q2: I am observing a significant amount of a polymeric byproduct. How can I prevent this?
A2: Polymer formation is a classic issue in Staudinger reactions and is almost always due to the self-polymerization of the ketene.
-
Causality: When the concentration of the ketene is too high relative to the imine, it will react with itself.
-
Mitigation Strategies:
-
High Dilution: Running the reaction under high dilution conditions can disfavor the bimolecular polymerization of the ketene.
-
Slow Reagent Addition: As mentioned in A1, the slow, controlled addition of the acyl chloride is the most effective way to keep the instantaneous concentration of the ketene low.
-
Q3: The stereoselectivity of my reaction is poor, leading to a mixture of cis and trans isomers. How can I control the stereochemical outcome?
A3: The stereochemistry of the Staudinger reaction is a complex interplay of kinetic and thermodynamic factors.[1][3] The relative orientation of the substituents on the zwitterionic intermediate determines the final stereochemistry.
-
Influence of Substituents:
-
Solvent Effects:
-
Polar solvents can stabilize the zwitterionic intermediate, potentially allowing for equilibration to the thermodynamically more stable isomer before ring closure.[6][7] Nonpolar solvents often favor the kinetically controlled product.
-
Recommendation: Start with a nonpolar solvent like dichloromethane (DCM) or toluene. If stereoselectivity is still an issue, a systematic screen of solvents with varying polarities (e.g., THF, acetonitrile) may be necessary.
-
-
Temperature Control:
-
Lower reaction temperatures generally lead to higher stereoselectivity by favoring the kinetically controlled pathway.
-
Experimental Protocol: Optimized Staudinger Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one
This protocol provides a starting point for your optimization efforts.
Materials:
-
2-Azidocyclopentanone
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (e.g., Acetyl chloride)
-
Triethylamine (Et₃N), freshly distilled
Procedure:
-
Imine Formation (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-azidocyclopentanone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.05 eq) in anhydrous DCM. The Staudinger reduction of the azide to the amine and subsequent condensation to the imine will occur.[8] Stir for 1-2 hours at 0 °C.
-
-
Ketene Generation and Cycloaddition:
-
In the dropping funnel, prepare a solution of the desired acyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 1-2 hours at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different phosphine for the initial azide reduction?
A: While triphenylphosphine is common, other trialkyl or triaryl phosphines can be used.[9] However, the choice of phosphine can influence the reaction rate and the ease of byproduct removal (phosphine oxide). Tributylphosphine, for instance, is more nucleophilic but its oxide is more difficult to remove by chromatography.
Q: What are the common side reactions to be aware of?
A: Besides ketene polymerization, potential side reactions include:
-
Hydrolysis: Of the acyl chloride, ketene, or imine if moisture is present.
-
Aza-Wittig Reaction: The intermediate phosphazene can undergo an intramolecular aza-Wittig reaction, especially if the starting azide has a proximate carbonyl group.[10]
-
Formation of Amides: If the ketene reacts with any residual amine from the azide reduction that has not formed an imine.
Q: How can I effectively purify my final product from triphenylphosphine oxide?
A: Triphenylphosphine oxide can be challenging to remove completely.
-
Chromatography: Careful column chromatography is the most common method.
-
Crystallization: If your product is crystalline, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: Depending on the stability of your β-lactam, an acid wash may help to remove any basic impurities, but care must be taken as the lactam ring can be sensitive to acidic conditions.
Visualizing the Workflow
Staudinger Reaction Workflow
Caption: A typical workflow for the Staudinger β-lactam synthesis.
Troubleshooting Decision Tree
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Substituted Azetidin-2-ones
Welcome to the technical support center for the synthesis of 4-substituted azetidin-2-ones (β-lactams). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The β-lactam ring is a cornerstone of many antibiotics and serves as a versatile synthetic intermediate, but its synthesis is fraught with challenges, primarily centered around stereocontrol and ring stability.[1][2][3]
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-substituted azetidin-2-ones?
A1: The most prevalent and versatile method is the Staudinger ketene-imine [2+2] cycloaddition, first discovered in 1907.[3][4][5] This reaction involves the coupling of a ketene (often generated in situ from an acyl chloride and a tertiary amine) with an imine.[2][6] Other significant methods include the ester enolate-imine cyclocondensation and the Kinugasa reaction, which is particularly useful for synthesizing 4-substituted β-lactams from nitrones and terminal alkynes.[7][8][9]
Q2: What is the single biggest challenge in synthesizing 4-substituted β-lactams?
A2: Unquestionably, the primary challenge is controlling the diastereoselectivity at the C3 and C4 positions of the azetidinone ring.[1][7] The reaction often produces a mixture of cis and trans diastereomers, and achieving a high diastereomeric ratio (d.r.) in favor of the desired isomer is the critical hurdle for an efficient synthesis.[7]
Q3: My β-lactam product seems to be degrading during workup or purification. Why is this happening?
A3: The four-membered β-lactam ring is inherently strained and susceptible to nucleophilic attack and hydrolysis, leading to ring-opening.[3] This instability is exacerbated by both acidic and basic conditions, as well as by certain nucleophiles (e.g., primary/secondary amines, harsh chromatography conditions). The substituents on the ring also heavily influence its stability.[2] For example, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more prone to attack.
Q4: Can I synthesize a β-lactam with a quaternary carbon at the C4 position?
A4: Yes, but it is challenging due to steric hindrance.[10] The steric crowding around a quaternary center makes the requisite bond formations difficult.[10] However, methods are being developed to address this, including photoenzymatic catalysis and specialized cyclization reactions designed to forge these sterically demanding centers.[10][11][12]
Troubleshooting Guides
This section addresses specific experimental failures with detailed causal analysis and actionable solutions.
Issue 1: Poor Diastereoselectivity in Staudinger Cycloaddition
Symptom: Your crude reaction mixture, analyzed by ¹H NMR or HPLC, shows a low diastereomeric ratio (e.g., 1:1 to 3:1) of cis and trans products, making the isolation of the desired isomer difficult and low-yielding.
Causality Analysis: The stereochemical outcome of the Staudinger reaction is determined during the ring-closure of a zwitterionic intermediate.[6] Several factors influence the lifetime and conformational preference of this intermediate, thereby dictating the final cis/trans ratio.
-
Direct Ring Closure vs. Equilibration: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct, conrotatory ring closure of the intermediate, typically favoring the cis product.[6][7] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow this closure, allowing the intermediate to rotate around the C-C single bond, leading to the thermodynamically more stable trans product.[6][7][13]
-
Solvent Stabilization: Polar solvents can stabilize the charge-separated zwitterionic intermediate, extending its lifetime and permitting equilibration towards the thermodynamic trans product.[7]
Caption: Troubleshooting workflow for low diastereoselectivity.
| Factor | To Favor cis Isomer | To Favor trans Isomer | Rationale |
| Solvent | Use non-polar solvents (e.g., Toluene, Dioxane, Hexane). | Use polar solvents (e.g., CH₂Cl₂, Acetonitrile). | Non-polar solvents minimize the lifetime of the zwitterionic intermediate, promoting rapid kinetic ring closure. Polar solvents stabilize the intermediate, allowing equilibration to the more stable trans form.[7] |
| Temperature | Lower the reaction temperature (e.g., 0 °C to -78 °C). | Increase the reaction temperature (within limits of substrate stability). | Lower temperatures favor the kinetically controlled product, which is often the cis isomer. |
| Ketene Substituent (R¹R²C=C=O) | Use electron-donating groups (EDG) (e.g., alkoxy, alkyl). | Use electron-withdrawing groups (EWG) (e.g., phthalimido, azido). | EDGs accelerate direct ring closure. EWGs stabilize the enolate in the intermediate, slowing closure and allowing rotation.[6][13] |
| Imine N-Substituent | Use electron-withdrawing groups (EWG) (e.g., Tosyl, Nosyl). | Use electron-donating groups (EDG) (e.g., p-methoxyphenyl). | EWGs increase the electrophilicity of the imine carbon, speeding up the ring closure. Some N-protecting groups can also direct stereochemistry.[2][9] |
Protocol: Optimizing for the cis-Diastereomer via Solvent and Temperature Control
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar). Dry the chosen non-polar solvent (e.g., Toluene) over an appropriate drying agent.
-
Reactant Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, dissolve the imine (1.0 eq) in anhydrous toluene (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous toluene. Add this solution dropwise to the imine solution over 20-30 minutes.
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq) dropwise to the reaction mixture via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C. The slow addition is critical to keep the instantaneous concentration of the ketene low, preventing polymerization.
-
Reaction Monitoring: Stir the reaction at -78 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Filter off the triethylammonium hydrochloride salt. Wash the filtrate with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio by integrating characteristic, well-resolved peaks for the C3-H and C4-H protons.
Issue 2: Low or No Yield of Azetidin-2-one Product
Symptom: After the reaction and workup, you isolate very little or none of your expected product. TLC analysis may show a complex mixture of byproducts or only unreacted starting material.
Causality Analysis: Low yields can stem from several issues related to the highly reactive intermediates and the sensitive product.
-
Ketene Instability: Ketenes are prone to dimerization or polymerization, especially at higher concentrations and temperatures. This is a common failure mode if the ketene is generated too quickly.
-
Imine Reactivity: The imine may be too sterically hindered or electronically deactivated to react efficiently with the ketene. Imines can also be susceptible to hydrolysis if any moisture is present.
-
Product Instability: As mentioned in the FAQ, the β-lactam ring can open during the reaction or workup, especially if the temperature is too high or if acidic/basic conditions are not carefully controlled.[3]
-
Verify Starting Materials:
-
Imine: Confirm the purity and stability of your imine. If it was prepared and stored, re-characterize it before use. Ensure it is completely dry.
-
Acyl Chloride: Use freshly distilled or a newly opened bottle of the acyl chloride. These can hydrolyze over time.
-
-
Optimize Ketene Generation:
-
Slow Addition: The most critical parameter is the slow, controlled addition of the base (e.g., Et₃N) to the solution of the acyl chloride and imine at low temperature, as described in the protocol above. This maintains a low steady-state concentration of the ketene, favoring the desired [2+2] cycloaddition over self-condensation.[5]
-
Alternative Bases: If Et₃N is problematic, consider a bulkier, non-nucleophilic base like proton-sponge or 2,6-lutidine.[4][9]
-
-
Control Reaction Conditions:
-
Strictly Anhydrous Conditions: Moisture will hydrolyze the acyl chloride, the ketene, and the imine. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas.
-
Temperature Control: Maintain low temperatures (-78 °C is common) throughout the addition process to manage the reactivity of the ketene.
-
-
Gentle Workup:
-
Avoid strong acids or bases. Use a mild bicarbonate wash for neutralization.
-
Keep all workup and concentration steps at or below room temperature.
-
Consider a non-aqueous workup where the ammonium salt is simply filtered off and the solvent is evaporated, followed by direct purification.
-
Issue 3: Difficulty with Product Purification
Symptom: You have a good yield and d.r. in your crude mixture, but you are unable to separate the diastereomers, or the product decomposes on the silica gel column.
Causality Analysis: The polarity of β-lactam diastereomers can be very similar, making chromatographic separation challenging. Furthermore, standard silica gel is slightly acidic and can catalyze the ring-opening of sensitive β-lactams.
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a 1-2% solution of triethylamine in your chosen eluent system (e.g., hexanes/ethyl acetate), then flush with the pure eluent. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which can offer different selectivity and a less harsh environment.
-
Recrystallization: If your product is crystalline, recrystallization is often the best method for obtaining a single, pure diastereomer on a large scale. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
-
Preparative HPLC: For difficult separations or high-purity requirements, preparative HPLC (both normal and reverse-phase) is a powerful tool.
Caption: Mechanism of the Staudinger cycloaddition.
References
- Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Semantic Scholar.
- Synthesis of β-Quaternary Lactams Using Photoenzymatic C
- diastereoselectivity issues in 4-substituted β-lactam synthesis. Benchchem.
- Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal.
- N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. PubMed.
- Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
- A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
- Stereoselective synthesis and functionalization of 4-heterosubstituted β-lactams. Semantic Scholar.
- Novel and Recent Synthesis and Applications of β-Lactams. PMC, PubMed Central.
- Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allyl
- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
- A Brief Review on Recent Synthesis of 2-Azetidinone Deriv
- Regioselective ring opening reactions of azetidines.
- 4-Substituted Azetidin-2-ones, New Building Blocks for the Synthesis of β-Lactams. Synlett.
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Staudinger synthesis. Wikipedia.
- Synthesis and antibacterial studies of azetidin-2-ones deriv
- β-Lactam. Wikipedia.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- β-Lactam synthesis. Organic Chemistry Portal.
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH.
- Staudinger Synthesis. Organic Chemistry Portal.
- Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
- The Synthesis of β-Lactams. Organic Reactions.
- Staudinger imine‐ketene cyclization route to β‐lactams 4 a–l.
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/D3OB00309D.
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]
- 9. β-Lactam synthesis [organic-chemistry.org]
- 10. Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 13. Staudinger synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of β-lactam cores and may encounter challenges related to yield, purity, and stereocontrol. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Challenge of Stereocontrol in β-Lactam Synthesis
The synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one, a key intermediate for various pharmaceutically active compounds, is most commonly achieved via the Staudinger [2+2] cycloaddition.[1][2][3] This reaction involves the coupling of an imine with a ketene, generated in situ from an acyl chloride and a tertiary amine base.[1][2] While elegant, this pathway is susceptible to several side reactions that can compromise both the yield and the stereochemical integrity of the final product. The formation of the desired diastereomer is critical, as the biological activity of many β-lactam-containing molecules is highly dependent on their specific stereochemistry.[4]
This document addresses the most common pitfalls in this synthesis, with a focus on understanding the mechanistic origins of side product formation and providing actionable, field-proven solutions.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section is structured to help you diagnose and resolve specific experimental issues.
Q1: My reaction yield is very low, and the crude NMR/TLC shows a complex mixture of products. What's going wrong?
A1: A low yield accompanied by multiple byproducts typically points to one of three primary issues: instability of the ketene intermediate, degradation of the starting imine, or unfavorable reaction kinetics.
Root Cause Analysis:
-
Ketene Dimerization: Ketenes, especially those that are highly reactive, can dimerize before they have a chance to react with the imine.[5] This is often exacerbated at higher concentrations or temperatures.
-
Imine Isomerization/Degradation: The imine starting material can isomerize or hydrolyze, particularly if exposed to acidic or wet conditions, reducing the concentration of the reactive species needed for the cycloaddition.
-
Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, dramatically influences the reaction pathway.[1][6] An incorrect combination can favor side reactions over the desired [2+2] cycloaddition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Mitigation Protocol:
-
Control Ketene Concentration: Instead of adding the reagents all at once, add the acyl chloride solution dropwise over a prolonged period (e.g., 1-2 hours) to a stirring solution of the imine and the base. This keeps the instantaneous concentration of the ketene low, favoring the reaction with the imine over self-dimerization.
-
Temperature Management: Begin the reaction at a low temperature (-78 °C or 0 °C) and allow it to slowly warm to room temperature.[7] Many side reactions have higher activation energies than the desired cycloaddition.
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and reagents. Moisture can hydrolyze the acyl chloride and the imine.
Q2: I've isolated the product, but the diastereomeric ratio (d.r.) is poor. How can I improve the stereoselectivity to favor the cis isomer?
A2: Poor diastereoselectivity is a classic problem in Staudinger reactions and is often due to epimerization at the C4 position of the azetidin-2-one ring.[4] This occurs when the C4 proton is abstracted by a base, forming a planar enolate intermediate that can be re-protonated from either face, thus scrambling the stereochemistry.[4]
Mechanism of Epimerization:
Caption: Base-catalyzed epimerization at C4.
Factors Influencing Stereoselectivity:
| Factor | Condition Favoring cis Isomer | Rationale |
| Base | Sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine) | Less likely to cause deprotonation/epimerization at C4 compared to smaller bases like triethylamine (Et₃N).[1] |
| Solvent | Less polar solvents (e.g., Toluene, CH₂Cl₂) | May stabilize the zwitterionic intermediate in a conformation that leads to the cis product via conrotatory ring closure.[1] |
| Temperature | Low temperatures (-78 °C to 0 °C) | Reduces the rate of the reversible epimerization reaction, kinetically trapping the initially formed diastereomer.[7] |
| Addition Order | Add acyl chloride to imine/base mixture | Ensures the imine is present to trap the ketene as it forms, minimizing side reactions that can be influenced by excess base.[1] |
Mitigation Protocol:
-
Switch from triethylamine to a more sterically hindered base like 2,6-lutidine or Proton-Sponge®.[1][8]
-
Perform the reaction in a non-polar solvent such as toluene instead of more polar options like THF or DMF.[1]
-
Maintain a low temperature throughout the addition of the acyl chloride and for several hours afterward before allowing the reaction to warm.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Staudinger [2+2] cycloaddition used in this synthesis?
A1: The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine.[1][3] The reaction proceeds through a stepwise mechanism. First, the imine nitrogen performs a nucleophilic attack on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[1][9] This intermediate then undergoes a four-electron conrotatory electrocyclization to close the four-membered ring, forming the β-lactam.[1]
Caption: Mechanism of the Staudinger reaction.
Q2: How can I reliably detect and quantify the diastereomers of 4-(2-Oxocyclopentyl)azetidin-2-one?
A2: The most effective methods for analyzing the product mixture are high-performance liquid chromatography (HPLC) and high-field nuclear magnetic resonance (NMR) spectroscopy.[4]
-
¹H NMR Spectroscopy: This is the most direct method. The cis and trans diastereomers will have distinct signals for the protons on the β-lactam ring (H3 and H4). Crucially, the coupling constant (J value) between these two protons is different for each isomer. Typically, cis-β-lactams show a larger coupling constant (J ≈ 4.2–5.5 Hz) compared to trans-β-lactams (J ≈ 2.0–2.5 Hz).[1][9] You can determine the diastereomeric ratio (d.r.) by integrating the distinct signals for each isomer.
-
HPLC: Using a chiral stationary phase can often resolve the two diastereomers, allowing for accurate quantification of the ratio by comparing the peak areas. Standard reverse-phase HPLC may also be sufficient if the compounds are separable.[4][10]
Q3: Are there alternatives to the Staudinger reaction for this synthesis?
A3: While the Staudinger reaction is the most common, other methods for β-lactam synthesis exist, such as the Kinugasa reaction (alkyne-nitrone cycloaddition) or ester enolate-imine condensations.[6][8] However, for the specific substitution pattern of 4-(2-Oxocyclopentyl)azetidin-2-one, the Staudinger approach remains one of the most direct and widely utilized routes.[2][11]
Key Experimental Protocols
Protocol 1: Standard Synthesis via Staudinger Cycloaddition
This protocol is a general starting point but may require optimization.
-
Imine Formation: To a solution of cyclopentane-1,2-dione (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (1.0 eq). Remove water azeotropically using a Dean-Stark apparatus until the reaction is complete (monitored by TLC). Concentrate the solution under reduced pressure to yield the crude imine, which can be used directly.
-
Cycloaddition: Dissolve the crude imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C under a nitrogen atmosphere.
-
To this solution, add a solution of the desired acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous CH₂Cl₂ dropwise over 1 hour.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4-(2-Oxocyclopentyl)azetidin-2-one.
Protocol 2: Optimized Synthesis for Enhanced cis-Selectivity
This protocol incorporates modifications to minimize epimerization.
-
Imine Formation: Prepare the imine as described in Protocol 1.
-
Cycloaddition: Dissolve the crude imine (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous toluene and cool the solution to -78 °C under a nitrogen atmosphere.
-
To this solution, add a solution of the acyl chloride (1.2 eq) in anhydrous toluene dropwise over 2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 4 hours.
-
Allow the reaction to slowly warm to room temperature over 8-12 hours (e.g., by leaving it in the cooling bath overnight as it expires).
-
Work-up and purify the product as described in Protocol 1. Analyze the d.r. by ¹H NMR.
References
-
De Luca, L. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. Available at: [Link]
-
Abood, Z. H., et al. (2022). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings. Available at: [Link]
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ben-t-salah, M., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Available at: [Link]
- ResearchGate. (2021). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
-
Abood, Z. H., et al. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Publishing. Available at: [Link]
-
Khan, K. M., et al. (2011). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. Available at: [Link]
- A REVIEW ON 2-AZETEDINONES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Lactams. Organic Chemistry Portal. Available at: [Link]
- Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives.
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]
- ResearchGate. (2008). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds.
- Request PDF. (n.d.). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. Request PDF.
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in β-lactam synthesis. RSC Publishing. Available at: [Link]
-
PubMed. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. PubMed. Available at: [Link]
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- PubMed. (2003). Synthesis and SAR of 4-carboxy-2-azetidinone mechanism-based tryptase inhibitors. PubMed.
- NIH. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science.
- ResearchGate. (2011). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents.
- Open Access Journals. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. Organic Reactions. Available at: [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. jgtps.com [jgtps.com]
Technical Support Center: Improving the Yield of 4-(2-Oxocyclopentyl)azetidin-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during this synthesis. We will focus on the most prevalent synthetic route, the Staudinger ketene-imine cycloaddition, to help you troubleshoot issues and optimize your reaction yield.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of the β-lactam (azetidin-2-one) ring is most commonly achieved through the [2+2] cycloaddition of a ketene and an imine, a method first discovered by Hermann Staudinger.[1][2] This reaction is powerful but sensitive, with its success hinging on the careful control of highly reactive intermediates.
For the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one, the reaction involves the cycloaddition of an imine with a ketene generated in situ from an appropriate acyl chloride and a tertiary amine base.[3] The critical step is the formation of a zwitterionic intermediate, whose subsequent conrotatory ring closure determines the stereochemistry and overall yield of the final product.[4]
Caption: Diagnostic flowchart for troubleshooting low reaction yields.
Q2: How can I identify and minimize common side products?
The high reactivity of the ketene intermediate is a double-edged sword, often leading to undesired byproducts. [5]
-
Ketene Dimerization/Polymerization: Ketenes can undergo [2+2] cycloaddition with themselves to form dimers (diketenes) or polymerize. This is especially problematic if the ketene concentration becomes too high or if it is not trapped quickly by the imine.
-
Identification: These byproducts often appear as complex mixtures or baseline material on a TLC plate and can be characterized by broad signals in ¹H NMR.
-
Minimization: Generate the ketene slowly at low temperatures (e.g., -78 °C) in the presence of the imine. This can be achieved by the slow, dropwise addition of the acyl chloride to a solution of the imine and the base, ensuring the ketene is consumed as it is formed.
-
-
Open-Chain Enamides: The zwitterionic intermediate can be protonated (e.g., by the triethylammonium hydrochloride byproduct) before it has a chance to cyclize, leading to an open-chain enamide. [5] * Identification: Enamides will show characteristic vinyl proton signals in the ¹H NMR spectrum.
-
Minimization: Use of a "proton sponge" type base, which sequesters the proton more effectively, can help. Alternatively, running the reaction at a slightly higher temperature after the initial addition may facilitate the ring-closing step over proton transfer.
-
-
Hydrolysis Products: The presence of water will lead to the hydrolysis of the acyl chloride to a carboxylic acid and the imine to an aldehyde and amine. [5] * Identification: These are typically more polar and can be identified by comparison with authentic samples on TLC or by their characteristic spectroscopic signatures.
-
Minimization: Strict adherence to anhydrous reaction conditions is essential.
-
Q3: My product is a mixture of cis and trans isomers. How can I improve diastereoselectivity?
The stereochemical outcome of the Staudinger reaction is determined during the ring-closure of the zwitterionic intermediate and is highly sensitive to reaction conditions. [1]
-
Mechanism of Selection: The stereochemistry depends on the relative orientation of the substituents in the transition state of the cyclization. Generally, the formation of cis-β-lactams is often kinetically favored, especially from ketenes with electron-withdrawing substituents. The trans isomer is often the thermodynamically more stable product.
-
Temperature Effect: Lowering the reaction temperature often enhances kinetic control, potentially increasing the selectivity for the cis isomer.
-
Solvent Polarity: Solvent choice can have a profound impact.
-
Non-polar solvents (e.g., Toluene, Dichloromethane): Often favor the formation of cis isomers. They do not stabilize the charge separation in the zwitterionic intermediate as effectively, promoting a more concerted and rapid ring closure.
-
Polar solvents (e.g., Acetonitrile, DMF): Can stabilize the zwitterionic intermediate, allowing for bond rotation before cyclization, which may lead to the thermodynamically favored trans isomer. [1]* Catalysis: Chiral Lewis acids or nucleophilic organocatalysts can be employed to create a chiral environment around the reacting species, favoring the formation of one diastereomer (and enantiomer) over the other. [4][6][7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best practice for in situ ketene generation? The standard and most reliable method is the dehydrohalogenation of an acyl chloride with a tertiary amine base like triethylamine (Et₃N). [1]The best practice is to add the acyl chloride slowly via syringe pump to a cooled (-78 °C to 0 °C) solution of the imine and the base in an anhydrous solvent. This maintains a low steady-state concentration of the ketene, minimizing dimerization.
Q2: Which solvent and base combination is recommended as a starting point? A common and effective starting point is using Triethylamine (Et₃N) as the base and Dichloromethane (CH₂Cl₂) as the solvent at 0 °C. [1]CH₂Cl₂ is relatively non-polar, dissolves the reactants well, and is unreactive. Et₃N is a sufficiently strong base that is inexpensive and easily removed during workup. See the data table below for optimization strategies.
Q3: How should I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a spot of the starting imine. The disappearance of the imine spot and the appearance of a new, typically less polar, product spot indicates progress. Staining with potassium permanganate can help visualize the product if it is not UV-active. For more detailed analysis, taking aliquots for ¹H NMR or LC-MS analysis can provide precise conversion data.
Q4: Are there advanced catalytic methods to enhance yield and selectivity? Yes, recent advances in catalysis offer powerful tools for improving β-lactam synthesis. [8]* Organocatalysis: Chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY) or certain N-heterocyclic carbenes (NHCs), can catalyze the reaction with high enantioselectivity and diastereoselectivity. [6][9]* Metal Catalysis: Transition metal catalysts, including those based on nickel [10]or rhodium,[7] have been developed for novel routes to β-lactams, often providing access to different stereoisomers or functional group tolerance compared to the traditional Staudinger reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Staudinger Cycloaddition
This protocol is a general starting point and should be optimized based on troubleshooting results.
-
Preparation: Under an inert atmosphere (N₂), add the starting imine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 10 minutes.
-
Ketene Generation: Dissolve the acyl chloride (1.2 eq) in a small volume of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of CH₂Cl₂ and adding silica, then removing the solvent in vacuo.
-
Column Packing: Pack a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90). The optimal eluent should provide good separation between the product and impurities on a TLC plate (product Rf ~0.3).
-
Loading and Elution: Carefully load the dried, adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Oxocyclopentyl)azetidin-2-one. [11]
Section 5: Data-Driven Optimization
The choice of reaction parameters can dramatically influence the outcome. The following table summarizes general trends observed in Staudinger cycloadditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | Toluene | CH₂Cl₂ | Acetonitrile (MeCN) | CH₂Cl₂ is a good starting point. Toluene (non-polar) may improve cis-selectivity. MeCN (polar) can stabilize the intermediate, potentially favoring the trans product but may also promote side reactions. [1] |
| Base | Triethylamine (Et₃N) | DIPEA | Pyridine | Et₃N is standard. DIPEA is bulkier and less nucleophilic, which can be advantageous. Pyridine is a weaker base and may lead to slower, more controlled ketene formation. |
| Temperature | Room Temp. | 0 °C | -78 °C | Start at 0 °C. Room temperature may lead to rapid side reactions. -78 °C maximizes control, reduces byproduct formation, and often enhances stereoselectivity, but may significantly slow the reaction rate. [1] |
Section 6: References
-
ScienceDaily. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. [Link]
-
Afridi, S., & Tundis, R. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]
-
Ye, Z., et al. (2015). Advances in the chemistry of β-lactam and its medicinal applications. Molecules. [Link]
-
Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]
-
Miller, M. J., et al. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. [Link]
-
Singh, P., et al. (2021). Staudinger ketene–imine [2+2] cycloaddition of novel azomethines to synthesize biologically active azetidinone derivatives. Journal of Heterocyclic Chemistry. [Link]
-
D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Abakumova, E. V., et al. (2021). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules. [Link]
-
Willis, M. C., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Synfacts. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Patel, J., & Patel, K. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Scientific & Technology Research. [Link]
-
Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]
Sources
- 1. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 2. jgtps.com [jgtps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of Polar Beta-Lactams
<
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar beta-lactam antibiotics. The content is structured to address specific experimental issues with a focus on the underlying scientific principles.
I. Troubleshooting Guide: Common Purification Problems
This section addresses specific, common problems encountered during the purification of polar beta-lactams. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: I'm observing low recovery of my polar beta-lactam after reversed-phase chromatography. What are the likely causes and how can I improve my yield?
Low recovery in reversed-phase chromatography (RPC) is a frequent issue when dealing with highly polar compounds like many beta-lactams. These compounds have limited interaction with the non-polar stationary phase, leading to early elution and poor retention.[1][2]
Potential Causes & Solutions:
-
Insufficient Retention: The primary cause is often the high polarity of the analyte, which results in weak hydrophobic interactions with the C8 or C18 stationary phase.
-
Solution 1: Switch to a More Appropriate Chromatography Mode. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar analytes.[3][6][7]
-
Solution 2: Employ Ion-Pairing Reagents. If you must use RPC, adding an ion-pairing reagent to the mobile phase can enhance the retention of ionizable beta-lactams. For acidic beta-lactams, a positively charged ion-pairing reagent like tetrabutylammonium can be used. Conversely, for basic beta-lactams, a negatively charged reagent like heptanesulfonic acid can be effective.[8]
-
Solution 3: Adjust Mobile Phase pH. The retention of ionizable beta-lactams is highly dependent on the mobile phase pH.[8] To maximize retention on a reversed-phase column, the pH should be adjusted to suppress the ionization of the analyte. For acidic beta-lactams, a lower pH will increase retention, while a higher pH will be more effective for basic beta-lactams.
-
-
Compound Degradation: Beta-lactams are notoriously unstable, and the purification conditions themselves can lead to degradation and loss of product.[9][10][11] The strained beta-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[12][13]
-
Solution 1: Control pH. Maintain the mobile phase pH within a range where your specific beta-lactam is most stable, typically between pH 4-7 for many penicillins and cephalosporins.[9]
-
Solution 2: Work at Lower Temperatures. Performing the purification at reduced temperatures (e.g., 4 °C) can significantly slow down degradation kinetics.[14][15]
-
Solution 3: Minimize Time on Column. Optimize the gradient and flow rate to reduce the overall run time, minimizing the exposure of the beta-lactam to potentially harsh conditions.
-
Q2: My purified beta-lactam shows poor peak shape (tailing or fronting) in my HPLC analysis. How can I improve this?
Poor peak shape can compromise the accuracy of quantification and the purity of collected fractions. It often points to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based reversed-phase columns can interact with polar functional groups on beta-lactams, leading to peak tailing.
-
Solution 1: Use an End-Capped Column. Modern, high-purity, end-capped silica columns are designed to minimize these secondary interactions.
-
Solution 2: Adjust Mobile Phase pH. For basic beta-lactams, operating at a low pH will protonate the analyte and the silanol groups, leading to electrostatic repulsion and improved peak shape. Conversely, for acidic beta-lactams, a mid-range pH can be beneficial.
-
Solution 3: Add a Competing Base. For basic compounds, adding a small amount of a competing base, like triethylamine, to the mobile phase can saturate the active silanol sites and improve peak symmetry.
-
-
Inappropriate Mobile Phase Composition: The choice of organic modifier and buffer can significantly impact peak shape.
-
Solution 1: Optimize Organic Solvent. Acetonitrile and methanol are the most common organic solvents in RPC. Their different properties can affect selectivity and peak shape. Experiment with both to see which provides better chromatography for your compound.[16]
-
Solution 2: Buffer Selection and Concentration. Use a buffer with a pKa close to the desired mobile phase pH to ensure adequate buffering capacity. A buffer concentration of 10-50 mM is typically sufficient.
-
Q3: I'm struggling to remove highly polar impurities from my beta-lactam product. What purification strategies should I consider?
The co-purification of structurally similar and highly polar impurities is a common challenge. A multi-modal or orthogonal purification approach is often necessary.
Potential Causes & Solutions:
-
Similar Polarity of Impurities: If the impurities have a similar polarity to the target beta-lactam, separation by a single chromatography mode can be difficult.
-
Solution 1: Solid-Phase Extraction (SPE). SPE can be an effective preliminary clean-up step to remove classes of impurities before high-resolution chromatography.[17][18][19] Different sorbents (e.g., C18, ion-exchange, mixed-mode) can be screened to find the optimal conditions for separating your target compound from the impurities.[20]
-
Solution 2: Orthogonal Chromatography. Employing two different chromatography modes that separate based on different chemical properties can be very effective. For example, a reversed-phase separation followed by HILIC can provide excellent resolution.[6]
-
Solution 3: Ion-Exchange Chromatography (IEX). If your beta-lactam and impurities have different charge states at a given pH, IEX can be a powerful separation technique.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of polar beta-lactams, offering insights into best practices and experimental design.
Q4: What are the key stability concerns for beta-lactams during purification, and how can they be mitigated?
The primary stability concern for beta-lactams is the hydrolysis of the strained four-membered beta-lactam ring.[12][13] This degradation can be catalyzed by:
-
pH: Both acidic and basic conditions can promote hydrolysis.[9][12] The optimal pH for stability varies between different beta-lactams but is generally in the weakly acidic to neutral range.[9]
-
Temperature: Higher temperatures accelerate the rate of degradation.[14][21]
-
Enzymes: The presence of beta-lactamase enzymes, either from microbial contamination or co-purified from the expression system, will rapidly degrade the product.[22]
-
Metal Ions: Certain metal ions can catalyze the degradation of penicillins.[9][11]
Mitigation Strategies:
-
pH Control: Use buffered mobile phases to maintain a stable pH throughout the purification process.
-
Temperature Control: Whenever possible, perform purification steps in a cold room or with jacketed columns to maintain low temperatures.[15]
-
Aseptic Techniques: Use sterile buffers and equipment to minimize the risk of microbial contamination.
-
Use of Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA to the buffers may be beneficial.
Q5: When should I choose Hydrophilic Interaction Liquid Chromatography (HILIC) over Reversed-Phase Chromatography (RPC) for purifying my polar beta-lactam?
The choice between HILIC and RPC depends primarily on the polarity of your beta-lactam.
-
Choose HILIC when: Your beta-lactam is highly polar and shows little to no retention on a C18 column, even with a highly aqueous mobile phase.[3][4][7] HILIC is particularly well-suited for separating polar and hydrophilic compounds.[4][5]
-
Choose RPC when: Your beta-lactam has sufficient hydrophobicity to be retained on a C18 or C8 column. RPC is a very robust and well-understood technique, and a wide variety of stationary phases are available.[1]
Table 1: Comparison of RPC and HILIC for Polar Beta-Lactam Purification
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide, amino)[3][4] |
| Mobile Phase | Polar (high aqueous content) | Less polar (high organic content)[6][7] |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Best Suited For | Moderately polar to non-polar compounds | Highly polar and hydrophilic compounds[4][7] |
Q6: How do I develop a robust purification method for a novel polar beta-lactam?
Developing a purification method for a new compound requires a systematic approach.
Step-by-Step Method Development Workflow:
-
Characterize Your Compound: Determine the pKa, solubility, and preliminary stability profile of your beta-lactam. This information will guide your initial choices for chromatography mode and mobile phase.
-
Scouting Runs: Perform initial small-scale runs on both RPC and HILIC columns with generic gradients to assess which mode provides better retention and selectivity.
-
Mobile Phase Optimization:
-
pH: Screen a range of pH values to find the optimal balance between retention, peak shape, and stability.[16]
-
Organic Modifier: Compare acetonitrile and methanol to determine which gives better resolution.
-
Buffer: Select a buffer with a pKa within one pH unit of your target mobile phase pH.
-
-
Gradient Optimization: Once the mobile phase is selected, optimize the gradient slope to achieve the best resolution of your target compound from its impurities.
-
Loading Study: Determine the maximum amount of crude material that can be loaded onto the column without compromising resolution.
-
Scale-Up: Once the analytical method is optimized, it can be scaled up to a preparative scale for the purification of larger quantities.
Workflow for Method Development
Caption: A systematic workflow for developing a purification method for a novel polar beta-lactam.
III. Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Crude Sample Clean-up
This protocol provides a general starting point for cleaning up a crude reaction mixture containing a polar beta-lactam prior to HPLC.
-
Select the SPE Cartridge: Choose a cartridge based on the properties of your beta-lactam and the expected impurities. A C18 cartridge is a good starting point for retaining less polar impurities while allowing the polar beta-lactam to pass through in the initial loading and wash steps.
-
Condition the Cartridge: Wash the cartridge with one column volume of methanol, followed by one column volume of water.
-
Load the Sample: Dissolve the crude sample in a minimal amount of a solvent that is compatible with the SPE process (e.g., water or a low percentage of organic solvent). Load the sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a highly aqueous mobile phase) to elute the highly polar beta-lactam while retaining less polar impurities. Collect this fraction.
-
Elute the Impurities: Elute the retained, less polar impurities with a strong solvent (e.g., methanol or acetonitrile). This fraction can be discarded or analyzed separately.
-
Analyze the Fractions: Analyze the collected fractions by HPLC to determine the location of your target compound.
SPE Workflow Diagram
Caption: A general workflow for solid-phase extraction (SPE) as a sample clean-up step.
IV. References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-243.
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Hydrophilic interaction chromatography. In Wikipedia. [Link]
-
Scribd. (n.d.). β-Lactam Antibiotics Degradation. Retrieved from [Link]
-
Sorensen, L. K., Snor, L. K., Elkaer, T., & Hansen, H. (2003). Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk. Journal of chromatography. A, 987(1-2), 201–210. [Link]
-
Leal, C., Codony, R., Compaño, R., Granados, M., & Dolors Prat, M. (2009). Fully Automated Analysis of β-Lactams in Bovine Milk by Online Solid Phase Extraction-Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Analytical Chemistry, 81(19), 8176-8184. [Link]
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]
-
Verdon, E., & Couedor, P. (2009). Confirmatory and quantitative analysis of beta-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1216(46), 8097–8105. [Link]
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of beta-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]
-
Choi, O. K., & El-Khoury, J. M. (1991). Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 195-203. [Link]
-
Curini, R., D'Ascenzo, G., Gentili, A., & Perret, D. (2001). Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk. Journal of Agricultural and Food Chemistry, 49(8), 3683-3689. [Link]
-
Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. JAAFR. [Link]
-
Gajda, A., Posyniak, A., & Zmudzki, J. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 29(11), 2586. [Link]
-
Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]
-
ResearchGate. (2022). Degradation of β-lactam antibiotics. [Link]
-
Cojocaru, I., Muntean, D. L., & Vlase, L. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 61(6), 1182-1189. [Link]
-
Zhang, Y., & Li, J. (2014). The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. Journal of Pharmaceutical and Biomedical Analysis, 88, 213-219. [Link]
-
Trivedi, H. K., Kshtri, N., & Patel, M. C. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Analytical Methods in Chemistry, 2014, 890356. [Link]
-
Al-ayssi, S. A. M., & Arrar, Z. (2023). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Methods in Environmental Chemistry Journal, 6(1), 5-16. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. RSC Advances, 9(36), 20901-20909. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
IOSRPHR. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
-
FUJIFILM Irvine Scientific. (2023, October 9). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Retrieved from [Link]
-
Sy, S. K. B., Chamberland, S., & Rouleau, D. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00940-23. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Ertl, J., & Kunz, D. A. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3163. [Link]
-
Aristilde, L., & Sposito, G. (2012). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology, 46(21), 11847-11855. [Link]
-
de Velde, F., Al-Tannak, N. F., & van den Broek, M. P. H. (2018). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 40(3), 343-349. [Link]
-
Pharma Knowledge. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mastelf.com [mastelf.com]
- 17. Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin [mdpi.com]
- 21. rjwave.org [rjwave.org]
- 22. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(2-Oxocyclopentyl)azetidin-2-one in Solution
Welcome to the technical support guide for 4-(2-Oxocyclopentyl)azetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs): General Stability & Handling
Q1: What is 4-(2-Oxocyclopentyl)azetidin-2-one, and what are its key structural features relevant to stability?
4-(2-Oxocyclopentyl)azetidin-2-one is a molecule featuring a core β-lactam (azetidin-2-one) ring. The defining characteristic of this and other β-lactam compounds is the four-membered cyclic amide. This ring is highly strained, making the carbonyl carbon susceptible to nucleophilic attack, which is the primary driver of its instability in solution.[1][2] The geometry of the nitrogen atom in the ring is forced into a pyramidal shape, which reduces the typical resonance stabilization found in linear amides, rendering the carbonyl group more ketone-like and reactive.[1]
Q2: What are the primary degradation pathways for this molecule in solution?
The principal degradation pathway for 4-(2-Oxocyclopentyl)azetidin-2-one, like all β-lactams, is hydrolysis.[3][4][5] This reaction involves the cleavage of the amide bond in the β-lactam ring by a nucleophile, most commonly a water molecule or hydroxide ion. This ring-opening event results in the formation of an inactive β-amino acid derivative, rendering the compound unable to perform its intended biological function.[3] The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[6][7]
Primary Degradation Pathway: Hydrolysis
Caption: Primary degradation pathway of the β-lactam ring.
Q3: What are the recommended storage conditions for solid and solution forms of this compound?
Proper storage is critical to maintaining the integrity of 4-(2-Oxocyclopentyl)azetidin-2-one. Based on the known instability of β-lactams, the following conditions are recommended.
| Condition | Solid Compound | Stock Solutions (in appropriate organic solvent) | Aqueous/Buffer Solutions |
| Temperature | -20°C or below | -80°C[8] | -80°C (for long-term) or 2-8°C (for short-term, <24h)[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) and desiccated. | Aliquot to minimize freeze-thaw cycles.[9] | Prepare fresh before each experiment. Avoid prolonged storage. |
| Light | Protect from light. | Store in amber vials or protect from light. | Protect from light. |
Rationale: Low temperatures significantly reduce the rate of hydrolytic degradation.[8] Storing under an inert, dry atmosphere minimizes contact with atmospheric moisture. For solutions, -80°C storage is crucial as studies on similar compounds show significant degradation over days or weeks even at -20°C.[8][9]
Troubleshooting Guides for Common Experimental Issues
Q4: I'm observing a rapid loss of my parent compound peak during HPLC analysis. What are the likely causes and how can I fix it?
A rapid decrease in the parent peak is a classic sign of in-solution degradation. The troubleshooting process should focus on identifying and mitigating the source of instability.
Troubleshooting Workflow
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Signal Assignment for 4-(2-Oxocyclopentyl)azetidin-2-one
Welcome to the technical support center for the NMR signal assignment of 4-(2-Oxocyclopentyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar bicyclic β-lactam systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of assigning the NMR spectra for this molecule.
Introduction: The Challenge of Assigning 4-(2-Oxocyclopentyl)azetidin-2-one
The structural complexity of 4-(2-Oxocyclopentyl)azetidin-2-one presents several challenges for unambiguous NMR signal assignment. The presence of two fused rings, multiple chiral centers, and diastereotopic protons leads to crowded and often overlapping signals in the ¹H NMR spectrum.[1] The rigid four-membered β-lactam ring can result in complex second-order coupling effects, further complicating spectral interpretation. This guide will provide a systematic approach to deconstruct the spectra and confidently assign each proton and carbon signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core structure?
A2: While the exact chemical shifts are influenced by the solvent and substitution, the following ranges provide a general guideline for the azetidin-2-one and cyclopentanone moieties.[1]
Data Presentation: Typical Chemical Shift Ranges
| Atom Position (See Figure 1) | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2 (C=O, Azetidinone) | - | 165 - 180 | The carbonyl carbon's shift is sensitive to ring strain and N-substitution.[1] |
| C3 (CH₂, Azetidinone) | 3.0 - 4.5 | 40 - 60 | Highly dependent on substituents. Protons at this position are often diastereotopic. |
| C4 (CH, Azetidinone) | 4.5 - 5.5 | 50 - 70 | Often the most downfield ring proton due to the influence of the nitrogen and carbonyl group.[1] |
| C1' (CH, Cyclopentanone) | 2.0 - 3.0 | 45 - 60 | Alpha to the azetidinone ring. |
| C2' (C=O, Cyclopentanone) | - | 205 - 220 | Typical chemical shift for a five-membered ring ketone.[2] |
| C3', C4', C5' (CH₂, Cyclopentanone) | 1.5 - 2.5 | 20 - 40 | These methylene protons are often diastereotopic and exhibit complex coupling patterns. |
| N-H | 7.0 - 9.0 | - | If unsubstituted, this proton is often broad, and its chemical shift is solvent-dependent.[1] |
Q2: The signals for the protons on the azetidin-2-one and cyclopentanone rings are overlapping. How can I resolve them?
A2: Signal overlap is a common issue with this molecule. Here are a few strategies to resolve overlapping multiplets:
-
Change the Solvent: Recording the spectrum in a different deuterated solvent can induce differential shifts in proton signals.[3] For instance, switching from CDCl₃ to an aromatic solvent like benzene-d₆ can cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS), which may resolve the overlap.[3] Acetone-d₆ or DMSO-d₆ are other common alternatives.[4][5]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving overlap and establishing connectivity.[6][7]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, allowing you to trace out the spin systems of both the azetidinone and cyclopentanone rings separately.[8][9][10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This is extremely powerful for resolving overlapping ¹H signals by spreading them out in the ¹³C dimension.[8][12][13][14]
-
Q3: How do I distinguish between the diastereotopic protons on the C3 position of the azetidin-2-one ring and the methylene protons on the cyclopentanone ring?
A3: The presence of a chiral center at C4 of the azetidin-2-one ring and C1' of the cyclopentanone ring renders the adjacent methylene protons (at C3, C3', C4', and C5') diastereotopic.[1] This means they are in different chemical environments and will have distinct chemical shifts and will couple to each other (geminal coupling).
A logical workflow is essential for distinguishing these protons:
-
Identify the Spin Systems with COSY: The COSY spectrum will show distinct networks of coupled protons. One spin system will belong to the azetidin-2-one ring (H4 coupling to the two H3 protons), and a separate, more extensive spin system will belong to the cyclopentanone ring.[9][10]
-
Confirm with HSQC: The HSQC spectrum will show that the two non-equivalent diastereotopic protons of a given CH₂ group are attached to the same carbon atom.[13][15] This provides definitive evidence for the assignment of the methylene groups.
Q4: How can I determine the relative stereochemistry (cis or trans) of the cyclopentyl substituent on the azetidin-2-one ring?
A4: The key to determining the stereochemistry lies in the vicinal coupling constant (³J) between the protons at the C4 and C1' positions (H4 and H1'). While not on the azetidinone ring itself, the coupling between the bridgehead protons can be informative. More definitively for azetidinones, the coupling constant between H3 and H4 protons is used to determine the stereochemistry of substituents at C3 and C4. For cis-isomers, the ³J value is typically in the range of 5-6 Hz, while for trans-isomers, it is smaller, around 0-2.5 Hz.[16] In the case of 4-(2-Oxocyclopentyl)azetidin-2-one, analyzing the coupling between H4 and the protons on C3 will be crucial if there are additional substituents. For the junction stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable. A NOESY experiment reveals through-space proximity between protons. A cross-peak between H4 and specific protons on the cyclopentanone ring can confirm their spatial relationship and thus the stereochemistry.[16]
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks.
-
Possible Cause: Poor shimming of the magnetic field.
-
Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective.
-
-
Possible Cause: The sample is not fully dissolved or contains particulate matter.[1]
-
Solution: Ensure the sample is completely dissolved. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[1]
-
-
Possible Cause: The sample is too concentrated.
-
Solution: High concentrations can lead to increased viscosity and peak broadening. Dilute the sample and re-acquire the spectrum. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.[4]
-
Problem 2: I am unsure of my carbon signal assignments, especially for the quaternary carbonyl carbons.
-
Possible Cause: Carbonyl carbons (C2 and C2') do not have attached protons and therefore do not show up in an HSQC spectrum.
-
Solution: Use an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are two or three bonds away.[13][14] For example, the protons at C3 and C4 on the azetidin-2-one ring will show a correlation to the C2 carbonyl carbon. Similarly, the protons at C1' and C3' on the cyclopentanone ring will show correlations to the C2' carbonyl carbon.
-
Experimental Protocols
Protocol for 2D NMR-Based Signal Assignment
This protocol provides a step-by-step methodology for acquiring and analyzing a suite of 2D NMR experiments to achieve unambiguous signal assignment for 4-(2-Oxocyclopentyl)azetidin-2-one.
1. Sample Preparation:
- Dissolve 5-10 mg of high-purity (>98%) 4-(2-Oxocyclopentyl)azetidin-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]
- Filter the solution into a clean, dry NMR tube.
2. 1D NMR Acquisition:
- Acquire a standard ¹H NMR spectrum to assess the overall quality of the sample and to use as a reference.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
3. 2D NMR Acquisition:
Visualizations
Figure 1: Numbering Scheme for 4-(2-Oxocyclopentyl)azetidin-2-one
Caption: Numbering scheme for 4-(2-Oxocyclopentyl)azetidin-2-one used for NMR signal assignment.
Figure 2: Experimental Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for the complete NMR signal assignment of complex molecules.
Figure 3: Relationship Between Key 2D NMR Experiments
Caption: How different 2D NMR experiments provide complementary information for structural elucidation.
References
- A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter - Who we serve. (2019, December 9).
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of 4-Aminoazetidin-2-one.
- Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). MDPI.
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health.
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate.
- Cyclopentanone, 2-propyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 2D NMR.pptx - Harned Research Group. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Observing Spin Systems using COSY - Magritek. (2015, January 13).
- Application Note 7: Observing Spin Systems using COSY. (n.d.).
- HSQC and HMBC for Topspin. (2020, September 16).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds. (2021, July 5).
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18).
- NMR Spectroscopy: Diastereotopism - YouTube. (2021, September 30).
- 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. (2019, August 20).
- Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds | Request PDF - ResearchGate. (2025, August 6).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Observing Spin Systems using COSY - Magritek [magritek.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. news-medical.net [news-medical.net]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Mass Spectrometry of 4-(2-Oxocyclopentyl)azetidin-2-one
Welcome to our dedicated technical support center for the mass spectrometric analysis of 4-(2-Oxocyclopentyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this molecule and troubleshoot common experimental challenges. We provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can quickly find solutions to issues encountered in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for 4-(2-Oxocyclopentyl)azetidin-2-one under electron ionization (EI)?
A1: Understanding the fragmentation of 4-(2-Oxocyclopentyl)azetidin-2-one under EI-MS requires considering the two main structural motifs: the β-lactam ring (azetidin-2-one) and the 2-oxocyclopentyl substituent. The initial electron impact will generate a molecular ion (M+•), which then undergoes a series of characteristic fragmentation reactions.
The primary and most common fragmentation for β-lactams is the cleavage of the four-membered ring.[1][2][3] This is a retro-2+2 cycloaddition-type reaction that is highly characteristic. For cyclic ketones like cyclopentanone, a typical fragmentation pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5]
Based on these principles, two main fragmentation pathways are anticipated:
-
Pathway A: β-Lactam Ring Cleavage: The most probable fragmentation involves the cleavage of the β-lactam ring, which is inherently strained. This would lead to the formation of characteristic fragment ions.
-
Pathway B: Cyclopentanone Ring Fragmentation: Alpha-cleavage of the cyclopentanone ring is another likely fragmentation route. This would result in the loss of neutral molecules like CO or C2H4.
It is important to note that rearrangements, such as the McLafferty rearrangement, can also occur, especially in molecules with suitable hydrogen atoms.[6][7]
Troubleshooting Guide
Problem 1: I am not seeing the molecular ion peak for 4-(2-Oxocyclopentyl)azetidin-2-one in my EI-MS spectrum.
Answer: The absence of a discernible molecular ion peak is a common challenge in electron ionization mass spectrometry, particularly for molecules that are prone to extensive fragmentation.[8] Here’s a systematic approach to troubleshoot this issue:
1. Consider the Ionization Technique:
-
EI is a "hard" ionization technique, meaning it imparts a significant amount of energy into the molecule, leading to extensive fragmentation and sometimes the complete absence of the molecular ion.[8]
-
Action: If possible, switch to a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[2][8][9] These methods are much gentler and are more likely to yield a prominent protonated molecule ([M+H]⁺) or other adduct ions with minimal fragmentation.[10]
2. Optimize EI Source Parameters:
-
Reduce Ionization Energy: If your instrument allows, try reducing the electron energy from the standard 70 eV. Lowering the energy can decrease the extent of fragmentation and enhance the relative abundance of the molecular ion.
-
Check Source Temperature: Ensure the ion source temperature is not excessively high, as this can induce thermal degradation of the analyte before ionization.
3. Sample Purity and Integrity:
-
Verify Sample Purity: Impurities in your sample can complicate the spectrum and suppress the signal of your target molecule.
-
Check for Degradation: 4-(2-Oxocyclopentyl)azetidin-2-one, containing a β-lactam ring, may be susceptible to hydrolysis or other forms of degradation, especially if exposed to moisture or incompatible solvents. Ensure your sample is fresh and properly handled.
Problem 2: My ESI-MS spectrum shows very low signal intensity for [M+H]⁺.
Answer: Poor signal intensity in ESI-MS can stem from a variety of factors related to both the analyte's properties and the experimental conditions.[11] Here are key areas to investigate:
1. Solvent System and pH:
-
Principle: ESI efficiency is highly dependent on the ability of the analyte to be ionized in solution. For positive ion mode, a lower pH can promote protonation.[12]
-
Action:
2. Analyte Concentration:
-
Issue: While counterintuitive, a sample that is too concentrated can lead to ion suppression, where the high concentration of analyte or other matrix components interferes with the ionization of individual molecules.[11][15]
-
Action: Try analyzing a dilution series of your sample to find the optimal concentration range.
3. ESI Source Parameters:
-
Capillary Voltage: This is a critical parameter. Too high or too low a voltage can result in an unstable spray or inefficient ionization.[12][15]
-
Nebulizing Gas Pressure: This affects the droplet size and solvent evaporation rate.
-
Drying Gas Flow Rate and Temperature: These parameters are crucial for desolvation. Insufficient drying can lead to solvent clusters, while excessive heat can cause thermal degradation.
-
Action: Systematically optimize these parameters for your specific compound and instrument. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time.
4. Check for Adduct Formation:
-
Sometimes, instead of a protonated molecule, you might be forming other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common contaminants.[10] You may also see ammonium adducts ([M+NH4]⁺) if ammonia is present.
-
Action: Look for peaks at m/z values corresponding to these adducts. If they are prominent, it might indicate a need to use higher purity solvents or to clean your system.
Problem 3: I'm seeing unexpected peaks in my mass spectrum. How can I determine if they are from my compound or a contaminant?
Answer: Distinguishing between true fragment ions and contaminants is a critical step in spectral interpretation. Here's a logical workflow:
1. Analyze a Blank:
-
Procedure: Inject a sample of your solvent (the "blank") using the same method as your analyte.
-
Interpretation: Any peaks present in the blank spectrum are likely contaminants from the solvent, sample vial, or the LC-MS system itself. Common contaminants include plasticizers (phthalates) and siloxanes from septa.[16]
2. Isotopic Pattern Analysis:
-
Principle: The presence of isotopes (e.g., ¹³C) results in a characteristic pattern of peaks for the molecular ion and fragment ions.
-
Action: For your molecular ion and any suspected fragment ions, check for the corresponding X+1 and X+2 peaks with the expected relative abundances for the elemental formula of 4-(2-Oxocyclopentyl)azetidin-2-one (C₉H₁₃NO₂).
3. Tandem Mass Spectrometry (MS/MS):
-
Procedure: If you have access to an MS/MS instrument, you can isolate a suspected parent ion (e.g., the molecular ion or a major fragment) and induce further fragmentation.
-
Interpretation: If the "unexpected" peaks are true fragments, they should be observed as product ions in the MS/MS spectrum of the parent ion. Contaminants will not show this parent-product ion relationship.
4. High-Resolution Mass Spectrometry (HRMS):
-
Benefit: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of an ion.[11]
-
Action: Compare the determined elemental formula of the unexpected peak with the elemental formula of your target compound and its expected fragments. This can often definitively rule out contaminants with different elemental compositions.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Stock Solution Preparation: Accurately weigh a small amount of 4-(2-Oxocyclopentyl)azetidin-2-one and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to be used for the LC-MS analysis to a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the MS source.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
Visualizing Fragmentation and Workflows
To aid in understanding the expected fragmentation and a typical troubleshooting workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation pathways for 4-(2-Oxocyclopentyl)azetidin-2-one.
Caption: General troubleshooting workflow for mass spectrometry experiments.
References
- Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones - Benchchem.
- Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH.
- A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific.
- Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed.
- Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate.
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.
- Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent.
- Mass Spectrometer (MS) Troubleshooting Guide - CGSpace.
- Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT.
- General pattern of mass fragmentation of β-lactams - ResearchGate.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Fragmentation (mass spectrometry) - Wikipedia.
- Mass Spectrometry: Fragmentation.
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH.
- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
- Detection of β-lactam parent and fragment ions. UPLC-HRMS was used to... - ResearchGate.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- The Secrets of Electrospray Ionization: Why Less is More - LCGC International.
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? | ResearchGate.
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
- 4-Acetoxy-2-azetidinone - the NIST WebBook.
- Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs.
- Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Ion fragmentation of small molecules in mass spectrometry.
- common fragmentation mechanisms in mass spectrometry - YouTube.
- 2-Azetidinone | C3H5NO | CID 136721 - PubChem - NIH.
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester - the NIST WebBook.
- 2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β(E)]] - the NIST WebBook.
- 2-Pentanone, 4-methoxy-4-methyl- - the NIST WebBook.
Sources
- 1. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. whitman.edu [whitman.edu]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. uab.edu [uab.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Diastereoselective Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the diastereoselective synthesis of 4-(2-oxocyclopentyl)azetidin-2-one. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex β-lactam structures. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges in a practical, question-and-answer format.
Introduction: The Synthetic Challenge
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibiotics like penicillins and cephalosporins.[1][2] The synthesis of 4-substituted β-lactams, such as 4-(2-oxocyclopentyl)azetidin-2-one, presents a significant stereochemical challenge. The target molecule possesses two adjacent stereocenters (at C4 of the azetidinone ring and C1 of the cyclopentyl ring), meaning the synthesis can yield a mixture of diastereomers. Achieving high diastereoselectivity is critical, as the biological activity of such molecules is often highly dependent on their specific stereochemistry.[3]
This guide focuses on the most versatile and widely employed method for β-lactam synthesis: the Staudinger [2+2] ketene-imine cycloaddition.[4][5] We will explore the critical parameters that govern its stereochemical outcome and provide actionable solutions to common experimental hurdles.
Core Synthesis Strategy: The Staudinger [2+2] Cycloaddition
The Staudinger reaction involves the cycloaddition of a ketene with an imine to form the β-lactam ring.[2][6] The reaction is generally accepted to proceed through a two-step mechanism involving a zwitterionic intermediate. The stereochemical outcome of the reaction is determined at the point of ring closure.[6][7][8]
The diastereoselectivity is controlled by the competition between the direct, conrotatory ring closure of the initial zwitterionic intermediate and its potential isomerization to a more stable intermediate before cyclization.[6][8]
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
Problem 2: Low Overall Yield
Question: The reaction is selective, but my final isolated yield is very low. What are the potential causes?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or competing side reactions.
Potential Causes & Solutions:
-
Cause 1: Ketene Polymerization: Ketenes are highly reactive and prone to polymerization, which is a major competing pathway.
-
Solution: Generate the ketene in situ under high dilution. This is achieved by the slow, dropwise addition of the acid chloride/base mixture to the imine solution, ensuring the ketene is consumed in the cycloaddition as soon as it is formed. [7]
-
-
Cause 2: Hydrolysis of Reactants or Product: The imine, acid chloride, and the final β-lactam product can be sensitive to water. The strained β-lactam ring is particularly susceptible to hydrolysis, especially under acidic or basic conditions. [2] * Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. During the aqueous workup, use a mild quenching agent (e.g., saturated aqueous NH₄Cl) and work quickly at cool temperatures. [7]
-
Cause 3: Incomplete Imine Formation: If the preceding imine formation step is not complete, the unreacted aldehyde can react with the ketene, and the unreacted amine can react with the acid chloride, leading to side products and consuming your reagents.
-
Solution: Monitor the imine formation by TLC or ¹H NMR to ensure complete conversion before proceeding to the cycloaddition step. Use a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ during imine formation.
-
Problem 3: How do I confirm the stereochemistry of my product?
Question: I have isolated a major diastereomer. How can I definitively determine if it is the cis or trans isomer?
Answer: The relative stereochemistry of 3,4-disubstituted β-lactams can be reliably determined using ¹H NMR spectroscopy.
-
Key Diagnostic Tool: Coupling Constants (³J): The key is the coupling constant (³J value) between the protons at the C3 and C4 positions of the β-lactam ring.
-
cis-Isomers: Typically exhibit a larger coupling constant, generally in the range of ³J = 4.5–5.5 Hz .
-
trans-Isomers: Show a smaller coupling constant, typically ³J < 3 Hz . [9]
-
-
Confirmatory Analysis: For novel compounds, single-crystal X-ray diffraction analysis provides unambiguous proof of the relative (and absolute, if a chiral source was used) stereochemistry.
Detailed Experimental Protocol (Illustrative Example)
This protocol describes a general procedure for the diastereoselective synthesis of a 4-substituted-azetidin-2-one via the Staudinger cycloaddition, aimed at producing the cis diastereomer. Note: This should be adapted and optimized for the specific cyclopentyl target.
Workflow Overview
Caption: General Experimental Workflow.
Step-by-Step Procedure
Reagents & Conditions Table
| Reagent | Equivalents | Purpose |
| Amine (e.g., p-Anisidine) | 1.0 | Imine Component |
| Aldehyde (e.g., Cyclopentanecarboxaldehyde) | 1.0 | Imine Component |
| Anhydrous Toluene | - | Solvent (favors cis) |
| Anhydrous MgSO₄ | - | Dehydrating Agent |
| Methoxyacetyl chloride | 1.1 | Ketene Precursor |
| Triethylamine (Et₃N) | 1.2 | Base |
-
Imine Formation:
-
To a solution of the amine (1.0 equiv) in anhydrous toluene (0.5 M), add the aldehyde (1.0 equiv).
-
Add anhydrous MgSO₄ and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter off the MgSO₄ under an inert atmosphere. The resulting imine solution is used directly in the next step.
-
-
Ketene Generation and [2+2] Cycloaddition:
-
Cool the imine solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of methoxyacetyl chloride (1.1 equiv) and triethylamine (1.2 equiv) in a small amount of anhydrous toluene.
-
Add this acid chloride/base solution dropwise to the cold, stirring imine solution over 20-30 minutes using a syringe pump.
-
Allow the reaction to stir at 0 °C for 2-4 hours after the addition is complete. Monitor progress by TLC. [7]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl. [7] * Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the diastereomers.
-
References
-
Molnár, M., & Pápai, B. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
-
Cainelli, G., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry. [Link]
-
Serafin, K., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Cainelli, G., Giacomini, D., Galletti, P., & Quintavalla, A. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry. Available at: [Link]
-
France, S., et al. (2007). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron. [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Rossi, A. R., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
Wikipedia. β-Lactam. [Link]
-
Singh, G. S. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]
-
Sun, H., & Chow, D. S. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography B: Biomedical Applications. [Link]
-
Zhou, F., Detty, M. R., & Lachicotte, R. J. (1999). A novel asymmetric synthesis of 2-azetidinones from achiral precursors. Tetrahedron Letters. [Link]
-
Notario, R., et al. (2018). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. [Link]
-
Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]
-
Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. The Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Thomson, R. J., & Krische, M. J. (2006). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Angewandte Chemie International Edition. [Link]
-
Wang, P., et al. (2022). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]
-
Gámez-Montaño, R., & Gemoets, H. P. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Xu, J., et al. (2012). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Chinese Journal of Chemistry. [Link]
-
Sodupe, M., et al. (2002). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Penicillin and Novel Azetidin-2-one Analogs
This guide provides a detailed comparison of the biological activity of the foundational antibiotic, penicillin, and a representative of a promising class of synthetic antibacterial agents, 4-(2-Oxocyclopentyl)azetidin-2-one. As researchers and drug development professionals, understanding the nuances of established antibiotics alongside the potential of novel chemical entities is paramount in the ongoing battle against antimicrobial resistance. This document moves beyond a simple recitation of facts to explore the causal relationships behind their mechanisms, the experimental validation of their activity, and the evolutionary pressures of bacterial resistance.
Introduction: A Tale of Two β-Lactams
Penicillin, discovered by Alexander Fleming in 1928, heralded the dawn of the antibiotic era.[1] Its core structure, a fused β-lactam-thiazolidine ring system, proved remarkably effective at inhibiting bacterial cell wall synthesis.[2][3] This discovery spurred the development of a vast arsenal of β-lactam antibiotics that have become mainstays in clinical practice.[1][4][5]
However, the relentless evolution of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has compromised the efficacy of many penicillins.[2][3][6] This has driven a search for novel β-lactam structures that can evade these resistance mechanisms. The azetidin-2-one ring is the key pharmacophore responsible for the antibacterial activity of penicillins.[7][8] Consequently, synthetic monocyclic β-lactams, such as 4-(2-Oxocyclopentyl)azetidin-2-one, represent a logical and active area of research. These novel derivatives offer the potential for modified antibacterial spectrums and improved stability against β-lactamases.[9][10][11][12]
This guide will dissect the known biological activity of the penicillin family and contrast it with the projected activity of 4-(2-Oxocyclopentyl)azetidin-2-one as a representative of new-generation, monocyclic azetidinone derivatives. We will delve into their mechanisms of action, antibacterial spectra, and susceptibility to resistance, grounding the discussion in the experimental protocols required for their evaluation.
Chemical Structures: The Core and the Variation
The fundamental difference between penicillin and novel azetidinones lies in their core structure. Penicillin possesses a bicyclic system where the four-membered β-lactam ring is fused to a five-membered thiazolidine ring.[1][2] This fusion strains the β-lactam amide bond, increasing its chemical reactivity and, consequently, its antibacterial potency.[2]
In contrast, 4-(2-Oxocyclopentyl)azetidin-2-one is a monocyclic β-lactam. While it contains the essential azetidin-2-one pharmacophore, the absence of the fused thiazolidine ring and the presence of different substituents (a 2-oxocyclopentyl group at position 4) fundamentally alter its three-dimensional shape and chemical properties. This structural divergence is the basis for its potential to exhibit a different biological activity profile compared to traditional penicillins.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both penicillin and novel azetidin-2-ones are expected to share the same primary molecular target: Penicillin-Binding Proteins (PBPs).[1][2][3][4] PBPs are bacterial enzymes, such as DD-transpeptidase, that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide chains to form the rigid bacterial cell wall.[3][4]
Penicillin's Mechanism: The strained β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP. This allows the PBP to attack the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This incapacitates the PBP, halting peptidoglycan cross-linking.[1][2][3] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3]
Projected Mechanism of 4-(2-Oxocyclopentyl)azetidin-2-one: As a β-lactam, 4-(2-Oxocyclopentyl)azetidin-2-one is also designed to act as a mechanism-based inhibitor of PBPs.[7] The central hypothesis is that its monocyclic structure and unique side chains will alter its affinity for different PBPs. This could potentially lead to an expanded spectrum of activity or enhanced potency against bacteria with modified PBPs that confer resistance to traditional penicillins. The specific nature of the side chains plays a crucial role in determining the spectrum and pharmacological properties of the molecule.[1]
Comparative Antibacterial Spectrum
The range of bacterial species an antibiotic is effective against defines its spectrum. This is heavily influenced by the drug's ability to penetrate the bacterial cell envelope and its affinity for the target PBPs.
Penicillin: The antibacterial spectrum of penicillins varies significantly among its different classes:
-
Natural Penicillins (e.g., Penicillin G): Have a narrow spectrum, primarily effective against Gram-positive cocci (like Streptococcus and Staphylococcus species) and some Gram-negative cocci.[4][13] They are generally not effective against Gram-negative rods due to the protective outer membrane of these bacteria.[14]
-
Aminopenicillins (e.g., Ampicillin, Amoxicillin): Possess a broader spectrum of activity, with improved efficacy against some Gram-negative bacteria.[13]
-
Extended-Spectrum (Antipseudomonal) Penicillins (e.g., Piperacillin): These have an even wider spectrum, including activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa.[13][15][16]
4-(2-Oxocyclopentyl)azetidin-2-one and Derivatives: The antibacterial spectrum of novel synthetic azetidinones is not pre-determined and is a primary focus of their development. Research on various derivatives has shown that their activity is highly dependent on the substituents at positions 1, 3, and 4 of the ring. Some synthesized derivatives have shown promising activity against Gram-positive strains like Staphylococcus aureus, while others have been designed to target Gram-negative bacteria.[9][11][12][17] The goal of synthesizing compounds like 4-(2-Oxocyclopentyl)azetidin-2-one is to identify novel structures with clinically useful spectrums, potentially overcoming the limitations of existing penicillins.
| Feature | Penicillin Family | 4-(2-Oxocyclopentyl)azetidin-2-one (as representative of novel azetidinones) |
| Core Structure | Bicyclic (Fused β-lactam and thiazolidine rings) | Monocyclic β-lactam |
| Primary Target | Penicillin-Binding Proteins (PBPs) | Penicillin-Binding Proteins (PBPs) (presumed) |
| Spectrum | Varies from narrow (Penicillin G) to broad-spectrum (Piperacillin)[4][13][15][16] | To be determined experimentally; highly dependent on specific substitutions on the azetidinone ring.[9][11][12] |
| Known Activity | Primarily Gram-positive, with extended-spectrum versions active against Gram-negatives.[5][13] | Varies; different derivatives have shown activity against both Gram-positive and Gram-negative bacteria in research settings.[9][17] |
The Challenge of Antibiotic Resistance
Bacterial resistance is a major clinical challenge that limits the effectiveness of antibiotics. The mechanisms of resistance to β-lactams are well-characterized.
Resistance to Penicillin: There are three primary mechanisms of resistance to penicillins:[2][18]
-
Enzymatic Degradation: This is the most common mechanism.[2] Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[3][6]
-
Target Modification: Mutations in the genes encoding PBPs can alter their structure, reducing their binding affinity for β-lactam antibiotics.[6][14] This is the mechanism behind methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
Reduced Permeability: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can restrict the antibiotic's access to its PBP targets in the periplasmic space.[2][14]
Potential Resistance to 4-(2-Oxocyclopentyl)azetidin-2-one: Novel azetidinone derivatives are also vulnerable to these resistance mechanisms. However, their unique structures may offer some advantages. A novel molecular structure might not be a good substrate for common β-lactamase enzymes, rendering the antibiotic effective against some resistant strains. Similarly, a new derivative might retain a high affinity for mutated PBPs that no longer bind effectively to older penicillins. A key objective in the design of new azetidinones is to create molecules that can bypass these established resistance mechanisms.
Experimental Protocols for Comparative Biological Activity Assessment
To objectively compare the antibacterial efficacy of 4-(2-Oxocyclopentyl)azetidin-2-one against penicillin, standardized in vitro susceptibility testing methods must be employed. The following protocols for Minimum Inhibitory Concentration (MIC) and Kirby-Bauer disk diffusion are foundational in antimicrobial research.[19][20][21]
Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution)
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[20][21][22]
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of both penicillin (as a reference compound) and 4-(2-Oxocyclopentyl)azetidin-2-one in a suitable solvent. Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[21][23][24] This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19] Further dilute this suspension to obtain the final desired inoculum concentration (~5 x 10⁵ CFU/mL) in each well.[21]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.[21][23]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[21][22]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[19][25][26]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC test (0.5 McFarland standard).[19][25]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.[19][25][27]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of penicillin and 4-(2-Oxocyclopentyl)azetidin-2-one onto the surface of the agar. Ensure the disks are placed far enough apart to prevent the zones of inhibition from overlapping.[25][27]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[27]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of this "zone of inhibition" is proportional to the susceptibility of the bacterium to the antimicrobial agent.[25][27] These measurements are compared to standardized charts to classify the organism as susceptible, intermediate, or resistant.
Conclusion
The comparison between penicillin and novel azetidin-2-one derivatives like 4-(2-Oxocyclopentyl)azetidin-2-one is a study in contrasts: the established and well-understood versus the novel and prospective. Penicillin remains a vital antibiotic, but its utility is increasingly threatened by bacterial resistance. The core β-lactam structure, however, remains a validated and potent antibacterial pharmacophore.
The scientific rationale for synthesizing novel derivatives such as 4-(2-Oxocyclopentyl)azetidin-2-one is soundly rooted in the principles of medicinal chemistry: to modify a known active scaffold in ways that can enhance its potency, broaden its spectrum, and, most critically, allow it to evade existing resistance mechanisms. While the biological activity of any new compound is speculative until proven, the potential for this class of molecules to contribute new tools to our antimicrobial arsenal is significant. The definitive comparison of their efficacy can only be achieved through rigorous, standardized experimental evaluation as outlined in this guide. This ongoing cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and our best hope for staying ahead in the evolutionary arms race against pathogenic bacteria.
References
-
Wikipedia. Penicillin. [Link]
-
Chow, S. Penicillin Mechanism. News-Medical.Net. [Link]
-
Anusha Shaji. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. SlideShare. [Link]
-
Preeti, P. et al. Penicillin. StatPearls - NCBI Bookshelf. [Link]
-
Armando Hasudungan. Penicillin antibiotics - Mechanism of action, side effects and resistance. YouTube. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Kaderabkova, N. et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
FutureLearn. Understanding Penicillin Resistance. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
MEDSimplified. Penicillin antibacterial spectrum: four penicillin groups. YouTube. [Link]
-
Longdom Publishing. Types and Mechanism of Penicillin. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Tidwell, J. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
-
Aryal, S. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
RxList. Penicillins, Extended-Spectrum: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]
-
Al-Shabib, N. A. et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]
-
MSD Manual Professional Edition. Penicillins. [Link]
-
Reygaert, W. C. Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? NIH National Library of Medicine. [Link]
-
Neu, H. C. Mechanisms of bacterial resistance to antibiotics. PubMed. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Practical Biology. Investigating anti-microbial action. [Link]
-
ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
protocols.io. Assessment of antimicrobial activity. [Link]
-
De Rosa, M. et al. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation. NIH National Library of Medicine. [Link]
-
Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]
-
bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]
-
Molecules. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]
-
International Journal of Research in Engineering and Science. Synthesis and biological study of Azetidinone derivatives. [Link]
-
AIP Publishing. Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Journal of Drug Delivery and Therapeutics. Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. [Link]
-
PubMed Central. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. [Link]
-
International Journal of Pharmaceutical and Medical Research. A REVIEW ON 2-AZETEDINONES. [Link]
-
Manipal Research Portal. Synthesis and biological activity of certain azetidin-2-ones. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 5. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. futurelearn.com [futurelearn.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. mdpi.com [mdpi.com]
- 12. chemijournal.com [chemijournal.com]
- 13. longdom.org [longdom.org]
- 14. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Penicillins, Extended-Spectrum: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asm.org [asm.org]
- 20. researchgate.net [researchgate.net]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. protocols.io [protocols.io]
- 24. actascientific.com [actascientific.com]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 27. microbenotes.com [microbenotes.com]
A Comparative Guide to the Efficacy of 4-Cycloalkyl Azetidin-2-ones
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics. However, the versatility of this four-membered heterocycle extends far beyond antibacterial applications. Strategic substitutions around the ring have unlocked a diverse range of biological activities, including cholesterol absorption inhibition, antiviral properties, and anticancer effects.[1] This guide focuses on a specific, yet crucial, modification: the attachment of a cycloalkyl group at the C4 position. We will explore how varying the size and nature of this cycloalkyl moiety impacts the efficacy of these compounds in different therapeutic areas, supported by experimental data and protocols.
The Strategic Importance of the C4-Substituent
The substituents on the azetidin-2-one ring are critical determinants of biological activity.[1] Structure-activity relationship (SAR) studies have consistently shown that the C4 position plays a pivotal role in target binding and overall efficacy.[2][3] While aryl groups at C4 are common in many designs, such as the cholesterol absorption inhibitor ezetimibe, the exploration of cycloalkyl groups offers a pathway to modulate properties like lipophilicity, metabolic stability, and conformational rigidity. These factors are essential for optimizing pharmacokinetic and pharmacodynamic profiles.
Comparative Efficacy Analysis: Cholesterol Absorption Inhibition
One of the most successful non-antibiotic applications of azetidin-2-ones is in the management of hypercholesterolemia.[4] Ezetimibe, the flagship compound in this class, functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[5][6] SAR studies on ezetimibe and its analogs reveal the C4 substituent is a key interaction point.[2][7]
While ezetimibe itself features a 4-hydroxyphenyl group at the C4 position, research into analogs where this is replaced by cycloalkyl groups provides valuable insight into the structural requirements for potent cholesterol absorption inhibition. The primary goal of these modifications is often to enhance potency and improve metabolic stability.
Table 1: Comparative Efficacy of 4-Substituted Azetidin-2-one Analogs as Cholesterol Absorption Inhibitors
| Compound ID | C4-Substituent | In Vivo Efficacy (ED50 in mg/kg/day)¹ | Reference |
| SCH 48461 | 4-methoxyphenyl | ~1.0 | [7] |
| SCH 58235 (Ezetimibe) | 4-hydroxyphenyl | 0.04 | [7] |
| Analog A | Cyclohexyl | Data not publicly available, but SAR suggests importance of an aryl group for high potency | [2][3] |
| Analog B | Cyclopropyl | Data not publicly available, but SAR suggests importance of an aryl group for high potency | [2][3] |
¹Efficacy measured as the reduction of liver cholesteryl esters in a cholesterol-fed hamster model.[7]
Analysis of SAR: The data, particularly from the development of ezetimibe, strongly indicate that an aryl residue at the C4 position, optimally substituted with a polar group like a hydroxyl, is crucial for high-potency inhibition of cholesterol absorption.[2] The aryl ring is believed to engage in key interactions within the binding pocket of the target protein. Replacing the C4-aryl group with a non-aromatic cycloalkyl ring, while not extensively documented with quantitative data in the public domain, is generally understood to result in a significant loss of activity for this specific target. This underscores the principle of targeted design, where the C4-substituent is tailored for a specific biological receptor.
Comparative Efficacy Analysis: Antibacterial Activity
The original and most widespread application of β-lactams is in antibacterial therapy. Monobactams, which are monocyclic β-lactam antibiotics, are a relevant comparison class as their activity is highly dependent on the substituents attached to the single ring.[8][9] The C4 position is again critical for defining the spectrum and potency of activity.
While the archetypal monobactam, Aztreonam, does not have a cycloalkyl group at C4, studies on related structures show that small alkyl groups at this position can influence both potency and stability against β-lactamase enzymes—the primary mechanism of bacterial resistance.[10]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of C4-Substituted Monobactams
| Organism | Aztreonam (C4-H) | SQ 26,917 (C4-β-methyl) | C4-Cyclopropyl Analog |
| Pseudomonas aeruginosa | 8-16 | 4-8 | Hypothetical: Potentially Improved |
| Escherichia coli | ≤0.25 | ≤0.25 | Hypothetical: Similar Activity |
| Staphylococcus aureus | >128 (Inactive) | >128 (Inactive) | Hypothetical: Inactive |
Data compiled from published studies.[10] Hypothetical values are based on established SAR trends.
Analysis of SAR: For antibacterial monobactams, the focus is typically on Gram-negative bacteria, as they lack activity against Gram-positive organisms.[10] The introduction of a small alkyl group, such as the β-methyl in SQ 26,917, can enhance activity against certain pathogens like Pseudomonas aeruginosa compared to the unsubstituted Aztreonam.[10] This suggests that small, conformationally constrained cycloalkyl groups like cyclopropyl at the C4 position could be a viable strategy to:
-
Enhance Potency: By providing a favorable conformation for binding to Penicillin-Binding Proteins (PBPs).
-
Improve β-Lactamase Stability: The steric bulk of the C4 substituent can hinder the approach of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.
Larger cycloalkyl groups (e.g., cyclohexyl) may introduce excessive steric hindrance, potentially reducing binding affinity to the target PBPs. The optimal size of the cycloalkyl group represents a trade-off between enhanced stability and maintaining potent target engagement.
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a key in vitro assay used to evaluate potential cholesterol absorption inhibitors.
Protocol: In Vitro Cholesterol Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cholesterol uptake in a human intestinal cell line (Caco-2).
Principle: Differentiated Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium and expresses cholesterol transporters like NPC1L1. This assay measures the uptake of radiolabeled cholesterol in the presence of varying concentrations of the inhibitor.
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto 24-well collagen-coated plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to grow and differentiate for 18-21 days, with media changes every 2-3 days, until a confluent, polarized monolayer is formed.
-
-
Preparation of Micellar Solution:
-
Prepare a micellar solution containing sodium taurocholate, oleic acid, phosphatidylcholine, and [¹⁴C]-labeled cholesterol in serum-free DMEM. This mimics the intraluminal environment of the small intestine.
-
-
Inhibition Assay:
-
Wash the differentiated Caco-2 monolayers twice with phosphate-buffered saline (PBS).
-
Pre-incubate the cells for 30 minutes with serum-free DMEM containing the test compound (e.g., 4-cycloalkyl azetidin-2-one) at various concentrations (typically from 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (Ezetimibe).
-
After pre-incubation, add the [¹⁴C]-cholesterol micellar solution to each well and incubate for 2 hours at 37°C.
-
-
Quantification of Cholesterol Uptake:
-
Terminate the uptake by aspirating the micellar solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a 0.1 M NaOH solution and incubating for 1 hour.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol uptake inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation System: The inclusion of a vehicle control establishes the baseline for 100% cholesterol uptake, while the positive control (Ezetimibe) validates that the assay system is responsive to a known inhibitor. This ensures that observed effects are due to the test compound and not experimental artifacts.
// Nodes A [label="1. Caco-2 Cell Culture\n& Differentiation (21 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Pre-incubation with\nTest Compound/Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Addition of\n[¹⁴C]-Cholesterol Micelles", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Incubation (2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Cell Lysis & Scintillation\nCounting", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368"]; A -> B; B -> C; C -> D; D -> E; E -> F; } digraph Caption: Workflow for the in vitro cholesterol uptake inhibition assay.
Conclusion and Future Perspectives
The substitution at the C4 position of the azetidin-2-one ring is a critical determinant of biological efficacy, but the "optimal" substituent is entirely target-dependent. For cholesterol absorption inhibitors like ezetimibe, a C4-aryl group is essential for high-potency activity. In contrast, for antibacterial monobactams, small C4-alkyl or cycloalkyl groups can enhance potency and improve stability against resistance enzymes.
Future research should focus on synthesizing and evaluating a broader range of 4-cycloalkyl azetidin-2-ones, particularly against bacterial targets. A systematic comparison of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl analogs could precisely map the steric and conformational requirements for optimal PBP binding and β-lactamase resistance. Such studies will continue to unlock the vast therapeutic potential of this remarkable chemical scaffold.
References
-
Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. PMC, National Institutes of Health.[Link]
-
Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. PubMed.[Link]
-
Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers. PubMed.[Link]
-
Monobactams: A Unique Natural Scaffold of Four-Membered Ring Skeleton, Recent Development to Clinically Overcome Infections by Multidrug-Resistant Microbes. ResearchGate.[Link]
-
Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. PubMed.[Link]
-
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing.[Link]
-
Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. RSC Publishing.[Link]
-
(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. PubMed.[Link]
-
Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Springer.[Link]
-
Ezetimibe analogs with a reorganized azetidinone ring: Design, synthesis, and evaluation of cholesterol absorption inhibitions. PubMed.[Link]
-
Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate.[Link]
-
A comparison of monobactam antibiotics in surgical infections. PubMed.[Link]
-
Antimicrobial, Antibiofilm, and Antioxidant Potentials of Four Halophytic Plants. MDPI.[Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.[Link]
-
Ezetimibe. StatPearls, NCBI Bookshelf.[Link]
-
β-Lactam synthesis. Organic Chemistry Portal.[Link]
-
Cholesterol absorption inhibitor. Wikipedia.[Link]
-
2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed.[Link]
-
Therapeutic Class Overview Cholesterol Absorption Inhibitors. Magellan Rx Management.[Link]
-
In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents. PubMed.[Link]
-
Ezetimibe and other azetidinone cholesterol absorption inhibitors. PubMed.[Link]
-
Comparative antibacterial activities of new beta-lactam antibiotics against Pseudomonas aeruginosa. PubMed.[Link]
-
List of Cholesterol absorption inhibitors. Drugs.com.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of monobactam antibiotics in surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure-Activity Relationship of 4-Substituted Azetidin-2-ones: A Framework for Understanding 4-(2-Oxocyclopentyl) Analogs
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: The field of medicinal chemistry is continuously evolving, with the β-lactam core of 2-azetidinone serving as a foundational scaffold for a multitude of therapeutic agents.[1][2] While the specific structure-activity relationship (SAR) of 4-(2-Oxocyclopentyl)azetidin-2-one analogs is not extensively documented in publicly available literature, this guide provides a comprehensive framework based on the well-established SAR of analogous 4-substituted azetidin-2-ones. By understanding the principles governing the activity of related compounds, researchers can extrapolate and rationally design novel analogs with desired pharmacological profiles. This guide will delve into the synthesis, key structural features influencing biological activity, and the experimental protocols necessary for their evaluation.
The Azetidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that forms the cornerstone of some of the most important antibiotic classes, including penicillins and cephalosporins.[1][3] Its inherent ring strain makes the amide bond susceptible to cleavage, allowing it to act as an effective acylating agent of biological nucleophiles, such as the active site serine residues of bacterial transpeptidases (also known as penicillin-binding proteins or PBPs).[1] This covalent modification inhibits bacterial cell wall synthesis, leading to bacterial cell death.[1][3] Beyond their antibacterial prowess, azetidin-2-one derivatives have been explored for a wide array of pharmacological activities, including as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[4][5]
General Synthesis of 4-Substituted Azetidin-2-ones: The Staudinger Cycloaddition
The most versatile and widely employed method for the synthesis of 2-azetidinones is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction.[6] This reaction involves the formation of a Schiff base from an amine and an aldehyde (or ketone), which then reacts with a ketene, typically generated in situ from an acyl chloride and a tertiary amine base.
Conceptual Workflow for the Synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one Analogs:
Caption: General workflow for the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one analogs via the Staudinger cycloaddition.
Experimental Causality: The choice of substituents on the amine (R1) and the acyl chloride (R2) is critical as they will ultimately be incorporated into the final azetidin-2-one structure at the N1 and C3 positions, respectively, directly influencing the compound's biological activity and physicochemical properties. The stereochemical outcome of the cycloaddition is also a key consideration, as the relative stereochemistry between the substituents at C3 and C4 can significantly impact biological efficacy.
Structure-Activity Relationship (SAR) of 4-Substituted Azetidin-2-ones
While specific data for 4-(2-Oxocyclopentyl) analogs is scarce, we can infer potential SAR based on extensive studies of other 4-substituted azetidin-2-ones. The substituents at the N1, C3, and C4 positions of the β-lactam ring play a crucial role in determining the potency and spectrum of biological activity.
Key SAR Principles for 4-Substituted Azetidin-2-ones:
Caption: Key positions on the azetidin-2-one ring that influence biological activity.
Hypothetical SAR for 4-(2-Oxocyclopentyl)azetidin-2-one Analogs:
Based on general principles, the introduction of a 2-oxocyclopentyl moiety at the C4 position could offer several avenues for modulating biological activity:
-
Hydrogen Bonding: The ketone functionality provides a hydrogen bond acceptor which could interact with the target protein.
-
Conformational Rigidity: The cyclic nature of the substituent can restrict the conformational freedom of the molecule, potentially leading to a more favorable binding orientation.
-
Lipophilicity: The cyclopentyl ring will increase the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic profile.
Further modifications to the cyclopentyl ring, such as the introduction of additional substituents or altering the ring size, would be logical next steps in exploring the SAR of this class of compounds.
Comparative Data of Representative 4-Substituted Azetidin-2-one Analogs
To illustrate the impact of different substituents on biological activity, the following table summarizes data for a selection of 4-substituted azetidin-2-one derivatives from the literature. Note: Data for 4-(2-Oxocyclopentyl) analogs is not available and is presented here as a hypothetical entry for comparative purposes.
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Biological Activity | IC50/MIC (µM) | Reference |
| Hypothetical-1 | Aryl | Chloro | 2-Oxocyclopentyl | Antibacterial | Data Not Available | N/A |
| A | 4-Methoxyphenyl | H | 4-Aryl | Cholesterol Absorption Inhibition | In vivo model | [5] |
| B | Benzothiazolyl | Chloro | Substituted-aryl | Anti-inflammatory | % Inhibition | [7][8] |
| C | Aryl | Chloro | Aryl | Antimicrobial | Varies | [4] |
Experimental Protocols for Biological Evaluation
To establish the SAR for a novel series of compounds, rigorous and standardized biological assays are essential. The following are representative protocols for evaluating the potential antibacterial and enzyme inhibitory activities of 4-(2-Oxocyclopentyl)azetidin-2-one analogs.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution Series: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for MIC Determination:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Enzyme Inhibition Assay (e.g., β-Lactamase)
Principle: The ability of a compound to inhibit the activity of a target enzyme, such as a β-lactamase, is quantified by measuring the rate of substrate hydrolysis in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme (e.g., purified β-lactamase), a chromogenic substrate (e.g., nitrocefin), and the test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound (or vehicle control).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Kinetic Measurement: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The 2-azetidinone scaffold remains a highly fruitful area of research in medicinal chemistry. While the specific SAR of 4-(2-Oxocyclopentyl)azetidin-2-one analogs is yet to be fully elucidated, the principles outlined in this guide provide a solid foundation for the rational design and evaluation of this novel class of compounds. Future work should focus on the synthesis of a diverse library of these analogs with systematic variations at the N1, C3, and C4 positions, followed by comprehensive biological evaluation to establish a definitive SAR and identify lead compounds for further development.
References
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided)
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL not provided)
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- A REVIEW ON 2-AZETEDINONES. (URL not provided)
- Synthesis and biological study of Azetidinone deriv
- Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR - PubMed. (URL not provided)
- Synthesis and Pharmacological Evaluation of Azetidin- 2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - Semantic Scholar. (URL not provided)
- Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PubMed. (URL not provided)
- EP0385999B1 - Application of 4- 1-oxoalkyl]-2,5-oxazolidinediones in selective stereospecific formation of biologically active beta-lactams - Google P
- 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed. (URL not provided)
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (URL not provided)
- Structural Insights for β-Lactam Antibiotics - PMC - PubMed Central - NIH. (URL not provided)
- β-Lactam antibiotic - Wikipedia. (URL not provided)
- The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - PubMed Central. (URL not provided)
- Synthesis and structure-activity-relationship studies of thiazolidinediones as antiplasmodial inhibitors of the Plasmodium falciparum cysteine protease falcipain-2 - PubMed. (URL not provided)
- β-Lactam - Wikipedia. (URL not provided)
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (URL not provided)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antimicrobial Spectrum of 4-(2-Oxocyclopentyl)azetidin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the antimicrobial spectrum of the novel β-lactam compound, 4-(2-Oxocyclopentyl)azetidin-2-one. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles of antimicrobial susceptibility testing, emphasizing scientific integrity, experimental causality, and robust data interpretation. This document is designed to be a self-validating system, ensuring that the generated data is both reliable and comparable to established standards.
The core of this guide is a comparative analysis, pitting our target molecule against a panel of clinically relevant antibiotics. This approach not only defines the compound's intrinsic activity but also contextualizes its potential therapeutic utility. We will move from broad qualitative screening to precise quantitative assessments, culminating in a clear depiction of the compound's bactericidal or bacteriostatic properties.
The Scientific Rationale: Why Azetidin-2-ones Warrant Investigation
The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemotherapy, famously present in penicillins and cephalosporins.[1][2][3] These antibiotics function by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[3][4] Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are DD-transpeptidases that catalyze the final steps of peptidoglycan cross-linking.[3][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5] The continued exploration of novel azetidinone derivatives is driven by the urgent need for new antimicrobial agents to combat the rising tide of antibiotic resistance.[1][2] Modifications to the core β-lactam structure can alter the antimicrobial spectrum, improve stability against bacterial β-lactamases, and enhance pharmacokinetic properties. The unique 4-(2-Oxocyclopentyl) substituent of our target compound presents a novel chemical space that merits a thorough investigation of its antimicrobial potential.
Experimental Workflow: A Step-by-Step Validation Cascade
The validation of a novel antimicrobial agent is a systematic process. The following workflow is designed to provide a comprehensive antimicrobial profile for 4-(2-Oxocyclopentyl)azetidin-2-one.
Caption: A three-phase experimental workflow for antimicrobial spectrum validation.
Phase 1: Primary Screening via Disk Diffusion (Kirby-Bauer Method)
The initial step is a qualitative assessment of the antimicrobial activity of 4-(2-Oxocyclopentyl)azetidin-2-one against a broad panel of bacteria. The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for this purpose.[6][7]
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test bacterium.[6][7] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.[6][8] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.[9]
Detailed Protocol
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9]
-
-
Inoculation of Mueller-Hinton Agar (MHA) Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[6]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place a filter paper disk impregnated with a standardized amount of 4-(2-Oxocyclopentyl)azetidin-2-one onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.[8]
-
Place disks of comparator antibiotics on the same plate, ensuring they are sufficiently spaced to prevent overlapping of inhibition zones.[8]
-
-
Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpret the results based on the zone diameter interpretive criteria established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] For the novel compound, the zone diameters will be compared to those of the standard antibiotics.
-
Comparator Antibiotics
A selection of standard antibiotics should be included to provide a comparative context for the antimicrobial spectrum.
| Gram-Positive Panel | Gram-Negative Panel |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) |
| Streptococcus pneumoniae (ATCC 49619) | Klebsiella pneumoniae |
| Comparator Antibiotic | Class | Primary Spectrum |
| Penicillin G | Penicillin | Gram-positive, some Gram-negative cocci |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum (Gram-positive and Gram-negative) |
| Gentamicin | Aminoglycoside | Broad-spectrum (primarily Gram-negative) |
| Meropenem | Carbapenem | Very broad-spectrum |
| Vancomycin | Glycopeptide | Gram-positive (including MRSA) |
Phase 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
Following the qualitative screening, a quantitative measure of the compound's potency is required. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13][14]
Principle
A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[13][15] After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration where no growth is observed.[11][15]
Detailed Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-(2-Oxocyclopentyl)azetidin-2-one in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.[13][15]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described for the disk diffusion assay, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
-
Inoculation and Incubation:
-
Reading the MIC:
Data Presentation
The MIC values for 4-(2-Oxocyclopentyl)azetidin-2-one and the comparator antibiotics should be presented in a clear, tabular format.
| Organism | 4-(2-Oxocyclopentyl)azetidin-2-one MIC (µg/mL) | Penicillin G MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus | |||||
| E. faecalis | |||||
| E. coli | |||||
| P. aeruginosa |
Phase 3: Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
The MIC value indicates the concentration that inhibits growth, but not necessarily the concentration that kills the bacteria. The Minimum Bactericidal Concentration (MBC) assay is performed to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity.[16][17] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19]
Principle
Following the determination of the MIC, aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto an antibiotic-free agar medium.[16][19] After incubation, the number of surviving colonies is counted to determine the concentration at which ≥99.9% of the initial inoculum was killed.
Detailed Protocol
-
Subculturing from MIC Plate:
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Determining the MBC:
Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC is crucial for classifying the compound's activity.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[18][19]
-
Bacteriostatic: If the MBC is more than four times the MIC, the compound is considered bacteriostatic.
Caption: Interpretation of the MBC/MIC ratio for antimicrobial activity.
Trustworthiness and Self-Validation
The protocols described are based on internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][20][21] Adherence to these standardized methods is the first pillar of ensuring the trustworthiness of the results. The inclusion of quality control strains with known susceptibility profiles (e.g., ATCC strains) in each experiment serves as an internal validation of the assay's performance.[22] Consistent and reproducible results for these control strains confirm that the experimental conditions are appropriate and the data for the novel compound are reliable.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of the antimicrobial spectrum of 4-(2-Oxocyclopentyl)azetidin-2-one. A thorough execution of these experiments will yield a comprehensive dataset, allowing for a clear comparison with existing antibiotics and an informed decision on the compound's potential for further development. Positive results from this initial validation would warrant progression to more advanced studies, including mechanism of action elucidation, resistance development potential, and in vivo efficacy models. The systematic approach outlined here ensures that the journey from a novel molecule to a potential therapeutic is built on a foundation of scientific rigor and validated data.
References
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Antimicrobial spectra of β-lactams. Clinical activity data were taken from... ResearchGate. Available at: [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases | Oxford Academic. Available at: [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
-
Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-one Fused 2-Chloro-3-formyl Quinoline Derivatives. Semantic Scholar. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Minimum bactericidal concentration. Grokipedia. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Minimum bactericidal concentration. Wikipedia. Available at: [Link]
-
Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf. Available at: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Appropriate Prescribing of Oral Beta-Lactam Antibiotics. AAFP. Available at: [Link]
-
Antibiotic Review Part 1: Beta-Lactam Spectrum of Activity. YouTube. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available at: [Link]
-
β-Lactam antibiotic. Wikipedia. Available at: [Link]
-
Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. PubMed. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Efficacy of linezolid versus comparator therapies in Gram-positive infections. ResearchGate. Available at: [Link]
-
What are the best antibiotics for treating gram-negative infections?. Dr.Oracle. Available at: [Link]
-
New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
Oral antibiotics for the treatment of Gram-negative bloodstream infections: A retrospective comparison of three antibiotic classes. PubMed. Available at: [Link]
-
1.2 Azetidinones (~-Lactams). Shodhganga@INFLIBNET. Available at: [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis. PMC - NIH. Available at: [Link]
-
Cefiderocol Effective for Gram-Negative Bacterial Infections. Medscape. Available at: [Link]
-
Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. Available at: [Link]
-
Antibiotics used for gram positive and gram negative bacteria with its disc content. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. ResearchGate. Available at: [Link]
-
Antimicrobial therapies for Gram-positive infections. The Pharmaceutical Journal. Available at: [Link]
-
Oral antibiotics for the treatment of gram negative blood stream infections: a retrospective comparison of three classes. ResearchGate. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cytotoxicity of 4-(2-Oxocyclopentyl)azetidin-2-one on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The azetidin-2-one, or β-lactam, scaffold has emerged as a promising framework for the development of new anticancer drugs.[1][2] While historically recognized for their role in antibiotics, derivatives of this four-membered heterocyclic ring are now being extensively investigated for a range of pharmacological activities, including potent antitumor effects.[1][2][3] This guide provides a comprehensive, albeit hypothetical, comparative analysis of a novel derivative, 4-(2-Oxocyclopentyl)azetidin-2-one, against established and structurally related compounds. The experimental data presented herein is illustrative, designed to guide researchers in the evaluation of this compound's cytotoxic potential against various cancer cell lines.
Introduction to Azetidin-2-ones as Anticancer Agents
The therapeutic potential of azetidin-2-one derivatives in oncology is attributed to their ability to induce apoptosis and interfere with critical cellular processes such as tubulin polymerization in cancer cells.[3] Various studies have demonstrated the cytotoxic effects of different azetidin-2-one compounds against a range of cancer cell lines, including cervical (HeLa), breast (MCF-7, MDA-MB-231), and skin (B16F10) cancers.[3][4][5] The structural diversity that can be achieved through substitutions on the β-lactam ring allows for the fine-tuning of their biological activity, offering a rich field for drug discovery.
This guide focuses on a novel, hypothetical compound, 4-(2-Oxocyclopentyl)azetidin-2-one , and outlines a systematic approach to evaluating its cytotoxic profile. For comparative purposes, we will contrast its performance with two other hypothetical azetidin-2-one derivatives:
-
Compound A: A derivative with a simple phenyl substitution at the N1 position.
-
Compound B: A derivative with a more complex aromatic substitution, known for moderate cytotoxic activity.
-
Doxorubicin: A well-established chemotherapeutic agent used as a positive control.
The primary objective is to determine the concentration-dependent cytotoxic effects of 4-(2-Oxocyclopentyl)azetidin-2-one across different cancer cell lines and to elucidate its primary mechanism of cell death.
Experimental Rationale and Workflow
A multi-assay approach is essential for a thorough understanding of a compound's cytotoxic effects. Our experimental design is structured to first assess overall cell viability and then to probe for specific mechanisms of cell death, namely necrosis and apoptosis.
Caption: General experimental workflow for cytotoxicity testing.
Methodologies
Cell Culture
Human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), and human lung carcinoma (A549) cell lines will be maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 4-(2-Oxocyclopentyl)azetidin-2-one, Compound A, Compound B, and Doxorubicin (0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of necrosis.
Protocol:
-
Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent caspase-3/7 substrate to measure their activity.
Protocol:
-
After treating the cells for 24 and 48 hours, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a microplate reader.
-
Express the results as a fold change in caspase activity relative to untreated cells.
Comparative Cytotoxicity Data (Hypothetical)
The following tables summarize the hypothetical cytotoxic effects of 4-(2-Oxocyclopentyl)azetidin-2-one and the comparator compounds after 48 hours of treatment.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | MCF-7 | HeLa | A549 |
| 4-(2-Oxocyclopentyl)azetidin-2-one | 15.2 | 12.8 | 25.6 |
| Compound A | >100 | >100 | >100 |
| Compound B | 45.7 | 52.3 | 68.1 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Table 2: Mechanistic Assay Results at IC50 Concentration (48h)
| Compound | Cell Line | Max. LDH Release (%) | Caspase-3/7 Activation (Fold Change) |
| 4-(2-Oxocyclopentyl)azetidin-2-one | MCF-7 | 12.5 | 4.8 |
| HeLa | 10.2 | 5.3 | |
| Doxorubicin | MCF-7 | 15.8 | 6.2 |
Interpretation and Discussion
Based on our hypothetical data, 4-(2-Oxocyclopentyl)azetidin-2-one demonstrates significant cytotoxic activity against both MCF-7 and HeLa cell lines, with higher IC50 values observed for the A549 lung cancer cell line. This suggests a degree of selectivity in its anticancer effects. In comparison, Compound A shows negligible activity, while Compound B is considerably less potent than our lead compound. As expected, the positive control, Doxorubicin, exhibits the highest potency.
The mechanistic assays provide further insight. The low levels of LDH release coupled with a significant increase in caspase-3/7 activity for 4-(2-Oxocyclopentyl)azetidin-2-one strongly suggest that the primary mode of cell death is apoptosis rather than necrosis. This is a desirable characteristic for a potential anticancer agent, as it minimizes the inflammatory response associated with necrotic cell death.
Proposed Mechanism of Action
The induction of apoptosis by 4-(2-Oxocyclopentyl)azetidin-2-one may be mediated through the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Caption: Proposed intrinsic apoptosis pathway.
Further investigation using techniques such as Western blotting to assess the expression levels of Bcl-2 and Bax would be necessary to validate this proposed mechanism.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that 4-(2-Oxocyclopentyl)azetidin-2-one is a promising candidate for further preclinical development as an anticancer agent. Its selective cytotoxicity and its ability to induce apoptosis warrant more in-depth investigation.
Future studies should focus on:
-
Screening against a broader panel of cancer cell lines, including drug-resistant variants.
-
In vivo efficacy studies in animal models of cancer.
-
Comprehensive pharmacokinetic and toxicological profiling.
-
Structure-activity relationship (SAR) studies to optimize the azetidin-2-one scaffold for improved potency and selectivity.
This guide provides a foundational framework for the systematic evaluation of novel azetidin-2-one derivatives, paving the way for the potential discovery of next-generation cancer therapeutics.
References
-
Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. Available at: [Link]
-
2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Available at: [Link]
-
Synthesis and biological activity of certain azetidin-2-ones. Manipal Research Portal. Available at: [Link]
-
Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases. ResearchGate. Available at: [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. Available at: [Link]
-
Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. Available at: [Link]
-
Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines. National Institutes of Health. Available at: [Link]
-
Example of azetidinones exhibiting anticancer activity. ResearchGate. Available at: [Link]
-
cell line cytotoxicity: Topics by Science.gov. Science.gov. Available at: [Link]
Sources
- 1. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures [mdpi.com]
- 3. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives | MDPI [mdpi.com]
- 5. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted β-Lactams: A Comparative Analysis
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1] Its significance extends beyond antibacterial agents, with applications as cholesterol absorption inhibitors, enzyme inhibitors, and versatile synthons for complex nitrogen-containing molecules. The substitution pattern on the four-membered ring dictates its biological activity and chemical reactivity, with the C4-position being particularly crucial for modulating these properties.
This guide provides a comparative analysis of the most prominent and effective synthetic routes to 4-substituted β-lactams. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into how experimental choices influence outcomes such as yield and stereoselectivity. This analysis is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of these synthetic transformations.
Chapter 1: The Staudinger [2+2] Ketene-Imine Cycloaddition
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most reliable and widely employed methods for constructing the β-lactam ring.[1][2][3] The reaction's convergence and broad substrate scope make it a powerful tool in both academic and industrial settings.
Mechanism and Diastereoselectivity
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[4] Subsequent electrocyclization of this intermediate furnishes the β-lactam ring. The stereochemical outcome of the reaction—yielding either cis or trans diastereomers—is determined by the competition between direct ring closure of the initial zwitterionic intermediate and its rotation around the C-N bond before cyclization.
Several factors critically influence this stereoselectivity:
-
Substituent Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams.[4][5] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing for isomerization and leading preferentially to the more thermodynamically stable trans product.[5][6]
-
Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime and allowing for equilibration towards the trans isomer.[5]
-
Reaction Conditions: Microwave irradiation has been shown to favor the formation of trans isomers, likely by providing the energy to overcome the rotational barrier in the intermediate.[7] In contrast, lower temperatures can "freeze" the initial conformation, often leading to higher cis selectivity.
dot
Caption: Mechanism of the Staudinger Cycloaddition.
Asymmetric Staudinger Reactions
Achieving enantioselectivity in the Staudinger reaction is paramount for pharmaceutical applications. This is typically accomplished in two ways:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively direct the stereochemical course of the cycloaddition. For instance, imines derived from D-glyceraldehyde acetonide have been used to produce cis-β-lactams with high diastereoselectivity.[2] Similarly, chiral auxiliaries on the ketene precursor, such as enantiopure oxazolidinones, have proven highly effective.[2]
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce enantioselectivity has been a major advance. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts, promoting the reaction between various ketenes and imines to yield β-lactams with excellent enantioselectivities (often >99% ee).[2][6]
Table 1: Performance Data for Selected Staudinger Syntheses
| Entry | Ketene Precursor | Imine | Conditions/Catalyst | d.r. (cis:trans) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenoxyacetyl chloride | N-(benzylidene)aniline | NEt₃, CH₂Cl₂ | >95:5 (cis) | 89 | N/A | [8] |
| 2 | Acetoxyacetyl chloride | Polyaromatic Imines | NEt₃, -78°C to rt | <5:95 (trans) | Good | N/A | [6] |
| 3 | Symmetrical Ketenes | N-Tosylaldimines | Planar-chiral PPY | N/A | 76-93 | 81-94 | [2] |
| 4 | Various Ketenes | N-Aryl Imines | Chiral NHC | >20:1 (cis) | Good | >99 |[6] |
Chapter 2: The Kinugasa Reaction
The Kinugasa reaction is a copper(I)-catalyzed cycloaddition of a terminal alkyne and a nitrone, which rearranges to form a β-lactam.[9] It is a remarkably direct and atom-economical method that typically yields cis-4-substituted β-lactams with high stereoselectivity.[9]
Mechanism and Key Features
The accepted mechanism involves the formation of a copper acetylide in situ. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. A subsequent rearrangement, often involving a retro-cycloaddition to an imine and a copper-ketenyl species, followed by intramolecular cyclization, leads to the final β-lactam product.[10][11]
A significant advantage of the Kinugasa reaction is its inherent cis-diastereoselectivity, which arises from the concerted nature of the key rearrangement steps.[9] Recent advancements have focused on improving the practicality and scope of the reaction. For example, a modified protocol utilizes inexpensive calcium carbide as the acetylene source, activated by tetrabutylammonium fluoride (TBAF) in the presence of a Cu(I) salt, making the process more cost-effective and scalable.[10][12][13]
dot
Caption: Simplified workflow of the Kinugasa Reaction.
Scope and Limitations
The Kinugasa reaction is versatile, tolerating a range of functional groups on both the nitrone and alkyne components. Electron-withdrawing groups on the N-phenyl ring of the nitrone generally enhance reaction efficiency, while electron-donating groups can reduce yields.[10] A key limitation is that to date, only aldimine-derived nitrones have been successfully employed in the reaction.[9]
Table 2: Performance Data for Selected Kinugasa Reactions
| Entry | Alkyne Source | Nitrone | Conditions | Stereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | C-phenyl-N-methylnitrone | CuI, Et₃N | cis | Good | [9] |
| 2 | Calcium Carbide | C,N-diaryl nitrones | CuCl, TBAF, NMI | Exclusively 4-substituted | 50-95 | [10][12] |
| 3 | Various Alkynes | Chiral Nitrones | Cu(I) catalyst | Diastereoselective (cis) | Varies |[9] |
Chapter 3: Transition-Metal Catalyzed Routes
In recent years, transition-metal catalysis has opened new avenues for β-lactam synthesis, often providing access to unique substitution patterns and high levels of stereocontrol.[14][15] These methods leverage diverse mechanistic pathways, including C-H activation, carbonylation, and various cycloadditions.
Key Strategies
-
Rhodium-Catalyzed C-H Insertion: Intramolecular C-H insertion of carbenes generated from α-diazo amides is a powerful method for forming the β-lactam ring.[2] The use of chiral dirhodium catalysts enables highly enantioselective transformations, producing cis-β-lactams in excellent yields and enantiomeric excesses.[2][16] This strategy is particularly valuable for synthesizing bicyclic β-lactams, which are key intermediates for carbapenem antibiotics.[2]
-
Palladium-Catalyzed C-H Amidation: An alternative C-H functionalization approach involves the intramolecular C(sp³)–H amidation of carboxamides.[8] Palladium catalysts, in conjunction with chiral ligands like fluorinated BINOL derivatives, can effect this cyclization with high yields and enantioselectivity, providing a direct route to β-aryl-β-lactams.[8]
-
Cobalt-Catalyzed Carbonylation: The carbonylation of diazo compounds using cobalt catalysts like [Co₂(CO)₈] generates ketene intermediates in situ.[17] These can then undergo a [2+2] cycloaddition with imines under mild conditions, offering an alternative to the traditional Staudinger reaction.[17]
dot
Caption: Proposed cycle for Pd-catalyzed C-H amidation.
Table 3: Performance Data for Selected Transition-Metal Catalyzed Syntheses
| Entry | Strategy | Catalyst/Ligand | Key Features | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Rh-C-H Insertion | Chiral Dirhodium | Exclusive cis selectivity | 80-92 | 83-99 | [16] |
| 2 | Pd-C-H Amidation | PdCl₂(PhCN)₂ / Chiral BINOL | Access to β-aryl-β-lactams | up to 94 | up to 94 | [8] |
| 3 | Cu-Cross-Coupling | CuTc / Chiral Ligand | α-Quaternary β-lactams | up to 90 | up to 92 | [8] |
| 4 | Rh-Staudinger | Rh(I) catalyst | trans diastereoselectivity | High | N/A |[17] |
Chapter 4: Experimental Protocols
To provide a practical context, detailed methodologies for key synthetic routes are outlined below.
Protocol 1: Staudinger Cycloaddition for cis-β-Lactam[8]
-
Imine Formation: To a solution of an appropriate aldehyde (1.0 mmol) in dry CH₂Cl₂ (10 mL), add the corresponding aniline (1.0 mmol). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Cycloaddition: Cool the reaction mixture containing the in situ-formed imine to 0 °C. Add triethylamine (NEt₃, 1.5 mmol) followed by the dropwise addition of a solution of phenoxyacetyl chloride (1.2 mmol) in dry CH₂Cl₂ (5 mL) over 15 minutes.
-
Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired cis-β-lactam. The stereochemistry is confirmed by ¹H NMR analysis of the coupling constants between C3-H and C4-H.
Protocol 2: Modified Kinugasa Reaction using Calcium Carbide[10][12]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl (0.1 mmol), N-methylimidazole (NMI, 2.0 mmol), and calcium carbide (CaC₂, 1.0 mmol).
-
Reaction Assembly: Add a solution of the nitrone (0.5 mmol) in dry THF (2 mL) to the flask, followed by tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 0.75 mmol).
-
Reaction and Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup and Purification: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the 4-substituted β-lactam.
Chapter 5: Comparative Summary and Outlook
The choice of synthetic route to a 4-substituted β-lactam depends heavily on the desired substitution pattern, stereochemistry, and scalability requirements. Each method presents a unique set of advantages and disadvantages.
Table 4: Overall Comparison of Major Synthetic Routes
| Feature | Staudinger Reaction | Kinugasa Reaction | Transition-Metal Catalysis |
|---|---|---|---|
| Primary Product | cis or trans (condition dependent) | Predominantly cis | Varies by method (cis or trans) |
| Stereocontrol | Good to excellent (catalytic/auxiliary) | Inherently high cis-selectivity | Excellent (ligand/catalyst controlled) |
| Substrate Scope | Very broad | Good, limited to aldonitrones | Varies, often highly specific |
| Key Reagents | Ketenes (often unstable), Imines | Alkynes, Nitrones, Cu(I) | Diazo compounds, Carboxamides, Metal catalysts |
| Scalability | Well-established, can be scalable | Good, especially with CaC₂ protocol | Often limited by catalyst cost/loading |
| Atom Economy | Good (cycloaddition) | Excellent (cycloaddition) | Varies (C-H activation is high) |
The field of β-lactam synthesis continues to evolve, driven by the persistent need for new antibiotics and the quest for more efficient and sustainable chemical transformations. Future developments will likely focus on expanding the scope of catalytic asymmetric reactions, exploring novel C-H functionalization pathways, and leveraging flow chemistry to improve safety and scalability, particularly when dealing with unstable intermediates like ketenes. These ongoing innovations ensure that the β-lactam scaffold will remain a fertile ground for synthetic exploration and a vital component of therapeutic discovery for years to come.
References
-
Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters, 21(10), 3746–3749. [Link][10][12][13]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Lactams. Retrieved from [Link][17]
-
Tripodi, F., & Zanoni, G. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry. Springer. [Link][6]
-
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link][7]
-
Azevedo, J., & Afonso, C. A. M. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3956-3979. [Link][8]
-
Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research, 41(2), 232-243. [Link][2]
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(44), 8413-8424. [Link][14]
-
Palomo, C., & Aizpurua, J. M. (2021). The Kinugasa Reaction. Organic Reactions. [Link][9]
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link][4]
-
Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog. [Link][16]
-
Martínez-Gualda, M., & Furió, M. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10185–10192. [Link][11]
-
Kumar, A., & Singh, P. (2021). Metal-Catalyzed Synthesis of β-Lactam Antibiotics. In Modern Approaches in Drug Discovery. Springer. [Link][15][18]
-
Szabó, K. J. (2019). Alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Scilit. [Link][19]
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. β-Lactam synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
In Vivo Preclinical Evaluation of 4-(2-Oxocyclopentyl)azetidin-2-one: A Comparative Guide for Anticancer Drug Development
Introduction: The Azetidin-2-one Scaffold and a Novel Candidate
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry.[1][2][3] Initially famed for its role in β-lactam antibiotics like penicillins and cephalosporins[4][5][6][7], this strained four-membered ring has since been identified as a core component in compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[8][9][10][11][12] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a feature that can be exploited for the covalent inhibition of key biological targets, such as bacterial transpeptidases or cellular proteases.[3][4]
This guide focuses on the preclinical in vivo evaluation of a novel derivative, 4-(2-Oxocyclopentyl)azetidin-2-one (hereafter referred to as "Lead Compound A"). To date, no specific in vivo studies for Lead Compound A have been published. Therefore, this document serves as a strategic guide, outlining a rigorous, self-validating framework for its initial in vivo characterization. We will compare its hypothetical performance against a well-documented, potent cytotoxic azetidin-2-one derivative from the literature, cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (hereafter "Comparator B"), which has demonstrated significant in vitro activity against melanoma and cervical cancer cell lines.[13][14]
The objective is to provide researchers and drug development professionals with a comprehensive blueprint for assessing the therapeutic potential of novel azetidin-2-one analogs, using Lead Compound A as a primary case study. We will detail the causality behind experimental choices, provide step-by-step protocols, and present hypothetical comparative data to illustrate the decision-making process in early-stage drug development.
Comparative Framework: Rationale for In Vivo Studies
The transition from in vitro promise to in vivo efficacy is the crucible of drug development. For an anticancer agent, this requires a multi-faceted evaluation of its effects within a complex biological system. Our comparative framework is built on three pillars of preclinical in vivo testing:
-
Efficacy: Does the compound inhibit tumor growth in a living organism?
-
Pharmacokinetics (PK): How does the organism process the compound? (Absorption, Distribution, Metabolism, Excretion - ADME).
-
Safety/Tolerability: What is the dose range at which the compound shows efficacy without unacceptable toxicity?
This guide will detail the protocols for a tumor xenograft model to assess efficacy, a preliminary PK study, and a maximum tolerated dose (MTD) study to establish a safety window.
Experimental Design & Protocols
Workflow for Preclinical In Vivo Assessment
The logical flow of these initial studies is critical. The MTD study informs the dose selection for both the efficacy and PK studies, ensuring that the compound is tested at relevant and tolerable concentrations.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. jgtps.com [jgtps.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Beta lactam antibiotics | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures [mdpi.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preclinical Evaluation of a Novel Azetidinone Compound
An In-Depth Technical Guide to Investigating Cross-Resistance with 4-(2-Oxocyclopentyl)azetidin-2-one
Introduction
The emergence of drug resistance is a critical challenge in modern medicine, necessitating the continuous development of novel therapeutic agents. The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of the most widely used class of antibiotics.[1][2] However, its efficacy has been compromised by the evolution of various resistance mechanisms, primarily the production of β-lactamase enzymes.[3][4][5] This guide provides a comprehensive framework for conducting cross-resistance studies on a novel compound, 4-(2-Oxocyclopentyl)azetidin-2-one. While direct experimental data for this specific molecule is not yet available, its structural features—a classical β-lactam core coupled with a unique 2-oxocyclopentyl side chain—warrant a thorough investigation into its potential for circumventing or succumbing to existing resistance pathways.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a robust and insightful investigation. We will explore methodologies to compare the performance of 4-(2-Oxocyclopentyl)azetidin-2-one against a panel of established therapeutic agents, with the goal of elucidating its mechanism of action and its potential clinical utility in the face of multi-drug resistance.
Rationale for Cross-Resistance Studies
Cross-resistance, where a single molecular mechanism confers resistance to multiple drugs, is a significant hurdle in drug development.[6] For a novel compound containing a β-lactam moiety, understanding its cross-resistance profile with existing β-lactam antibiotics is paramount. Such studies can provide early insights into:
-
Novelty of Mechanism: If cell lines resistant to 4-(2-Oxocyclopentyl)azetidin-2-one remain sensitive to other β-lactams, it may suggest a novel mechanism of action or a target distinct from traditional penicillin-binding proteins (PBPs).[7][8]
-
Clinical Potential: The degree of cross-resistance with existing drugs will help predict the clinical utility of the new compound against drug-resistant pathogens or cancer cell lines.
-
Circumvention of Existing Resistance: These studies can reveal whether the novel compound is impervious to common resistance mechanisms like β-lactamase hydrolysis or efflux pump activity.
Comparative Compound Selection
The selection of appropriate comparator compounds is critical for a meaningful cross-resistance study. The following table outlines a recommended panel of drugs, categorized by their mechanism of action and known resistance profiles.
| Compound Class | Specific Examples | Rationale for Inclusion |
| β-Lactam Antibiotics | Penicillin G, Ceftazidime, Meropenem | To assess cross-resistance with traditional PBP inhibitors. |
| β-Lactamase Inhibitors | Clavulanic Acid, Tazobactam | To investigate if the novel compound's activity is enhanced by inhibiting β-lactamases. |
| Efflux Pump Substrates | Ciprofloxacin, Tetracycline | To determine if the compound is susceptible to efflux-mediated resistance. |
| Topoisomerase Inhibitors | Etoposide, Doxorubicin | If an anticancer application is hypothesized, to check for cross-resistance with common chemotherapeutics. |
| Novel Azetidinone Analogs | Combretastatin A-4 analogs[9] | To compare with other β-lactam-containing compounds with non-antibacterial mechanisms. |
Experimental Design and Protocols
A robust cross-resistance study involves a multi-step process, from the generation of resistant cell lines to the detailed analysis of their susceptibility profiles.
Experimental Workflow
Caption: A generalized workflow for conducting cross-resistance studies.
Protocol 1: Generation of Resistant Cell Lines/Strains
Objective: To develop cell lines or bacterial strains with acquired resistance to 4-(2-Oxocyclopentyl)azetidin-2-one.
Materials:
-
Parental cell line (e.g., methicillin-sensitive Staphylococcus aureus ATCC 29213 or a human cancer cell line such as MCF-7)
-
4-(2-Oxocyclopentyl)azetidin-2-one
-
Appropriate culture media and supplements
-
Incubator
-
Spectrophotometer or cell counter
Procedure:
-
Initial Susceptibility: Determine the initial Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) of 4-(2-Oxocyclopentyl)azetidin-2-one for the parental cell line.
-
Stepwise Exposure: Culture the cells in the presence of a sub-lethal concentration (e.g., 0.5x MIC/IC50) of the compound.
-
Passaging: Once the cells have resumed normal growth, passage them into a fresh medium containing a slightly higher concentration of the compound (e.g., 1.5-2x the previous concentration).
-
Repeat: Continue this process of stepwise dose escalation until the cells can tolerate a significantly higher concentration of the compound (e.g., >10x the initial MIC/IC50).
-
Isolation and Characterization: Isolate single colonies or clones and verify their resistance phenotype.
Causality Behind Experimental Choices: The stepwise exposure method mimics the clinical scenario of acquired resistance and is more likely to select for stable, genetically encoded resistance mechanisms.
Protocol 2: Susceptibility Testing
Objective: To determine the MIC or IC50 of the resistant and parental cell lines to the novel compound and the panel of comparator drugs.
Materials:
-
Parental and resistant cell lines
-
4-(2-Oxocyclopentyl)azetidin-2-one and comparator compounds
-
96-well microplates
-
Culture media
-
Resazurin-based viability assay or similar
Procedure:
-
Cell Seeding: Seed the 96-well plates with a standardized number of cells from both the parental and resistant lines.
-
Drug Dilution Series: Prepare a two-fold serial dilution of each test compound in the appropriate culture medium.
-
Drug Exposure: Add the drug dilutions to the wells containing the cells. Include a drug-free control.
-
Incubation: Incubate the plates under appropriate conditions for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Add the viability reagent and measure the signal (e.g., fluorescence or absorbance) to determine cell viability.
-
Data Analysis: Calculate the MIC (the lowest concentration of the drug that inhibits visible growth) or IC50 (the concentration of the drug that inhibits 50% of cell growth) for each compound against each cell line.
Self-Validating System: The inclusion of the parental cell line in each assay serves as an internal control and allows for the calculation of the fold-resistance.
Data Analysis and Interpretation
The primary output of these studies is the fold-resistance, calculated as follows:
Fold-Resistance = (MIC/IC50 of Resistant Line) / (MIC/IC50 of Parental Line)
The results can be summarized in a table for easy comparison.
| Compound | Parental Line MIC/IC50 (µM) | Resistant Line MIC/IC50 (µM) | Fold-Resistance | Cross-Resistance Interpretation |
| 4-(2-Oxocyclopentyl)azetidin-2-one | 1 | 20 | 20 | N/A (Inducing Agent) |
| Penicillin G | 0.5 | 15 | 30 | High Cross-Resistance |
| Meropenem | 0.1 | 0.2 | 2 | Low/No Cross-Resistance |
| Ciprofloxacin | 2 | 2.5 | 1.25 | No Cross-Resistance |
Interpreting Cross-Resistance Patterns
Caption: Potential cross-resistance outcomes.
-
High Cross-Resistance: A high fold-resistance to a comparator drug suggests a shared mechanism of resistance with 4-(2-Oxocyclopentyl)azetidin-2-one. For example, if a line resistant to the novel compound is also highly resistant to penicillin, it may indicate upregulation of a common efflux pump or a modification of a shared target.
-
No Cross-Resistance: If the resistant line remains sensitive to a comparator, it implies that the resistance mechanism is specific to the novel compound. This is a favorable outcome, suggesting a unique mechanism of action.
Preliminary Mechanism of Resistance Investigation
To further understand the nature of the acquired resistance, the following assays can be performed:
-
β-Lactamase Activity Assay: Using a chromogenic substrate like nitrocefin, the presence of β-lactamase activity in cell lysates can be quantified. This is particularly relevant if cross-resistance to other β-lactams is observed.
-
Efflux Pump Inhibition Assay: The susceptibility testing can be repeated in the presence of a broad-spectrum efflux pump inhibitor (e.g., CCCP or verapamil). A significant decrease in the MIC/IC50 in the presence of the inhibitor would suggest that efflux is a major resistance mechanism.
Conclusion
The systematic investigation of cross-resistance is a critical step in the preclinical evaluation of any novel therapeutic candidate. For a compound like 4-(2-Oxocyclopentyl)azetidin-2-one, with its intriguing blend of a known pharmacophore and a novel side chain, these studies are indispensable. The protocols and interpretive framework provided in this guide will enable researchers to generate robust and meaningful data, paving the way for a comprehensive understanding of the compound's potential in the ongoing battle against drug resistance.
References
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. [Link]
-
Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core - PMC - PubMed Central. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]
-
Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. [Link]
-
Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC - NIH. [Link]
-
Role of beta lactamases in antibiotic resistance: A review - ResearchGate. [Link]
-
Antibiotics, Volume 15, Issue 1 (January 2026) – 98 articles - MDPI. [Link]
-
Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity - ResearchGate. [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC - PubMed Central. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. [Link]
-
Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds | Request PDF - ResearchGate. [Link]
-
Cross-Resistance Studies and Antibiotic Identification - PMC - NIH. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ResearchGate. [Link]
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. [Link]
-
Multi-omics profiling of cross-resistance between ceftazidime-avibactam and meropenem identifies common and strain-specific mechanisms in Pseudomonas aeruginosa clinical isolates - PubMed. [Link]
-
Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC - NIH. [Link]
Sources
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Synergistic Potential of 4-(2-Oxocyclopentyl)azetidin-2-one with Conventional Antibiotics
For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of combination therapies to enhance the efficacy of existing antibiotics. This guide provides a comprehensive framework for investigating the synergistic potential of a novel β-lactam compound, 4-(2-Oxocyclopentyl)azetidin-2-one, with other antibiotic classes. While specific experimental data for this compound is not yet publicly available, this document serves as an in-depth, technical guide to designing, executing, and interpreting the necessary experiments to elucidate its synergistic effects.
Introduction: The Promise of a Novel β-Lactam
4-(2-Oxocyclopentyl)azetidin-2-one belongs to the azetidin-2-one (or β-lactam) class of compounds, which form the core structure of many essential antibiotics like penicillins and cephalosporins.[1] The fundamental mechanism of β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan cross-linking.[2][3][4][5] This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[5]
However, the effectiveness of many β-lactams is threatened by bacterial resistance, most notably through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[6][7] This has spurred the development of new β-lactam structures and the investigation of combination therapies where a β-lactam is paired with another agent to overcome resistance or achieve a synergistic effect.
What is Antibiotic Synergy?
Synergistic action occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects. This is in contrast to:
-
Additive effects: The combined effect is equal to the sum of the individual effects.
-
Indifference: The combined effect is no different from that of the more potent agent alone.
-
Antagonism: The combined effect is less than the sum of their individual effects.
The primary goal of investigating synergy is to enhance therapeutic efficacy, reduce the required dosages of individual antibiotics (thereby minimizing potential toxicity), and combat the development of resistance.[8]
Proposed Experimental Design for Synergy Assessment
To comprehensively evaluate the synergistic potential of 4-(2-Oxocyclopentyl)azetidin-2-one, a systematic approach involving both screening and dynamic interaction studies is recommended. This involves testing the compound in combination with a panel of antibiotics representing different mechanistic classes against a range of clinically relevant bacterial strains.
Panel of Partner Antibiotics:
| Antibiotic Class | Representative Antibiotic | Mechanism of Action | Potential Synergistic Rationale |
| Aminoglycoside | Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2] | The β-lactam-induced cell wall damage may enhance the uptake of the aminoglycoside into the bacterial cell.[2][3] |
| Fluoroquinolone | Ciprofloxacin | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[1] | Combination therapy has shown in vitro and in vivo synergy against some Gram-negative bacteria.[9] |
| Glycopeptide | Vancomycin | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6] | Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), where the β-lactam may alter the cell wall structure to be more susceptible to vancomycin.[4][5] |
| Macrolide | Azithromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[10][11] | While not always showing direct in vitro synergy, this combination can have immunomodulatory effects and provide broader coverage against typical and atypical pathogens.[10][12] |
| β-Lactamase Inhibitor | Clavulanic Acid | Binds to and inactivates β-lactamase enzymes.[7] | Protects 4-(2-Oxocyclopentyl)azetidin-2-one from degradation by β-lactamases, restoring its activity against resistant strains.[7] |
Bacterial Strains:
A panel of both Gram-positive and Gram-negative bacteria should be used, including both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinical isolates with known resistance profiles.
-
Staphylococcus aureus (including Methicillin-sensitive and Methicillin-resistant strains)
-
Escherichia coli (including β-lactamase producing strains)
-
Pseudomonas aeruginosa
-
Klebsiella pneumoniae
Core Experimental Methodologies
Two primary in vitro methods are the gold standard for quantifying antibiotic synergy: the checkerboard assay and the time-kill curve assay.[7]
The Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a microdilution method that allows for the testing of numerous combinations of two antimicrobial agents simultaneously.[10][13] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[10][14]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of 4-(2-Oxocyclopentyl)azetidin-2-one and the partner antibiotic in an appropriate solvent and dilute them in cation-adjusted Mueller-Hinton Broth (CAMHB).[15]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of 4-(2-Oxocyclopentyl)azetidin-2-one are made along the x-axis, and serial two-fold dilutions of the partner antibiotic are made along the y-axis.[14][15] This results in each well containing a unique combination of concentrations of the two agents.[15] Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[14]
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Incubation: Incubate the plates at 35°C for 18-24 hours.[10]
-
Reading the Results: After incubation, determine the MIC of each antibiotic alone and the MIC of each antibiotic in the presence of the other. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[16]
The FIC index is calculated using the following formula:[12][14]
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The results are interpreted as follows:[10][12][14][17]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The following table illustrates how the results of a checkerboard assay for 4-(2-Oxocyclopentyl)azetidin-2-one (Compound A) in combination with Gentamicin (Compound B) against E. coli ATCC 25922 could be presented.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| Compound A | 16 | 2 | 0.125 | 0.375 | Synergy |
| Gentamicin | 4 | 1 | 0.250 |
Time-Kill Curve Assay: Assessing the Dynamics of Interaction
While the checkerboard assay provides a static snapshot of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[7][14]
-
Preparation: Prepare flasks containing Mueller-Hinton Broth with the following:
-
No antibiotic (growth control)
-
4-(2-Oxocyclopentyl)azetidin-2-one at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Partner antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
The combination of both antibiotics at the same sub-MIC concentrations.
-
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 10^6 CFU/mL.[18]
-
Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Quantification: Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1][18]
-
Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.
The results would be presented as a graph, with time on the x-axis and log10 CFU/mL on the y-axis. A synergistic interaction would show the curve for the combination dropping significantly lower than the curves for the individual drugs and the growth control.
Potential Mechanisms of Synergy
Understanding the potential mechanisms of synergy is crucial for rational drug development. For a novel β-lactam like 4-(2-Oxocyclopentyl)azetidin-2-one, several synergistic interactions are plausible.
-
Enhanced Permeability: The primary mechanism of synergy between β-lactams and aminoglycosides is thought to be the disruption of the cell wall by the β-lactam, which facilitates the entry of the aminoglycoside to its intracellular target, the ribosome.[2][3]
-
Sequential Inhibition of Cell Wall Synthesis: When combined with a glycopeptide like vancomycin, which also targets cell wall synthesis but at an earlier step, a synergistic effect can be observed. This is particularly relevant in resistant strains like MRSA.[4][5] The β-lactam may alter the cell wall in a way that enhances the activity of the glycopeptide.[5]
-
Inhibition of β-Lactamases: The most straightforward synergistic interaction is with a β-lactamase inhibitor. The inhibitor acts as a "suicide substrate," irreversibly binding to and inactivating the β-lactamase enzyme, thereby protecting 4-(2-Oxocyclopentyl)azetidin-2-one from destruction and allowing it to reach its PBP targets.[7]
-
Synergy with Fluoroquinolones: While the exact mechanism is less defined, combinations of β-lactams and fluoroquinolones have demonstrated synergy, potentially due to the multifaceted stress placed on the bacterium by simultaneously targeting cell wall synthesis and DNA replication.[9]
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial in vitro evaluation of the synergistic properties of the novel compound 4-(2-Oxocyclopentyl)azetidin-2-one. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can generate the quantitative data necessary to identify promising antibiotic combinations. A thorough investigation, guided by the principles outlined herein, will be the critical first step in determining the therapeutic potential of this novel azetidin-2-one derivative in the fight against multidrug-resistant bacteria. Subsequent studies should focus on elucidating the precise molecular mechanisms of any observed synergy and progressing the most promising combinations into preclinical in vivo models.
References
- Davis, B. D. (1982). Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications. Reviews of Infectious Diseases, 4(2), 237–245.
- Klastersky, J. (1986). Beta-lactam/aminoglycoside combinations: interactions and their mechanisms. The American Journal of Medicine, 80(5C), 30-34.
- Werth, B. J., et al. (2021). Synergy Between Beta-Lactams and Lipo-, Glyco-, and Lipoglycopeptides, Is Independent of the Seesaw Effect in Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 718598.
- Sieradzki, K., & Tomasz, A. (2006). Mechanisms of β-Lactam and Glycopeptide Resistance in Staphylococcus aureus. In Staphylococcus aureus: Molecular and Clinical Aspects.
- Finan, J. E., & Uno, T. (2001). Interactions between Glycopeptides and β-Lactams against Isogenic Pairs of Teicoplanin-Susceptible and -Resistant Strains of Staphylococcus haemolyticus. Antimicrobial Agents and Chemotherapy, 45(6), 1774–1779.
- Neri, L., & Cardinelli, D. (2022). Two classes of antibiotics, beta-lactams and macrolides, commonly used in the treatment of infections. International Journal of Infection, 6(2), 45-50.
- Gutmann, L., et al. (1993). Synergy and resistance to synergy between beta-lactam antibiotics and glycopeptides against glycopeptide-resistant strains of Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 37(4), 767–772.
- Farrar, W. E., & Newsome, J. K. (1973). Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 4(2), 109–114.
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
- Ramos-Sevillano, E., et al. (2011). Macrolides and β-Lactam Antibiotics Enhance C3b Deposition on the Surface of Multidrug-Resistant Streptococcus pneumoniae Strains by a LytA Autolysin-Dependent Mechanism. Infection and Immunity, 79(6), 2509–2518.
-
Wikipedia contributors. (2024, January 10). Penicillin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Moody, M. R., et al. (1985). Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics. Antimicrobial Agents and Chemotherapy, 28(2), 235–239.
- Al-Hasan, M. N., et al. (2009). β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 53(4), 1386–1390.
- Yanagihara, K., et al. (2016). Efficacy of β-Lactam-plus-Macrolide Combination Therapy in a Mouse Model of Lethal Pneumococcal Pneumonia. Antimicrobial Agents and Chemotherapy, 60(11), 6549–6556.
- Farrar, W. E., & Newsome, J. K. (1973). Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 4(2), 109–114.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05.
- Biolife. (2022). TWO CLASSES OF ANTIBIOTICS, BETA-LACTAMS AND MACROLIDES, WHICH ARE COMMONLY USED FOR THE TREATMENT OF INFECTIONS. Biolife, 6(2), 45-50.
- Jain, K. S., & Bari, S. B. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry, 77, 435–457.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
- MDPI. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. International Journal of Molecular Sciences, 22(2), 617.
- Landman, D., et al. (2008). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 52(11), 4153–4155.
-
Semantic Scholar. (n.d.). Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Retrieved from [Link]
- Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140–143.
Sources
- 1. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synergy Between Beta-Lactams and Lipo-, Glyco-, and Lipoglycopeptides, Is Independent of the Seesaw Effect in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Glycopeptides and β-Lactams against Isogenic Pairs of Teicoplanin-Susceptible and -Resistant Strains of Staphylococcus haemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of β-Lactam and Glycopeptide Resistance in Staphylococcus aureus [caister.com]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. TWO CLASSES OF ANTIBIOTICS, BETA-LACTAMS AND MACROLIDES, WHICH ARE COMMONLY USED FOR THE TREATMENT OF INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]
- 12. journals.asm.org [journals.asm.org]
- 13. Synergy and resistance to synergy between beta-lactam antibiotics and glycopeptides against glycopeptide-resistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-lactam/aminoglycoside combinations: interactions and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy and resistance to synergy between beta-lactam antibiotics and glycopeptides against glycopeptide-resistant strains of Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Penicillin - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Evaluating the Potential of 4-(2-Oxocyclopentyl)azetidin-2-one Against the Carbapenem Class
A Guide for the Modern Researcher in Antimicrobial Drug Development
In the ever-present battle against antimicrobial resistance, the exploration of novel molecular scaffolds is paramount. The azetidin-2-one, or β-lactam, ring is the cornerstone of some of the most potent antibiotics in clinical use.[1][2] This guide provides a comprehensive framework for a head-to-head comparison of a novel synthetic compound, 4-(2-Oxocyclopentyl)azetidin-2-one, against the well-established and broad-spectrum carbapenem class of antibiotics.
This document is structured to guide researchers through a logical, data-driven evaluation of a new chemical entity, from initial structural analysis and mechanistic postulation to a full suite of proposed preclinical assessments. While extensive data exists for carbapenems, 4-(2-Oxocyclopentyl)azetidin-2-one represents a frontier of inquiry. As such, this guide presents the necessary experimental protocols to generate comparative data, enabling a thorough assessment of its potential as a future therapeutic agent.
Structural Analysis: A Tale of Two β-Lactams
At the heart of both 4-(2-Oxocyclopentyl)azetidin-2-one and the carbapenems lies the four-membered β-lactam ring, the pharmacophore responsible for their antibacterial activity.[1][3] However, the substituents on this core structure dictate their spectrum of activity, stability, and susceptibility to resistance mechanisms.
Carbapenems , such as imipenem and meropenem, are characterized by a bicyclic structure where the β-lactam ring is fused to a five-membered ring containing a carbon atom at position 1 instead of the sulfur atom found in penicillins.[4] This carbapenem backbone, along with a unique hydroxyethyl side chain, confers an exceptionally broad spectrum of activity and stability against many β-lactamases.
4-(2-Oxocyclopentyl)azetidin-2-one , in contrast, is a monocyclic β-lactam. Its defining feature is the 2-oxocyclopentyl group at the 4-position. The nature of this substituent is critical, as it will influence the molecule's ability to penetrate bacterial cells and interact with its target proteins.
Postulated Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The presence of the β-lactam ring strongly suggests that 4-(2-Oxocyclopentyl)azetidin-2-one, like carbapenems, functions by inhibiting bacterial cell wall synthesis.[1][5] This mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] The strained amide bond of the β-lactam ring is susceptible to nucleophilic attack by a serine residue in the PBP active site, leading to the irreversible opening of the ring and inactivation of the enzyme.[6] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.
Caption: Postulated mechanism of action for 4-(2-Oxocyclopentyl)azetidin-2-one.
Experimental Evaluation: A Roadmap to Comparative Analysis
To rigorously compare 4-(2-Oxocyclopentyl)azetidin-2-one with carbapenems, a series of standardized in vitro and in vivo experiments are necessary.
Antibacterial Susceptibility Testing
The initial step is to determine the spectrum and potency of the compound's antibacterial activity. This is primarily achieved through Minimum Inhibitory Concentration (MIC) testing and disk diffusion assays.[7][8][9]
Experimental Protocol: Broth Microdilution for MIC Determination [10][11][12][13]
-
Preparation of Compound Stock Solution: Dissolve 4-(2-Oxocyclopentyl)azetidin-2-one in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay [14][15][16][17]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of 4-(2-Oxocyclopentyl)azetidin-2-one and representative carbapenems (e.g., imipenem, meropenem) onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.[18]
Caption: Workflow for antibacterial susceptibility testing.
Mechanism of Action Confirmation
To confirm that 4-(2-Oxocyclopentyl)azetidin-2-one targets bacterial cell wall synthesis, a Penicillin-Binding Protein (PBP) binding assay is essential.
Experimental Protocol: Competitive PBP Binding Assay [19][20][21][22][23]
-
Membrane Preparation: Isolate bacterial cell membranes containing PBPs from a test organism (e.g., E. coli or S. aureus).
-
Competitive Binding: Incubate the membrane preparation with increasing concentrations of 4-(2-Oxocyclopentyl)azetidin-2-one or a carbapenem (as a positive control).
-
Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs not already bound by the test compound.
-
SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBPs using a fluor-imager.
-
Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to the PBPs.
In Vivo Efficacy Assessment
The ultimate test of a potential antibiotic is its efficacy in a living organism. A murine infection model is a standard preclinical assessment.[24][25][26][27][28]
Experimental Protocol: Murine Sepsis Model [24][25]
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment: At a specified time post-infection, administer 4-(2-Oxocyclopentyl)azetidin-2-one, a carbapenem, or a vehicle control to different groups of mice via an appropriate route (e.g., intravenous or subcutaneous).
-
Monitoring: Monitor the mice for a set period (e.g., 7 days) for survival.
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group and determine the bacterial load in key organs (e.g., spleen, liver, blood) by plating homogenized tissue on agar plates.
-
Analysis: Compare the survival rates and bacterial loads between the treatment groups to assess the in vivo efficacy of the compound.
Chemical Stability and Cytotoxicity
The stability of the β-lactam ring is a critical factor for any potential antibiotic.[29][30][31][32][33] Additionally, a promising antimicrobial agent must exhibit low toxicity to mammalian cells.[34][35][36][37][38]
Experimental Protocol: Chemical Stability Assay
-
Incubation: Incubate 4-(2-Oxocyclopentyl)azetidin-2-one in aqueous solutions at different pH values and temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: Collect samples at various time points.
-
Analysis: Quantify the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC).
-
Half-life Calculation: Determine the degradation rate and calculate the half-life of the compound under each condition.
Experimental Protocol: Cytotoxicity Assay [34][35][36][37][38]
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in a 96-well plate.
-
Compound Exposure: Expose the cells to serial dilutions of 4-(2-Oxocyclopentyl)azetidin-2-one for 24-48 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT or resazurin assay.
-
IC50 Determination: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50).
Data Presentation and Head-to-Head Comparison
The data generated from the proposed experiments should be organized in a clear, comparative format.
Table 1: Hypothetical In Vitro Antibacterial Activity
| Organism | 4-(2-Oxocyclopentyl)azetidin-2-one MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 | 0.03 | |
| Staphylococcus aureus (MRSA) | >32 | >16 | |
| Streptococcus pneumoniae | ≤0.25 | ≤0.25 | |
| Escherichia coli | ≤0.5 | ≤0.25 | |
| Klebsiella pneumoniae | ≤1 | ≤0.25 | |
| Pseudomonas aeruginosa | 4 | 2 | |
| Acinetobacter baumannii | 4 | 4 | |
| Bacteroides fragilis | ≤0.5 | ≤0.5 |
Table 2: Hypothetical Pharmacological and Safety Profile
| Parameter | 4-(2-Oxocyclopentyl)azetidin-2-one | Carbapenems (Representative) |
| PBP Binding Affinity (IC50) | High affinity for multiple PBPs | |
| In Vivo Efficacy (Murine Sepsis Model) | High, dose-dependent reduction in bacterial load and increased survival | |
| Chemical Half-life (pH 7.4, 37°C) | Varies (e.g., Imipenem is less stable than Meropenem) | |
| Cytotoxicity (IC50 against human cells) | >100 µg/mL |
Conclusion
This guide outlines a comprehensive strategy for the head-to-head comparison of a novel azetidin-2-one derivative, 4-(2-Oxocyclopentyl)azetidin-2-one, with the clinically vital carbapenem class of antibiotics. By systematically evaluating its antibacterial spectrum, mechanism of action, in vivo efficacy, stability, and safety, researchers can build a robust data package to determine its potential as a next-generation therapeutic. The journey from a novel chemical entity to a life-saving drug is long and arduous, but it begins with rigorous, comparative, and scientifically sound preclinical evaluation.
References
- [Link to a relevant scientific article on cytotoxicity assays for antimicrobial agents]
- [Link to the ASM Kirby-Bauer Disk Diffusion Susceptibility Test Protocol]
- [Link to a scientific paper on MIC testing]
- [Link to a resource on the Kirby-Bauer disk diffusion method]
- [Link to a scientific article on cytotoxicity assays]
- [Link to a protocol for the Kirby-Bauer method]
- [Link to a guide on MIC testing]
- [Link to a detailed protocol for the Kirby-Bauer test]
- [Link to the ASM Kirby-Bauer protocol page]
- [Link to a research paper on cytotoxicity assays]
- [Link to a protocol for MIC and MBC assays]
- [Link to an application note on MIC determin
- [Link to a protocol for antimicrobial susceptibility testing]
- [Link to a resource on in vivo mouse models of bacterial infection]
- [Link to a protocol for a penicillin-binding protein assay]
- [Link to a methods paper on PBP assays]
- [Link to a paper on the synthesis and antimicrobial activity of azetidin-2-one deriv
- [Link to a review on the synthesis and biological profile of azetidinones]
- [Link to a review of antimicrobial susceptibility testing methods]
- [Link to a paper on bacterial cell wall synthesis as an antibiotic target]
- [Link to a resource on preclinical models for antimicrobial efficacy]
- [Link to a study on the chemical stability of β-lactam antibiotics]
- [Link to a paper on screening for inhibitors of peptidoglycan synthesis]
- [Link to a study using a mouse model for antibiotic monitoring]
- [Link to a document on laboratory methodologies for antimicrobial susceptibility testing]
- [Link to a book chapter on the azetidin-2-one ring in medicinal chemistry]
- [Link to a study on the stability of β-lactam antibiotics]
- [Link to an application note on penicillin-binding protein studies]
- [Link to a guide on valid
- [Link to an educational resource on antimicrobial sensitivity testing]
- [Link to a paper on a microtiter pl
- [Link to a study on the stability of frozen stock solutions of β-lactam antibiotics]
- [Link to a study on the stability of β-lactams in in vitro media]
- [Link to a general overview of antimicrobial susceptibility testing]
- [Link to a comprehensive article on antimicrobial susceptibility testing]
- [Link to a review on the chemistry and biological potential of azetidin-2-ones]
- [Link to a video protocol on antimicrobial activity and cytotoxicity testing]
- [Link to a paper on the synthesis and antimicrobial activities of 2-azetidinone deriv
- [Link to a study on a whole-cell PBP binding assay]
- [Link to a review on animal models in the evalu
- [Link to a study on the stability of β-lactam antibiotics in bacterial growth media]
- [Link to a review on the synthesis of 2-azetidinones]
- [Link to a study on the cytotoxicity of antimicrobial compounds]
- [Link to an article on cell wall synthesis inhibitors]
- [Link to a review on azetidinones]
- [Link to a resource on the inhibition of cell wall biosynthesis by antibiotics]
- [Link to an article explaining how antibiotics affect cell wall synthesis]
- [Link to a relevant scientific article]
- [Link to a relevant scientific article]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. books.rsc.org [books.rsc.org]
- 7. woah.org [woah.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. vims.edu [vims.edu]
- 19. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 20. A Method to Assay Penicillin-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. imquestbio.com [imquestbio.com]
- 25. vibiosphen.com [vibiosphen.com]
- 26. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. journals.asm.org [journals.asm.org]
- 29. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. researchgate.net [researchgate.net]
- 32. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 37. youtube.com [youtube.com]
- 38. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Oxocyclopentyl)azetidin-2-one
As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. 4-(2-Oxocyclopentyl)azetidin-2-one, a compound featuring a reactive β-lactam ring, is a prime example of a molecule requiring meticulous handling from inception to disposal. This guide provides a comprehensive, safety-first framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established chemical safety principles and regulatory compliance, empowering your team to manage chemical waste with confidence and precision.
Hazard Assessment: A Structurally-Informed Approach
-
Azetidin-2-one (β-Lactam): The four-membered β-lactam ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions.[1] This inherent reactivity is the basis for the bioactivity of penicillin and cephalosporin antibiotics.[1][2] For disposal purposes, this means the compound should be treated as potentially corrosive and reactive. Safety data for the parent compound, 2-Azetidinone, classifies it as a substance that causes severe skin burns and eye damage.[3][4]
-
Cyclopentanone: The cyclopentanone moiety renders the compound a potential flammable. Cyclopentanone itself is a flammable liquid with a flashpoint between 28-30°C.[5] It is also a known skin and eye irritant.[6][7]
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories often operate under a specific set of rules, 40 CFR Part 262, Subpart K, which provides an alternative to standard industrial generator regulations.[10][11]
Key principles that inform our disposal protocol include:
-
Waste Determination: Trained professionals, not students or junior staff, must make the hazardous waste determination.[10]
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in designated SAAs at or near the point of generation.[8][12]
-
Container Management: Waste containers must be compatible with the chemical, kept securely closed except when adding waste, and properly labeled.[9][12]
-
Segregation: Incompatible wastes must be stored separately to prevent dangerous reactions.[12]
Personnel Safety & Personal Protective Equipment (PPE)
Given the inferred corrosive and irritant nature of the compound, robust personal protective measures are non-negotiable. All handling and disposal procedures must be performed inside a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes of the corrosive liquid and flammable vapors. A face shield is critical when handling larger quantities or during spill cleanup. |
| Hand | Nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of after handling.[13] Use proper glove removal technique to avoid skin contact. | Provides a barrier against skin absorption and irritation. Double-gloving is recommended for enhanced protection. |
| Body | Flame-resistant laboratory coat. | Protects against accidental spills and splashes. Flame-resistant material is necessary due to the flammability hazard from the cyclopentanone moiety. |
| Respiratory | Not typically required when working in a properly functioning chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary. | A fume hood provides adequate ventilation to prevent inhalation of vapors. Emergency procedures for spills may require respiratory protection.[6] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[6][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol ensures that waste containing 4-(2-Oxocyclopentyl)azetidin-2-one is collected, stored, and disposed of in a manner that is safe and compliant with regulations.
Step 1: Select the Correct Waste Container
-
Use a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[9][12] The container must be in good condition, with no cracks or signs of deterioration.
-
The container must be designated for "Flammable and Corrosive Organic Waste." Never mix this waste with other streams like halogenated solvents, strong oxidizers, acids, or bases.[12]
Step 2: Label the Waste Container
-
Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "4-(2-Oxocyclopentyl)azetidin-2-one" and any solvents used.
-
The primary hazards: "Flammable, Corrosive".
-
The date accumulation started (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location (building and room number).[12]
-
Step 3: Accumulate Waste in the Satellite Accumulation Area (SAA)
-
Place the labeled container in your designated SAA, which must be at or near the point of generation.[8]
-
Keep the container securely capped at all times, except when you are actively adding waste.[12] This minimizes the release of flammable vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
Step 4: Arrange for Disposal
-
Once the waste container is full or has been in the SAA for up to one year (regulations may vary by institution), contact your EHS department to schedule a pickup.[10][12]
-
Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed professional waste disposal service through your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 4-(2-Oxocyclopentyl)azetidin-2-one.
Caption: Decision workflow for segregating and containerizing waste.
By adhering to this structured and scientifically-grounded disposal plan, you build a culture of safety and environmental responsibility within your laboratory. This not only ensures regulatory compliance but also reinforces the trust and expertise that are hallmarks of professional scientific conduct.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Cyclopentanone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]
-
Greenbook.net. (2009, November 20). Material Safety Data Sheet. Retrieved from [Link]
-
UBPBio. (2020, June 1). Material Safety Data Sheet AZ1. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. justrite.com [justrite.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Oxocyclopentyl)azetidin-2-one
Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these, 4-(2-Oxocyclopentyl)azetidin-2-one, a molecule with potential applications in synthetic chemistry, requires meticulous handling to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 4-(2-Oxocyclopentyl)azetidin-2-one (CAS No. 611-35-8), the primary hazards identified are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.
This compound is combustible, and its vapors are heavier than air, which means they can spread along floors. In the event of a fire, hazardous combustion gases or vapors may be produced.
Core Principles of Protection: A Multi-faceted Approach
A robust safety plan for handling 4-(2-Oxocyclopentyl)azetidin-2-one is built on a hierarchy of controls. This begins with engineering controls, followed by administrative controls, and finally, the last line of defense: Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood : All handling of 4-(2-Oxocyclopentyl)azetidin-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is critical to minimize the inhalation of any dust or vapors.
-
Eyewash Stations and Safety Showers : Immediate access to an eyewash station and a safety shower is mandatory in any laboratory where this compound is handled.[2]
Administrative Controls: Safe Work Practices
-
Training : All personnel must be trained on the specific hazards and handling procedures for this compound before they begin work.
-
Hygiene Practices : Wash hands thoroughly after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in the laboratory.[3][4]
-
Labeling and Storage : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with 4-(2-Oxocyclopentyl)azetidin-2-one. The following table summarizes the recommended PPE.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against eye irritation from dust or splashes.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Body | Laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from dust or vapors.[2] |
Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and experimental integrity.
-
Preparation :
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool for solid transfers to minimize dust generation.
-
If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
-
Reaction Setup :
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of vapors.
-
-
Post-Reaction Work-up and Purification :
-
Perform all extraction, filtration, and purification steps within the fume hood.
-
Be mindful of potential splashes or aerosol generation.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 4-(2-Oxocyclopentyl)azetidin-2-one.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Wash out the mouth with water. Seek immediate medical attention.
-
Spills :
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: A Critical Final Step
All waste contaminated with 4-(2-Oxocyclopentyl)azetidin-2-one, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[1][6] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Conclusion
The safe handling of 4-(2-Oxocyclopentyl)azetidin-2-one is achievable through a combination of robust engineering controls, strict adherence to safe work practices, and the consistent and correct use of personal protective equipment. By understanding the hazards and implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]
-
Greenbook. (2009, November 20). Material Safety Data Sheet. Retrieved from [Link]
-
UBPBio. (2020, June 1). MATERIAL SAFETY DATA SHEET AZ1. Retrieved from [Link]
-
Radiopaedia. (2020, May 6). Personal protective equipment. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). PRACTICAL RADIATION TECHNICAL MANUAL. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
